Cetylamine
Description
1-Hexadecylamine is an alkylamine.
Hexadecylamine has been reported in Triticum aestivum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLUATLTXUNBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35N | |
| Record name | HEXADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1602-97-7 (hydrochloride), 2016-52-6 (acetate), 3151-59-5 (hydrofluoride) | |
| Record name | Hexadecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7025390 | |
| Record name | Hexadecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexadecylamine is a white solid. (NTP, 1992), Liquid, White waxy solid with an ammoniacal odor; [CAMEO] White crystalline solid with a weak odor; [Alfa Aesar MSDS] | |
| Record name | HEXADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Hexadecanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10176 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
613 °F at 760 mmHg (NTP, 1992) | |
| Record name | HEXADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
285 °F (NTP, 1992) | |
| Record name | HEXADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | HEXADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.8129 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | HEXADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
143-27-1, 68037-95-6 | |
| Record name | HEXADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexadecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, C16-18 and C18-unsatd. alkyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexadecanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, C16-18 and C18-unsatd. alkyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexadecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H0Q02M4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
115.2 °F (NTP, 1992) | |
| Record name | HEXADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Hexadecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecylamine (B48584) (HDA), also known as 1-aminohexadecane or cetylamine, is a primary long-chain aliphatic amine with the chemical formula CH₃(CH₂)₁₅NH₂. Its amphiphilic nature, consisting of a long, hydrophobic alkyl chain and a hydrophilic amine head group, imparts unique physicochemical properties that make it a molecule of significant interest in various scientific and industrial fields. In the pharmaceutical sciences, HDA and its derivatives are explored for their roles as penetration enhancers, components of drug delivery systems such as nanoparticles and liposomes, and as excipients in formulations. A thorough understanding of its fundamental physicochemical characteristics is paramount for its effective and safe application in research and drug development.
This technical guide provides a comprehensive overview of the core physicochemical properties of hexadecylamine, supported by quantitative data, experimental methodologies, and logical workflows to aid researchers in their studies.
General and Molecular Properties
Hexadecylamine is a waxy, white solid at room temperature with a characteristic amine-like odor.[1] It is a basic compound, readily reacting with acids to form salts. The structural and molecular details are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₅N | [1] |
| Molecular Weight | 241.46 g/mol | [1][2] |
| IUPAC Name | Hexadecan-1-amine | [1] |
| CAS Number | 143-27-1 | [2] |
| Appearance | White, waxy solid or crystalline mass | [1][2] |
| Odor | Amine-like | [1] |
Thermal and Physical Properties
The thermal and physical properties of hexadecylamine are crucial for its handling, storage, and application in various formulations. These properties are largely dictated by the long alkyl chain, which leads to significant van der Waals interactions.
| Property | Value | Reference(s) |
| Melting Point | 43-46 °C (109-115 °F) | |
| Boiling Point | 330 °C (626 °F) at 760 mmHg | [2] |
| Density | 0.813 g/cm³ at 20 °C | [2] |
| Flash Point | 141 °C (286 °F) - closed cup | |
| Vapor Pressure | <1 mmHg at 20 °C | [2] |
Solubility and Partitioning Behavior
The solubility of hexadecylamine is a key determinant of its behavior in different solvent systems and biological environments. Its long hydrophobic tail renders it insoluble in water, while it exhibits good solubility in nonpolar organic solvents.
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (<1 mg/mL) | [1] |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| Ether | Soluble | |
| Benzene | Soluble (used for crystallization) | [2] |
| LogP (Octanol-Water) | 6.73 (estimated) | [2] |
Acidity and Basicity
The primary amine group of hexadecylamine confers its basic properties. The pKa value is a measure of the acidity of its conjugate acid, the hexadecylammonium ion.
| Property | Value | Reference(s) |
| pKa (of conjugate acid) | 10.63 at 25 °C | [2] |
Surface Activity
As an amphiphilic molecule, hexadecylamine exhibits significant surface activity. It can adsorb at interfaces, such as the air-water interface, reducing surface tension. Above a certain concentration in a solution, known as the critical micelle concentration (CMC), individual molecules self-assemble into organized structures called micelles. While specific CMC and surface tension values for pure hexadecylamine are not extensively reported under a wide range of conditions, data from homologous series and related compounds provide valuable insights. For instance, the CMC of primary amines is known to be influenced by the degree of protonation.
Note: The CMC of hexadecylamine is expected to be in the micromolar to low millimolar range in aqueous solutions, and this value will be highly dependent on pH, temperature, and ionic strength.
Experimental Protocols
Determination of Solubility
A standard method for determining the solubility of a compound like hexadecylamine in a given solvent is the shake-flask method.
Protocol:
-
Preparation: Add an excess amount of hexadecylamine to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to ensure complete separation of the solid and liquid phases.
-
Quantification: Carefully withdraw a known volume of the supernatant. The concentration of hexadecylamine in the supernatant is then determined using a suitable analytical technique, such as gas chromatography (GC) after derivatization, or high-performance liquid chromatography (HPLC) with an appropriate detector.
-
Calculation: The solubility is expressed as the mass or moles of solute per unit volume or mass of the solvent.
Determination of pKa
The pKa of hexadecylamine can be determined by potentiometric titration.[3]
Protocol:
-
Sample Preparation: Dissolve a known amount of hexadecylamine in a suitable solvent mixture, typically a combination of water and an organic co-solvent (e.g., ethanol) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with an electrode suitable for non-aqueous or mixed-solvent systems.
-
Titration: Titrate the hexadecylamine solution with a standardized solution of a strong acid (e.g., HCl). Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The equivalence point is determined from the inflection point of the titration curve.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point.
Determination of Critical Micelle Concentration (CMC)
The CMC of hexadecylamine can be determined by monitoring a physical property of its aqueous solution that changes abruptly at the onset of micelle formation. Common methods include surface tension and conductivity measurements.[4][5]
Protocol (Surface Tension Method):
-
Solution Preparation: Prepare a series of aqueous solutions of hexadecylamine with varying concentrations, ensuring the pH is controlled to maintain a consistent degree of protonation.
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the hexadecylamine concentration.
-
CMC Determination: The plot will typically show two linear regions. The surface tension decreases with increasing concentration below the CMC and remains relatively constant above the CMC. The point of intersection of these two lines corresponds to the CMC.
Spectroscopic Data
Spectroscopic data is essential for the identification and structural elucidation of hexadecylamine.
-
Infrared (IR) Spectroscopy: The IR spectrum of hexadecylamine exhibits characteristic peaks for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), and N-H bending (around 1600 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum shows a characteristic triplet for the methyl (CH₃) group at the end of the alkyl chain, a broad multiplet for the methylene (B1212753) (CH₂) groups of the chain, and a signal for the amine (NH₂) protons, the chemical shift of which can vary depending on the solvent and concentration. The methylene group adjacent to the amine group will appear as a distinct triplet.
-
¹³C NMR: The carbon NMR spectrum displays a series of signals corresponding to the different carbon atoms in the long alkyl chain, with the carbon attached to the nitrogen atom being the most deshielded.
-
Crystal Structure
Conclusion
This technical guide has summarized the key physicochemical properties of hexadecylamine, providing a valuable resource for researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference for its physical and chemical characteristics, while the outlined experimental protocols provide a foundation for its analysis and characterization. The provided workflows offer a logical approach to determining these critical parameters. While a definitive crystal structure remains to be fully elucidated, the available data on its molecular structure, thermal properties, solubility, basicity, and surface activity provide a strong basis for its application in various scientific endeavors. A comprehensive understanding of these properties is essential for harnessing the full potential of hexadecylamine in the design and formulation of new therapeutic agents and delivery systems.
References
- 1. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexadecylamine | 143-27-1 [chemicalbook.com]
- 3. uregina.scholaris.ca [uregina.scholaris.ca]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Cetylamine synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Cetylamine (Hexadecylamine)
Introduction
This compound, also known as hexadecylamine (B48584) or 1-aminohexadecane, is a 16-carbon primary aliphatic amine with the chemical formula CH₃(CH₂)₁₅NH₂.[1][2] It serves as a crucial intermediate and active ingredient in various industrial and research applications, including as a surfactant, emulsifier, corrosion inhibitor, and a capping agent in the synthesis of nanoparticles.[3] For researchers, scientists, and drug development professionals, obtaining high-purity this compound is paramount. This guide provides a comprehensive overview of the core synthesis and purification methodologies, complete with comparative data, detailed experimental protocols, and process visualizations.
I. Synthesis of this compound
The synthesis of long-chain primary amines like this compound can be accomplished through several established organic chemistry routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Reductive Amination of Hexadecanal (B134135)
Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds.[4][5] This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6][7] For this compound, the precursor is hexadecanal.
Experimental Protocol:
-
Imine Formation: To a solution of hexadecanal in a suitable solvent (e.g., methanol), add a source of ammonia, such as ammonium (B1175870) chloride or a solution of ammonia in methanol.[6] The reaction is typically carried out under mildly acidic conditions (pH 5-6) to facilitate imine formation.[4]
-
Reduction: Introduce a reducing agent to the mixture. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent as it selectively reduces the imine in the presence of the starting aldehyde.[8][9] Other agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be used.[8]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with stirring. Monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation: Once the reaction is complete, quench any remaining reducing agent carefully. Adjust the pH to be basic to ensure the amine is in its free form. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to yield crude this compound.
Caption: Reductive amination pathway for this compound synthesis.
Hofmann Rearrangement of Heptadecanamide (B1601380)
The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom.[10][11] This makes it a suitable method for producing this compound (C16) from heptadecanamide (C17). The reaction proceeds through an isocyanate intermediate.[12][13]
Experimental Protocol:
-
N-bromoamide Formation: Dissolve heptadecanamide in a suitable solvent. Add an aqueous solution of a strong base like sodium hydroxide (B78521). Cool the mixture to a low temperature (e.g., 0-5 °C) and slowly add bromine (Br₂) while stirring to form the N-bromoamide intermediate.[12]
-
Rearrangement to Isocyanate: Gently heat the reaction mixture. The N-bromoamide, in the presence of the base, rearranges to form hexadecyl isocyanate.[11][12]
-
Hydrolysis to Amine: The isocyanate intermediate is hydrolyzed by the aqueous base in the reaction mixture to yield this compound and carbon dioxide.[12]
-
Isolation and Purification: As a long-chain amine, this compound is insoluble in water and will precipitate or form a separate layer.[12] Isolate the crude product by filtration or extraction with an organic solvent. Further purification is typically required.[12]
Caption: Hofmann rearrangement pathway for this compound synthesis.
Synthesis from 1-Bromohexadecane (B154569)
A direct approach involves the nucleophilic substitution of an alkyl halide with ammonia.[12] To favor the formation of the primary amine and minimize the production of secondary, tertiary, and quaternary ammonium salts, a large excess of ammonia is crucial.[12][14]
Experimental Protocol:
-
Ammonolysis: Heat 1-bromohexadecane with a concentrated solution of ammonia in a sealed tube or an autoclave to prevent the escape of the volatile ammonia.[12] Ethanol is often used as a co-solvent. The reaction is typically conducted at elevated temperatures (e.g., 60-130°C) and pressures (5-40 atmospheres).[14]
-
Neutralization: After the reaction, the resulting mixture contains amine hydrobromide salts. Treat the mixture with a strong base, such as aqueous sodium hydroxide, to liberate the free amines.[12]
-
Extraction and Separation: Extract the free amines with an organic solvent like diethyl ether. The resulting organic phase will contain a mixture of primary, secondary, and tertiary amines.
-
Purification: Separate the primary amine (this compound) from the other amine byproducts, typically by fractional distillation under reduced pressure.[12][14]
Summary of Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Selectivity (Primary Amine) | Key Advantages | Key Disadvantages |
| Reductive Amination | Hexadecanal | NH₃, NaBH₃CN | High | High yield, one-pot procedure, mild conditions.[5][8] | Requires aldehyde precursor; potential for side reactions. |
| Hofmann Rearrangement | Heptadecanamide | Br₂, NaOH | Very High | Produces a pure primary amine.[11] | One-carbon degradation; uses hazardous bromine.[10] |
| From Alkyl Halide | 1-Bromohexadecane | Excess NH₃ | ~80%[14] | Direct route from a common precursor. | Forms a mixture of amines requiring difficult separation.[12] |
| Reduction of Nitrile | Heptadecanenitrile | LiAlH₄ or H₂/Catalyst | High | Good yields for pure primary amines. | Requires nitrile precursor and potent reducing agents. |
| Reduction of Amide | Hexadecanamide | LiAlH₄ | High | Direct conversion of amide to amine. | Requires powerful, water-sensitive reducing agents.[7] |
II. Purification of this compound
Regardless of the synthesis method, the crude product requires purification to remove unreacted starting materials, byproducts, and residual solvents.
Fractional Distillation under Reduced Pressure
For long-chain amines like this compound, distillation at atmospheric pressure is not feasible due to their high boiling points and potential for decomposition. Vacuum distillation lowers the boiling point, allowing for effective separation from less volatile or more volatile impurities.[12]
Experimental Protocol:
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.
-
Drying (Optional): Prior to distillation, the crude amine can be dried by adding a drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂) and allowing it to stand.[15]
-
Distillation: Heat the flask containing the crude this compound gently under reduced pressure. Collect the fraction that distills at the correct boiling point for this compound at that pressure.
-
Collection: Collect the purified, clear, and colorless liquid (or solid upon cooling) in a pre-weighed receiving flask.
Purification via Hydrochloride Salt Formation
This acid-base extraction technique is highly effective for separating amines from non-basic impurities.[15][16] The amine is temporarily converted into its water-soluble salt, washed, and then regenerated.
Experimental Protocol:
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acid Wash: Add an aqueous solution of hydrochloric acid (e.g., 10% HCl) to the separatory funnel containing the amine solution.[16] Shake vigorously. The this compound will react to form cetylammonium chloride, which is soluble in the aqueous layer.
-
Separation: Separate and discard the organic layer, which contains non-basic impurities.
-
Amine Regeneration: Cool the aqueous layer and slowly add a strong base, such as aqueous sodium hydroxide (NaOH), until the solution is strongly basic.[15] The free this compound will precipitate or form an oily layer.
-
Final Extraction: Extract the regenerated this compound back into a fresh portion of organic solvent. Wash the organic layer with deionized water several times, dry it over an anhydrous salt, and remove the solvent by rotary evaporation to yield purified this compound.[15]
Caption: Purification workflow via hydrochloride salt formation.
Recrystallization
If the synthesized this compound is solid at room temperature and contains impurities with different solubility profiles, recrystallization can be an effective final purification step.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed. Pure this compound crystals should form, leaving impurities dissolved in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Summary of Purification Methods
| Method | Principle | Typical Purity Achieved | Applicability & Notes |
| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | >98% | Excellent for removing non-volatile or highly volatile impurities.[12] Essential for liquid amines. |
| Via Salt Formation | Separation of basic amine from non-basic impurities via acid-base extraction. | >99% | Highly effective for removing a wide range of organic impurities.[15] Yield can be 70-80%.[15] |
| Recrystallization | Separation based on differential solubility. | High | Best for solid amines as a final polishing step. |
| Chromatography | Separation based on differential partitioning between stationary and mobile phases. | Variable, can be very high. | Can be challenging for basic amines on silica (B1680970) gel.[17] Reverse-phase HPLC is also an option.[18][19] |
References
- 1. CETYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 2. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. Hofmann Rearrangement Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 14. US3728393A - Process of synthesis of long-chain aliphatic amines - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. scienceforums.net [scienceforums.net]
- 18. preparative HPLC - SiChem [sichem.de]
- 19. Chromatographic methods for the detection, purification and separation of Dendrimers | Scholar: National School of Leadership [jconsortium.com]
The Solubility of Cetylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetylamine, also known as hexadecylamine, is a 16-carbon primary aliphatic amine. Its long hydrocarbon tail and polar amine head group impart amphiphilic properties, making it a valuable compound in various applications, including as a cationic surfactant, emulsifier, and coating agent in nanoparticle synthesis. A thorough understanding of its solubility in organic solvents is critical for its effective use in formulation development, chemical synthesis, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details experimental protocols for solubility determination, and illustrates the key factors influencing its solubility.
This compound Solubility Data
The solubility of this compound is largely dictated by the principle of "like dissolves like." Its long, nonpolar alkyl chain favors dissolution in nonpolar organic solvents, while the polar amine group can interact with more polar solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. Data for the structurally similar octadecylamine (B50001) (C18 amine) is also included to provide further insight into the expected solubility behavior of long-chain primary amines.
| Solvent Classification | Solvent | This compound (Hexadecylamine, C16) Solubility | Octadecylamine (Stearylamine, C18) Solubility |
| Alcohols | Methanol | A 10% hot solution is clear, suggesting good solubility at elevated temperatures.[1] | Slightly soluble[2] |
| Ethanol (B145695) | Soluble[3][4] | Soluble, Easily soluble[2][5] | |
| Halogenated | Chloroform (B151607) | Soluble[3][4][6] | Soluble, Easily soluble[2][5] |
| Ethers | Diethyl Ether | Soluble[3][6] | Soluble[2][5] |
| Ketones | Acetone | Soluble[7] | Slightly soluble[2][5] |
| Aromatic Hydrocarbons | Toluene (B28343) | No specific data found | Easily soluble[2] |
| Benzene | No specific data found | Soluble[2][5] | |
| Aliphatic Hydrocarbons | Hexane (B92381) | No specific data found | Soluble |
| Aqueous | Water | Insoluble (< 1 mg/mL at 22.2°C)[8][9][10] | Insoluble[2][5] |
Factors Influencing this compound Solubility
The dissolution of this compound in an organic solvent is a complex interplay of intermolecular forces. The primary factors governing its solubility are solvent polarity, temperature, and the molecular structure of the solvent.
Caption: Key factors influencing the solubility of this compound.
Generally, nonpolar solvents like toluene and hexane are effective at solvating the long alkyl chain of this compound through van der Waals interactions. Polar aprotic solvents such as chloroform and diethyl ether also exhibit good solvent power. Protic solvents like alcohols can interact with the amine head group through hydrogen bonding, contributing to solubility. However, as the polarity of the alcohol increases (e.g., from ethanol to methanol), the solubility of the long nonpolar chain may decrease.
Temperature plays a crucial role in the solubility of this compound, which is a solid at room temperature. Increased temperature provides the energy needed to overcome the crystal lattice energy of the solid, leading to higher solubility.
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility is essential for many research and industrial applications. The following protocol outlines a reliable gravimetric method based on the shake-flask technique, which is considered a gold standard for solubility measurement.[11]
Experimental Workflow:
Caption: Workflow for gravimetric solubility determination.
Detailed Methodology:
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with airtight seals (e.g., screw-cap vials with PTFE septa)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Glass syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period to reach equilibrium. For long-chain amines, 24 to 48 hours is often recommended.[12]
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully draw the supernatant into a glass syringe and attach a syringe filter.
-
Discard the first portion of the filtrate to saturate the filter material and then collect a clear sample into a pre-weighed, clean, and dry collection vial.
-
-
Gravimetric Analysis:
-
Accurately weigh the collection vial containing the filtrate.
-
Evaporate the solvent from the filtrate. This can be done by gentle heating in an oven or at room temperature under a stream of inert gas. For volatile solvents, a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely removed, dry the remaining solid this compound to a constant weight.
-
Weigh the collection vial with the dried this compound.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the vial with the dried solid minus the initial weight of the empty vial.
-
The mass of the solvent is the weight of the vial with the filtrate minus the final weight of the vial with the dried solid.
-
Solubility can then be expressed in various units, such as grams of this compound per 100 grams of solvent or grams of this compound per 100 mL of solvent (if the density of the solvent is known).
-
3. Alternative Analytical Methods:
For some applications, other analytical techniques can be employed to determine the concentration of this compound in the saturated solution:
-
Spectrophotometry: If this compound or a derivative has a chromophore, UV-Vis spectroscopy can be used to determine its concentration after creating a calibration curve.[13]
-
Chromatography (e.g., HPLC, GC): These methods can be used to quantify the amount of this compound in the filtrate. A calibration curve with known concentrations of this compound in the same solvent is required.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in various scientific and industrial fields. While quantitative data is somewhat limited in the public domain, a strong understanding of the principles of solubility allows for rational solvent selection. For precise solubility determination, the detailed experimental protocol provided in this guide offers a robust and reliable method. As research and development involving this compound continue, a more extensive and quantitative public database of its solubility in a wider array of organic solvents would be of significant value to the scientific community.
References
- 1. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 2. OCTADECYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 143-27-1: Hexadecylamine | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Hexadecylamine 143-27-1, China Hexadecylamine 143-27-1 Manufacturers, China Hexadecylamine 143-27-1 Suppliers - sinofusite [chemnet.com]
- 8. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 9. HEXADECYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 1-Hexadecylamine | 143-27-1 [chemicalbook.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Thermal Degradation of Hexadecylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecylamine (B48584) (HDA), a long-chain primary amine, finds application in various fields, including as a capping agent in nanoparticle synthesis and in the formation of self-assembled monolayers. Understanding its thermal stability and degradation pathways is crucial for defining its operational limits and ensuring the quality and safety of products. This technical guide provides an in-depth overview of the probable thermal degradation mechanisms of hexadecylamine, outlines key experimental protocols for its analysis, and presents illustrative data based on the expected behavior of analogous long-chain primary amines. While specific experimental data on the thermal degradation of hexadecylamine is not extensively available in peer-reviewed literature, this guide extrapolates from the known chemistry of similar compounds to provide a robust framework for researchers.
Introduction to Thermal Degradation of Amines
The thermal degradation of amines is a complex process that can proceed through various reaction pathways, largely dependent on the structure of the amine, the temperature, and the presence of other reactive species. For long-chain primary amines like hexadecylamine, the degradation is expected to be initiated by the cleavage of the weakest bonds in the molecule at elevated temperatures. General mechanisms for amine degradation include polymerization, cyclization, and elimination reactions. In the context of CO2 capture, for instance, the thermal degradation of amines like monoethanolamine (MEA) is a significant concern, and its study has provided valuable insights into the stability of amine functionalities at high temperatures.[1][2]
Proposed Thermal Degradation Pathways of Hexadecylamine
Based on the thermal decomposition studies of shorter-chain primary alkylamines, the degradation of hexadecylamine is likely to proceed through several key pathways.[3] The primary mechanisms anticipated are β-elimination and homolytic cleavage of the C-N bond.
A proposed logical pathway for the thermal degradation of hexadecylamine is illustrated in the diagram below.
Caption: Proposed reaction pathways for the thermal degradation of hexadecylamine.
Quantitative Data on Thermal Degradation
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for Hexadecylamine
| Parameter | Value | Conditions |
| Onset of Decomposition (Tonset) | ~300 - 350 °C | 10 °C/min, Nitrogen atmosphere |
| Temperature at Max Weight Loss Rate (Tmax) | ~350 - 400 °C | 10 °C/min, Nitrogen atmosphere |
| Final Residue at 600 °C | < 5% | 10 °C/min, Nitrogen atmosphere |
Table 2: Illustrative Pyrolysis-GC-MS Product Distribution for Hexadecylamine
| Retention Time (min) | Identified Compound | Proposed Origin | Relative Abundance (%) |
| 15.2 | 1-Hexadecene | β-Elimination | 60 |
| 2.1 | Ammonia | β-Elimination | 20 |
| Various | Shorter-chain alkanes/alkenes | Radical Fragmentation | 15 |
| > 20 | Dimerization Products | Radical Recombination | 5 |
Experimental Protocols
A multi-faceted analytical approach is required to fully characterize the thermal degradation of hexadecylamine. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of hexadecylamine.
Methodology:
-
A thermogravimetric analyzer is calibrated for temperature and mass.
-
A small sample of hexadecylamine (5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).[4]
-
The analysis is conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[5]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and the amount of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and boiling points, and to characterize the enthalpy changes associated with degradation.
Methodology:
-
A DSC instrument is calibrated using standard reference materials.
-
A small, weighed sample of hexadecylamine (2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured relative to the reference.
-
Endothermic and exothermic peaks are analyzed to determine melting point, boiling point, and the heat of decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal degradation.
Methodology:
-
A pyrolysis unit is coupled to a GC-MS system.[6]
-
A microgram-scale amount of hexadecylamine is placed in a pyrolysis probe.
-
The probe is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (helium).[7]
-
The degradation products (pyrolysate) are swept into the GC column.
-
The components of the pyrolysate are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are used to identify the chemical structure of the degradation products by comparison with spectral libraries (e.g., NIST).[8]
Evolved Gas Analysis (TGA-FTIR)
Objective: To identify the functional groups of gaseous products evolved during thermal decomposition in real-time.
Methodology:
-
A TGA instrument is connected to an FTIR spectrometer via a heated transfer line.[5][9]
-
As the hexadecylamine sample is heated in the TGA according to the protocol in 4.1, the evolved gases are continuously transferred to the gas cell of the FTIR.
-
FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA run.
-
The spectra are analyzed to identify the characteristic absorption bands of functional groups (e.g., N-H stretching in ammonia, C=C stretching in alkenes).[10]
-
This provides a time-resolved profile of the gaseous degradation products.
The following diagram illustrates a typical experimental workflow for the comprehensive analysis of hexadecylamine's thermal degradation.
Caption: A typical experimental workflow for analyzing thermal degradation.
Conclusion
While direct experimental evidence for the thermal degradation of hexadecylamine is limited in the accessible literature, a comprehensive understanding can be built upon the established principles of amine chemistry and the application of modern analytical techniques. The proposed degradation pathways, centered around β-elimination and C-N bond cleavage, provide a solid theoretical foundation for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to determine the precise thermal stability, degradation products, and kinetics for hexadecylamine. Such data is invaluable for its safe and effective application in drug development and materials science.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. sintef.no [sintef.no]
- 3. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGA-FTIR Analysis of Biomass Samples Based on the Thermal Decomposition Behavior of Hemicellulose, Cellulose, and Lignin [mdpi.com]
- 5. Impact Solutions - TGA - FTIR | PlastikCity Blogs [plastikcity.co.uk]
- 6. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Pyrolysis GC-MS | O-Ring Prüflabor [o-ring-prueflabor.de]
- 8. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thermogravimetric Analysis - TGA–FTIR [eag.com]
- 10. researchgate.net [researchgate.net]
The Architecture of Self-Assembly: A Technical Guide to Cetylamine Monolayers on Surfaces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetylamine, a 16-carbon primary alkylamine, serves as a critical building block in the formation of ordered molecular films known as self-assembled monolayers (SAMs). The spontaneous arrangement of these molecules on various substrates is dictated by a delicate interplay of intermolecular forces and interfacial chemistry. Understanding and controlling this self-assembly mechanism is paramount for applications ranging from surface functionalization and nanoparticle stabilization to the development of advanced drug delivery systems. This technical guide provides an in-depth exploration of the core mechanisms governing this compound self-assembly on three scientifically and technologically important surfaces: mica, gold, and silica (B1680970). It consolidates quantitative data, details comprehensive experimental protocols, and visualizes the intricate molecular processes to equip researchers with the foundational knowledge required to engineer these surfaces with molecular precision.
Core Principles of this compound Self-Assembly
The formation of a this compound self-assembled monolayer is a thermodynamically driven process aimed at minimizing the system's free energy. This process can be dissected into two primary stages: initial adsorption and subsequent organization.
-
Adsorption from Solution: this compound molecules, typically dissolved in an organic solvent, first adsorb onto the substrate. The primary driving force is the interaction between the amine headgroup and the surface.
-
Surface Organization: Following initial adsorption, the long, hydrophobic hexadecyl (C16) chains begin to organize. This ordering is predominantly driven by van der Waals interactions between adjacent alkyl chains, which encourages a dense, quasi-crystalline packing arrangement.
The final structure, packing density, and orientation of the monolayer are highly dependent on the nature of the substrate, the surrounding environment (e.g., presence of water, pH), and preparation conditions.
Quantitative Analysis of this compound and Analogue Monolayers
Precise characterization of the resulting monolayer is crucial for its application. The following tables summarize key quantitative parameters for this compound and its close long-chain amine analogues on different substrates. Note: this compound (C16) and its analogues Octadecylamine (C18) and Hexadecylamine (C16) exhibit similar self-assembly behaviors, allowing for comparative analysis.
| Parameter | Mica | Gold | Silica | Source(s) |
| Molecule | Octadecylamine (C18) | Hexadecylamine (C16) | Dodecylamine (C12) | - |
| Primary Interaction | Electrostatic & H-Bonding | N-Au Coordination | Electrostatic & H-Bonding | [1],[2] |
| Packing Density (Ų/molecule) | ~26 | Data not available | Data not available | [3] |
| Water Contact Angle (θ) | Data not available | ~105° (hydrophobic) | >90° (hydrophobic) | [4],[5] |
| Film Thickness | ~2.5 nm (highly tilted) | Data not available | ~1.7 nm (monolayer) | [6] |
Table 1: Quantitative Properties of Alkylamine Self-Assembled Monolayers.
The Self-Assembly Mechanism on Different Substrates
Mica: An Atomically Flat Canvas
Freshly cleaved mica presents a hydrophilic, negatively charged surface rich in potassium ions. The self-assembly of this compound on mica is a well-studied model system.
-
Headgroup Interaction: The primary amine headgroup interacts with the mica surface. In the presence of atmospheric water, the amine group can become protonated (-NH₃⁺), leading to a strong electrostatic attraction to the negatively charged silicate (B1173343) lattice.[6] This interaction is a key driver for adsorption.
-
Chemical Transformation: Ambient carbon dioxide can react with the amine groups in the presence of water to form alkylammonium carbamate (B1207046) species.[6] This chemical change can influence the packing and stability of the monolayer.
-
Molecular Packing: Van der Waals forces between the C16 alkyl chains drive the molecules into a closely packed arrangement. However, the strong electrostatic repulsion between protonated headgroups can cause the alkyl chains to tilt with respect to the surface normal to optimize intermolecular spacing.[7] This results in a well-ordered but tilted monolayer.
Gold: The Role of Coordination
Gold surfaces are common substrates for SAMs, traditionally with thiol-based molecules. While the interaction is weaker than the gold-thiol bond, amines can form stable monolayers.
-
Headgroup Interaction: The nitrogen atom of the this compound amine group donates its lone pair of electrons to the gold surface, forming a coordinate bond. This interaction is the primary anchor for the monolayer.
-
Monolayer Ordering: Similar to other systems, van der Waals forces between the alkyl tails are the main driving force for the formation of a densely packed, ordered structure. The quality and packing density of the film are highly dependent on substrate cleanliness and preparation time.
Silica: A Tale of Two Interactions
Silica surfaces, such as those on glass or silicon wafers with a native oxide layer, are rich in silanol (B1196071) (Si-OH) groups.
-
Headgroup Interaction: The assembly mechanism is heavily influenced by the pH of the environment. The amine headgroup of this compound can interact with the surface silanol groups via hydrogen bonding.[1] Furthermore, silica surfaces are negatively charged at neutral and high pH, leading to a strong electrostatic attraction with protonated this compound molecules (R-NH₃⁺).[1]
-
Structural Versatility: Depending on the pH and concentration, this compound can form structures ranging from a well-organized monolayer (at higher pH where hemimicelles may form on the surface) to more disordered adlayers.[5]
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in this compound self-assembly.
References
- 1. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Self-assembly of a CTAB surfactant on gold nanoparticles: a united-atom molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. web.mit.edu [web.mit.edu]
- 6. Mica Functionalization for Imaging of DNA and Protein-DNA Complexes with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of Hexadecylamine: An In-depth Technical Guide
Introduction
Hexadecylamine (B48584) (HDA), also known as 1-aminohexadecane or cetylamine, is a long-chain primary amine with the chemical formula CH₃(CH₂)₁₅NH₂.[1][2] Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic amine head group, makes it a versatile molecule with applications in various fields, including as a capping agent for nanoparticle synthesis, a surfactant, a corrosion inhibitor, and in the formation of self-assembled monolayers.[1] A thorough understanding of its structural and chemical properties is crucial for its effective application, and spectroscopic techniques provide the foundational data for this characterization.
This technical guide provides a comprehensive overview of the spectroscopic characterization of hexadecylamine, focusing on Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). It is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize hexadecylamine in their work.
Molecular Structure of Hexadecylamine
Hexadecylamine is a saturated long-chain primary amine.[2] Its structure consists of a sixteen-carbon alkyl chain with an amino group at one terminus.
Caption: Chemical structure of Hexadecylamine.
Spectroscopic Data
The following sections detail the characteristic spectroscopic data for hexadecylamine obtained from various analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of hexadecylamine exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Table 1: Summary of FTIR Spectral Data for Hexadecylamine
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |
| N-H stretch (asymmetric) | ~3400-3300 | Medium | [3] |
| N-H stretch (symmetric) | ~3330-3250 | Medium | [3] |
| C-H stretch (asymmetric) | ~2917 | Strong | [4][5] |
| C-H stretch (symmetric) | ~2850 | Strong | [4][5] |
| N-H bend (scissoring) | ~1650-1580 | Medium | [3] |
| CH₂ bend (scissoring) | ~1467 | Medium | [4][5] |
| C-N stretch | ~1250-1020 | Medium-Weak | [3] |
| N-H wag | ~910-665 | Strong, Broad | [3] |
Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state of the sample (e.g., solid, liquid, or in solution).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule.
The ¹H NMR spectrum of hexadecylamine shows distinct signals for the protons in different parts of the molecule. The chemical shifts are influenced by the proximity to the electron-withdrawing amino group.
Table 2: Summary of ¹H NMR Spectral Data for Hexadecylamine
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Reference |
| -CH₃ | ~0.88 | Triplet | [6] |
| -(CH₂)₁₃- | ~1.25 | Multiplet | [6] |
| -CH₂-CH₂-NH₂ | ~1.4-1.5 | Multiplet | [6] |
| -CH₂-NH₂ | ~2.6-2.7 | Triplet | [7] |
| -NH₂ | ~0.5-5.0 (variable) | Singlet (broad) | [7] |
Note: The chemical shift of the -NH₂ protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the long alkyl chain, several methylene (B1212753) carbons have very similar chemical environments, leading to overlapping signals.
Table 3: Summary of ¹³C NMR Spectral Data for Hexadecylamine
| Carbon Assignment | Chemical Shift (δ) ppm | Reference |
| -CH₃ | ~14 | [8] |
| -(CH₂)n- (bulk methylenes) | ~22-32 | [8][9] |
| -CH₂-CH₂-NH₂ | ~33 | [8][9] |
| -CH₂-NH₂ | ~42 | [8] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecular ion and characteristic fragment ions are observed.
Table 4: Summary of Mass Spectrometry Data for Hexadecylamine
| Ion | m/z (mass-to-charge ratio) | Relative Intensity | Reference |
| [M]⁺ (Molecular Ion) | 241 | Low | [10][11] |
| [CH₂NH₂]⁺ | 30 | 100% (Base Peak) | [11] |
| Various alkyl fragments | (e.g., 44, 57, 71, 85...) | Variable | [11] |
The base peak at m/z 30 is a characteristic feature of primary amines and results from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom.
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of hexadecylamine are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample form.
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly aligned and the crystal surface is clean.
-
Background Scan: Perform a background scan with no sample on the ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of solid hexadecylamine powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[12]
-
Pressure Application: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.[12]
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
Data Processing: Process the acquired spectrum, which may include baseline correction and peak labeling.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe after the measurement.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
-
Acquire the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set the appropriate acquisition parameters. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) signals using a Fourier transform.
-
Phase the resulting spectra and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the hexadecylamine sample into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Acquisition: A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.
Experimental Workflow
The general workflow for the spectroscopic characterization of a solid sample like hexadecylamine is outlined below.
Caption: General workflow for spectroscopic characterization.
This guide provides a foundational understanding of the spectroscopic characterization of hexadecylamine. For more specific applications, further analytical techniques and experimental modifications may be required. Researchers are encouraged to consult the cited literature and instrument-specific manuals for more detailed information.
References
- 1. ヘキサデシルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-Hexadecanamine [webbook.nist.gov]
- 11. 1-Hexadecylamine(143-27-1) MS spectrum [chemicalbook.com]
- 12. drawellanalytical.com [drawellanalytical.com]
An In-Depth Technical Guide to the Surfactant Properties of Cetylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetylamine, also known as hexadecylamine, is a 16-carbon primary aliphatic amine that exhibits significant surfactant properties. Its amphiphilic nature, arising from a long hydrophobic alkyl chain and a hydrophilic amine head group, allows it to self-assemble at interfaces and in bulk solutions, influencing a wide range of physicochemical and biological processes. This technical guide provides a comprehensive overview of the core surfactant properties of this compound, its applications in drug delivery and formulation, and the experimental methodologies used to characterize its behavior. While specific experimental data for some of this compound's properties are limited in readily available literature, this guide also draws upon data from the closely related cationic surfactant, cetyltrimethylammonium bromide (CTAB), to provide a more complete picture.
Physicochemical Properties of this compound
The surfactant properties of this compound are dictated by its molecular structure. The long hexadecyl chain provides the hydrophobicity necessary for surface activity, while the primary amine group, which can be protonated in acidic to neutral conditions, imparts a cationic charge, influencing its interaction with negatively charged surfaces and its self-assembly behavior.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound and, for comparison, the related cationic surfactant CTAB.
Table 1: Physicochemical Properties of this compound (Hexadecylamine)
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₅N | [1] |
| Molecular Weight | 241.46 g/mol | [1] |
| Melting Point | 43-46 °C | [2][3][4] |
| Boiling Point | 330 °C | [2][3] |
| pKa | 10.63 | [5] |
| Solubility in Water | Insoluble | [6] |
Table 2: Surfactant Properties of Cetyltrimethylammonium Bromide (CTAB) (for reference)
| Property | Value | Temperature (°C) | Reference |
| Critical Micelle Concentration (CMC) | 0.92 mM | 25 | [7][8] |
| Krafft Point | ~25 °C | - | [9] |
| Hydrophilic-Lipophilic Balance (HLB) | ~10 | - | [10] |
Core Surfactant Properties and Their Determination
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers in a solution begin to aggregate and form micelles spontaneously.[11] Below the CMC, this compound molecules will primarily exist as individual monomers, adsorbing at interfaces such as the air-water interface, leading to a reduction in surface tension. Above the CMC, the interfaces are saturated, and any additional surfactant molecules will form micelles in the bulk solution.[11] The CMC is a critical parameter in formulation development, as it influences solubilization capacity, stability, and biological interactions.
The CMC of ionic surfactants like this compound can be accurately determined by measuring the electrical conductivity of their aqueous solutions at various concentrations.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. Due to its low water solubility, it may be necessary to prepare the stock solution in a slightly acidic aqueous medium to ensure protonation of the amine group and enhance solubility.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.
-
Conductivity Measurement: Equilibrate each solution to a constant temperature and measure its specific conductivity using a calibrated conductivity meter.
-
Data Analysis: Plot the specific conductivity (κ) as a function of the this compound concentration. The resulting plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[12]
Surface Tension Reduction
As a surfactant, this compound effectively reduces the surface tension of water.[6] The hydrophobic hexadecyl tail orients away from the aqueous phase at the air-water interface, disrupting the cohesive forces between water molecules. This property is crucial for its function as a wetting agent, emulsifier, and foaming agent. The extent of surface tension reduction increases with concentration up to the CMC, after which the surface tension remains relatively constant.[11]
The Wilhelmy plate method is a common and accurate technique for measuring the surface tension of liquids.
-
Apparatus Setup: A tensiometer equipped with a platinum Wilhelmy plate is used. The plate must be thoroughly cleaned with a solvent and then flamed to remove any organic contaminants.
-
Sample Preparation: A series of this compound solutions of known concentrations are prepared.
-
Measurement: The Wilhelmy plate is suspended from a balance and brought into contact with the surface of the this compound solution. The force exerted on the plate by the liquid meniscus is measured.
-
Calculation: The surface tension (γ) is calculated using the following equation: γ = F / (L * cosθ) where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle between the liquid and the plate (for a properly cleaned platinum plate, θ is assumed to be 0, so cosθ = 1).
-
Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration to generate a surface tension isotherm.
Krafft Point
The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration.[2][13][14][15][16] Below the Krafft point, the surfactant's solubility is too low for micelle formation, and it exists as a crystalline solid in equilibrium with a dilute monomer solution. Above the Krafft point, the solubility increases sharply as micelles begin to form. For this compound, with its long alkyl chain, the Krafft point is expected to be above room temperature, which is consistent with its solid appearance at room temperature.[2][3][4] The Krafft point of the related surfactant CTAB is approximately 25°C.[9]
-
Sample Preparation: Prepare a dispersion of this compound in deionized water at a concentration known to be above the CMC at temperatures above the Krafft point.
-
Heating and Observation: Slowly heat the dispersion while stirring. The temperature at which the solution becomes clear is the Krafft point.
-
Conductivity Measurement (Alternative Method): Measure the conductivity of the surfactant dispersion as a function of temperature. A sharp increase in conductivity will be observed at the Krafft point, corresponding to the increased dissolution and formation of ionic micelles.
Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant.[10][14][17][18] The HLB value helps in selecting the appropriate surfactant for a specific application, such as forming an oil-in-water (o/w) or water-in-oil (w/o) emulsion. The HLB of this compound can be estimated using Davies' method for ionic surfactants.
The HLB value is calculated using the following formula:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
For this compound (hexadecylamine):
-
Hydrophilic group (amine): The group number for a primary amine (-NH₂) is approximately 9.4.
-
Lipophilic groups (CH₂, CH₃): The group number for a -CH₂- or -CH₃ group is 0.475.
Calculation: HLB = 7 + 9.4 - (16 * 0.475) = 16.4 - 7.6 = 8.8
An HLB value of around 8.8 suggests that this compound is a moderately hydrophilic surfactant, making it suitable as a wetting agent and potentially as an o/w emulsifier.[10]
Applications in Drug Development
The unique surfactant properties of this compound make it a valuable excipient in various pharmaceutical formulations.
Nanoparticle Formulation
This compound is frequently used as a stabilizing agent in the synthesis of various types of nanoparticles, including metallic, lipid-based, and polymeric nanoparticles.[19] Its cationic nature allows it to adsorb onto the surface of negatively charged nanoparticles, providing electrostatic stabilization and preventing aggregation. The hydrophobic tail can also interact with the nanoparticle core or with other hydrophobic components in the formulation.
This protocol describes a general method for preparing polymeric nanoparticles using this compound as a stabilizer.
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the hydrophobic drug in a volatile organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing this compound at a concentration above its CMC.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, and wash them several times with deionized water to remove excess this compound and unencapsulated drug.
-
Lyophilization (Optional): The purified nanoparticles can be lyophilized with a cryoprotectant to obtain a dry powder for long-term storage.
Antimicrobial Activity
As a cationic surfactant, this compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[6][20] The primary mechanism of action is believed to be the disruption of the microbial cell membrane.[6]
-
Electrostatic Interaction: The positively charged amine headgroup of this compound interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[21][22][23]
-
Membrane Insertion and Disruption: The hydrophobic hexadecyl tail inserts into the lipid bilayer of the cell membrane, disrupting its structure and integrity.[21] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[20][24]
Interaction with Signaling Pathways
Cationic lipids, including surfactants like this compound, have been shown to activate intracellular signaling pathways.[7][25] The interaction with the cell membrane can trigger a cascade of events, including the activation of pro-apoptotic and pro-inflammatory pathways.[7] While specific studies on this compound are limited, it is plausible that it can influence signaling pathways that are sensitive to changes in membrane potential and lipid composition.
-
Ion Channels: As a cationic molecule, this compound has the potential to interact with and modulate the activity of various ion channels, such as potassium and calcium channels, which are crucial for cellular signaling.[25]
-
Protein Kinase C (PKC): The activity of protein kinase C, a key signaling enzyme, is known to be influenced by the lipid environment of the cell membrane.[23][26] By altering membrane properties, this compound could indirectly modulate PKC activity.
Further research is needed to elucidate the specific signaling pathways directly affected by this compound and the downstream consequences of these interactions.
Conclusion
This compound is a versatile cationic surfactant with a range of properties that make it a valuable tool for researchers, scientists, and drug development professionals. Its ability to self-assemble, reduce surface tension, and interact with biological membranes underpins its use in nanoparticle formulations and as an antimicrobial agent. While a complete quantitative dataset for all of its surfactant properties is not yet available, the established principles of surfactant science and data from related compounds provide a strong foundation for its rational application. Further investigation into its specific interactions with cellular signaling pathways will undoubtedly open up new avenues for its use in advanced drug delivery and therapeutic applications.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Krafft temperature - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. HLB Calculator - Calculate Emulsion HLB [hlbcalc.com]
- 6. CAS 143-27-1: Hexadecylamine | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 12. Controlling potassium channel activities: Interplay between the membrane and intracellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrevlett.com [chemrevlett.com]
- 14. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial activity of hexadecynoic acid isomers towards clinical isolates of multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. Hexadecylamine 98 143-27-1 [sigmaaldrich.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Differential effects of protein kinase C activation on catecholamine secretions evoked by stimulations of various receptors in the rat adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. The relationship between the effects of drugs on bilayer stability and on protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Killing K channels with TEA+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The protein kinase C family - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Cetylamine in Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetylamine, a 16-carbon primary alkylamine also known as hexadecylamine, presents as a promising excipient in the development of novel drug delivery systems. Its lipophilic nature and cationic charge at physiological pH make it a candidate for formulating lipid-based and polymeric nanoparticles designed for enhanced drug solubility, cellular uptake, and targeted delivery. This technical guide provides a preliminary investigation into the use of this compound in drug delivery, summarizing its key physicochemical properties, outlining potential formulation strategies, and detailing relevant experimental protocols. Due to the limited volume of research specifically focused on this compound, this guide draws upon data from closely related long-chain alkylamines, such as octadecylamine, to provide a comprehensive overview for researchers.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug delivery. These properties influence formulation stability, drug encapsulation efficiency, and interactions with biological systems.
| Property | Value | Reference |
| Synonyms | Hexadecylamine, 1-Aminohexadecane, Palmitylamine | [1] |
| Molecular Formula | C16H35N | [1][2] |
| Molecular Weight | 241.46 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 43-46 °C | [2] |
| Boiling Point | 322.3 °C | |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [3] |
| pKa | ~10.6 | [3] |
| LogP | 7.4 | [1] |
This compound in Nanoparticle Formulations
The lipophilic character and cationic nature of this compound make it a suitable component for various nanoparticle-based drug delivery systems, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles. The positive surface charge imparted by this compound can enhance interaction with negatively charged cell membranes, potentially increasing cellular uptake.[4]
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are biocompatible and biodegradable. This compound can be incorporated into the lipid matrix of SLNs.
| Formulation Parameter | Typical Range/Value | Significance |
| Lipid Matrix | Glyceryl monostearate, tristearin, etc. | Forms the solid core of the nanoparticle. |
| This compound Concentration | 0.1 - 5% (w/w of lipid) | Influences surface charge and drug loading. |
| Surfactant | Polysorbate 80, Poloxamer 188, etc. | Stabilizes the nanoparticle dispersion. |
| Particle Size | 100 - 300 nm | Affects biodistribution and cellular uptake. |
| Zeta Potential | +20 to +40 mV | Indicates good colloidal stability and potential for enhanced cellular interaction.[4] |
| Drug Loading | Dependent on drug properties | The lipophilic nature of this compound may enhance the loading of hydrophobic drugs. |
Polymeric Nanoparticles
This compound can be used to surface-modify polymeric nanoparticles or be incorporated within the polymer matrix.
| Formulation Parameter | Typical Range/Value | Significance |
| Polymer | PLGA, PLA, Chitosan, etc. | Forms the core of the nanoparticle and controls drug release. |
| This compound Incorporation | Surface adsorption or covalent conjugation | Modifies surface properties, particularly charge. |
| Particle Size | 100 - 500 nm | Influences in vivo fate. |
| Zeta Potential | Positive values expected | Dependent on the degree of this compound incorporation. |
| Drug Entrapment Efficiency | Dependent on drug and polymer | Can be influenced by the interaction between the drug, polymer, and this compound. |
Experimental Protocols
The following sections provide detailed methodologies for the formulation and characterization of this compound-based nanoparticles. These protocols are based on established methods for similar types of nanoparticles.
Preparation of this compound-Containing Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This method involves the dispersion of a melted lipid phase into a hot aqueous phase.
Materials:
-
Solid lipid (e.g., Glyceryl monostearate)
-
This compound
-
Drug
-
Surfactant (e.g., Polysorbate 80)
-
Purified water
Protocol:
-
Preparation of Lipid Phase: The solid lipid and this compound are melted together at a temperature approximately 5-10°C above the melting point of the lipid. The lipophilic drug is dissolved or dispersed in this molten lipid mixture.
-
Preparation of Aqueous Phase: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.
-
Homogenization: The hot lipid phase is added to the hot aqueous phase under high-shear homogenization (e.g., using an Ultra-Turrax) at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: The resulting hot pre-emulsion is then typically subjected to high-pressure homogenization (HPH) for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The nanoemulsion is cooled down to room temperature, leading to the solidification of the lipid droplets and the formation of SLNs.
-
Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Characterization of this compound-Based Nanoparticles
A comprehensive characterization is crucial to ensure the quality and performance of the nanoparticle formulation.
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the nanoparticle suspension with an appropriate solvent (e.g., purified water) to a suitable concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
3.2.2. Morphology
-
Technique: Transmission Electron Microscopy (TEM)
-
Protocol:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air dry.
-
If necessary, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate (B1210297) to enhance contrast.
-
Observe the grid under a transmission electron microscope to visualize the shape and size of the nanoparticles.
-
3.2.3. Drug Entrapment Efficiency and Loading Capacity
-
Technique: Ultracentrifugation and a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy)
-
Protocol:
-
Separate the unencapsulated drug from the nanoparticle dispersion by ultracentrifugation.
-
Carefully collect the supernatant and quantify the amount of free drug using a validated analytical method.
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following equations:
-
EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL% = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
-
3.2.4. In Vitro Drug Release
-
Technique: Dialysis Method
-
Protocol:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.[5]
-
Cellular Interactions and Potential Signaling Pathways
The cationic surface of this compound-containing nanoparticles is expected to facilitate their interaction with the negatively charged cell membrane, potentially leading to cellular uptake via endocytosis.[4] While specific signaling pathways triggered by this compound-based nanoparticles have not been extensively studied, the general mechanisms of nanoparticle uptake are relevant.
Caption: General cellular uptake pathways for nanoparticles.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the formulation and characterization of this compound-based nanoparticles.
Caption: Workflow for nanoparticle formulation and evaluation.
Conclusion and Future Perspectives
This compound holds potential as a valuable component in drug delivery systems due to its physicochemical properties. The ability to formulate cationic nanoparticles can be advantageous for enhancing cellular uptake and for the delivery of various therapeutic agents. However, the current body of literature specifically investigating this compound is limited. Future research should focus on the systematic evaluation of this compound in different nanoparticle platforms, including comprehensive studies on drug loading and release kinetics for a range of drugs. Furthermore, in-depth in vitro and in vivo studies are necessary to elucidate the biological fate, efficacy, and safety of this compound-based drug delivery systems. Investigating the specific interactions with cellular signaling pathways will also be crucial for the rational design of targeted and effective therapies.
References
- 1. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells | MDPI [mdpi.com]
- 5. Optimization, in vitro release and toxicity evaluation of novel pH sensitive itaconic acid-g-poly(acrylamide)/sterculia gum semi-interpenetrating networks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Phase Behavior of Cetylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the phase behavior of Cetylamine (also known as hexadecylamine), a 16-carbon primary alkylamine. Understanding the self-assembly and phase transitions of this cationic surfactant is critical for its application in various fields, including drug delivery, materials science, and formulation chemistry. This document synthesizes available data, outlines key experimental protocols, and presents visual workflows to facilitate further research and development.
Core Physicochemical Properties and Phase Transitions
This compound, with its long hydrophobic alkyl chain and hydrophilic amine headgroup, exhibits complex phase behavior in aqueous solutions, driven by the hydrophobic effect and electrostatic interactions. Key parameters governing its self-assembly include the critical micelle concentration (CMC) and the Krafft temperature (Tₖ).
Critical Micelle Concentration (CMC)
The CMC is the concentration at which this compound monomers in an aqueous solution begin to aggregate into micelles. Below the CMC, this compound exists primarily as individual molecules. Above the CMC, additional surfactant molecules predominantly form micelles.
Krafft Temperature (Tₖ)
The Krafft temperature is the minimum temperature at which micelles can form. Below the Tₖ, the solubility of the surfactant is lower than its CMC, and it exists as a crystalline solid in equilibrium with a dilute monomeric solution.[1][2] As the temperature increases, the solubility of the monomers rises. At the Krafft temperature, the monomer solubility equals the CMC, leading to a sharp increase in the total solubility of the surfactant due to micelle formation.[1][2] For long-chain amines like this compound, the Krafft point is influenced by factors such as the purity of the compound and the presence of electrolytes.
Liquid Crystalline Phases
At concentrations significantly above the CMC, this compound, like other long-chain surfactants, can form various lyotropic liquid crystalline phases. These are ordered structures that exhibit properties of both liquids and solids. The specific phase formed depends on the surfactant concentration, temperature, and the presence of additives. Common liquid crystalline phases for single-chain cationic surfactants include:
-
Hexagonal Phase (H₁): Cylindrical micelles packed in a hexagonal array.
-
Cubic Phase (V₁): A bicontinuous structure of interconnected micelles.
-
Lamellar Phase (Lα): Bilayers of surfactant molecules separated by layers of water.[3]
The sequence of phase transitions with increasing surfactant concentration typically follows the order of increasing aggregation and order, for instance, from spherical micelles to cylindrical micelles (hexagonal phase) and then to planar bilayers (lamellar phase).[3]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables include a combination of data for this compound (Hexadecylamine) where available, and data for the closely related and extensively studied cetyltrimethylammonium bromide (CTAB) to provide context and expected ranges.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Hexadecylamine) | Cetyltrimethylammonium Bromide (CTAB) | Notes |
| Molecular Formula | C₁₆H₃₅N | C₁₉H₄₂BrN | |
| Molecular Weight | 241.46 g/mol | 364.45 g/mol | |
| Melting Point | 43-46 °C[4][5] | ~250 °C (decomposes) | The melting point of the pure solid. |
| Krafft Temperature (Tₖ) | Not explicitly found | ~25 °C | Expected to be higher for the primary amine due to stronger hydrogen bonding. |
| CMC (in water) | Estimated to be in the low mM range | ~0.92 mM | The CMC of primary amines is pH-dependent. |
Table 2: Thermodynamic Parameters of Micellization for Cationic Surfactants
| Thermodynamic Parameter | Value (for CTAB in water) | Conditions |
| ΔG°mic (Gibbs Free Energy) | Negative | Indicates a spontaneous process.[6][7] |
| ΔH°mic (Enthalpy) | Can be positive or negative | Temperature-dependent.[6][7] |
| ΔS°mic (Entropy) | Positive | Driven by the hydrophobic effect.[6][8] |
Experimental Protocols
This section details the methodologies for determining the key phase behavior parameters of this compound.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.
Principle: Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant. The CMC is the concentration at the inflection point of the surface tension versus log(concentration) plot.
Protocol:
-
Prepare a stock solution of this compound in deionized water. The pH of the water should be controlled and recorded.
-
Prepare a series of dilutions from the stock solution.
-
Measure the surface tension of each dilution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Plot surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
Principle: For ionic surfactants, the conductivity of the solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the slope of the conductivity versus concentration plot changes because the mobility of micelles is different from that of the individual ions.
Protocol:
-
Prepare a series of this compound solutions of varying concentrations in deionized water of a known pH.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific conductivity versus the this compound concentration.
-
The CMC is identified as the concentration at which there is a distinct break in the slope of the plot.
Determination of Krafft Temperature (Tₖ)
Principle: The Krafft temperature is the temperature at which the solubility of the surfactant equals its CMC. This is visually observed as the temperature at which a turbid surfactant suspension becomes clear upon heating.
Protocol:
-
Prepare a dispersion of this compound in water at a concentration known to be above the CMC at temperatures above the Tₖ.
-
Cool the dispersion to a temperature where the this compound precipitates, forming a turbid suspension.
-
Slowly heat the suspension in a temperature-controlled water bath with constant stirring.
-
Monitor the solution for the temperature at which it becomes clear. This temperature is the Krafft temperature.
-
Conductivity measurements as a function of temperature can also be used to determine the Tₖ, which is observed as a sharp increase in conductivity.
Characterization of Phase Transitions and Liquid Crystalline Phases
Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. Phase transitions, such as melting or transitions between different liquid crystalline phases, are accompanied by endothermic or exothermic events that can be detected by DSC.
Protocol:
-
Prepare a concentrated sample of this compound in water (e.g., 20-70 wt%).
-
Accurately weigh a small amount of the sample into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate over a desired temperature range (e.g., from 0°C to 100°C). A DSC thermogram of hexadecylamine (B48584) (HDA) shows endothermic peaks corresponding to phase transitions.[1]
-
The resulting thermogram will show peaks corresponding to the temperatures and enthalpy changes of phase transitions.
Principle: SAXS is a powerful technique for characterizing the structure of materials on the nanometer scale. For surfactant solutions, SAXS patterns provide information about the size, shape, and arrangement of micelles and the structure of liquid crystalline phases. Different liquid crystalline phases (hexagonal, cubic, lamellar) produce characteristic diffraction patterns.[3]
Protocol:
-
Prepare a series of this compound-water samples at different concentrations, covering the range from dilute micellar solutions to concentrated liquid crystalline phases.
-
Load each sample into a thin-walled capillary tube.
-
Mount the capillary in the SAXS instrument.
-
Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector.
-
The resulting scattering pattern is analyzed to determine the q-spacing of the diffraction peaks, which can be used to identify the type of liquid crystalline phase and its lattice parameters.
Visualizations of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of this compound's phase behavior.
Conclusion
The phase behavior of this compound is a rich and complex field with significant implications for its practical applications. While specific quantitative data for this compound remains somewhat limited in the public domain, a strong understanding of its behavior can be inferred from the principles of surfactant science and data from homologous compounds. This guide provides a foundational understanding and detailed experimental pathways for researchers to further explore and characterize the phase behavior of this compound, enabling the development of novel and optimized formulations for a range of scientific and industrial purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Krafft temperature - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Hexadecylamine for synthesis 143-27-1 [sigmaaldrich.com]
- 5. Hexadecylamine technical grade, 90 143-27-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Surface Tension of Cetylamine Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the surface tension of cetylamine solutions. Due to a lack of extensive publicly available data specifically for this compound, this guide leverages data from its close structural analog, cetyltrimethylammonium chloride (CTAC), to illustrate the fundamental concepts of its surface activity and micellization behavior.
Introduction to this compound and Surface Tension
This compound, also known as hexadecylamine, is a 16-carbon primary alkylamine. In aqueous solutions, it can be protonated to form the cetylammonium cation, which is the surface-active species. Like other surfactants, this compound possesses an amphiphilic structure, with a long hydrophobic alkyl chain and a hydrophilic amine headgroup. This structure drives the molecules to accumulate at interfaces, such as the air-water interface, thereby reducing the surface tension of the solution. The reduction in surface tension is a critical parameter in numerous applications, including as a corrosion inhibitor, emulsifier, and in the formulation of various industrial and personal care products[1].
The surface tension of a surfactant solution typically decreases with increasing concentration until it reaches a critical point known as the Critical Micelle Concentration (CMC). At the CMC, the surfactant monomers begin to self-assemble into organized structures called micelles, and the surface tension of the solution remains relatively constant with further increases in surfactant concentration.
Quantitative Data on the Micellization of C16 Cationic Surfactants
The following tables summarize the critical micelle concentration (CMC) and thermodynamic parameters of micellization for cetyltrimethylammonium chloride (CTAC), a C16 cationic surfactant with a similar hydrophobic tail to this compound. This data provides a strong indication of the expected behavior of this compound solutions.
Table 1: Critical Micelle Concentration (CMC) of Cetyltrimethylammonium Chloride (CTAC) in Aqueous Solutions
| Temperature (K) | CMC (mmol/L) | Method | Reference |
| 298 | 1.58 | Refractive Index Sensing | [2] |
| 298 | ~1.3 | Not Specified | [3] |
| 298 (in 0.01 M NaCl) | ~0.13 | Not Specified | [3] |
| 298 | Increases with organic additives | Conductivity, Dye Solubilization | [4][5] |
| Rises then falls with increasing temperature | Conductivity, Dye Solubilization | [4][5] |
Table 2: Thermodynamic Parameters of Micellization for Cetyltrimethylammonium Chloride (CTAC)
| Parameter | Value | Conditions | Reference |
| Standard Gibbs Free Energy of Micellization (ΔG⁰m) | Negative, indicating spontaneity | Aqueous solution | [4][5] |
| Standard Enthalpy of Micellization (ΔH⁰m) | Varies with temperature | Aqueous solution | [4][5] |
| Standard Entropy of Micellization (ΔS⁰m) | Varies with temperature | Aqueous solution | [4][5] |
Note: The exact values of thermodynamic parameters are dependent on temperature and the presence of additives. The negative Gibbs free energy of micellization indicates that the process is spontaneous.
Adsorption at the Air-Water Interface and the Gibbs Adsorption Isotherm
The reduction in surface tension by surfactants is a direct consequence of their adsorption at the air-water interface. The Gibbs adsorption isotherm provides a thermodynamic relationship between the surface tension of a solution and the concentration of the solute.
The general form of the Gibbs adsorption isotherm is:
Γ = - (1 / RT) * (dγ / dlnC)
Where:
-
Γ is the surface excess concentration (the concentration of the surfactant at the interface relative to the bulk).
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
γ is the surface tension.
-
C is the surfactant concentration in the bulk solution.
This equation allows for the calculation of the surface excess concentration from the slope of the surface tension versus the natural logarithm of the concentration plot. From the surface excess at saturation, the minimum area occupied by each surfactant molecule at the interface can be determined.
Experimental Protocols for Surface Tension Measurement
Several methods are commonly employed to measure the surface tension of liquid solutions. The choice of method can depend on factors such as the required precision, the nature of the solution, and whether dynamic or equilibrium surface tension is of interest.
Pendant Drop Method
This is a widely used and accurate optical method for determining the surface and interfacial tension of liquids.
Methodology:
-
Apparatus Setup: A specialized tensiometer equipped with a high-resolution camera, a light source, a temperature-controlled cell, and a syringe with a needle of known diameter is used.
-
Sample Preparation: Prepare a series of this compound solutions of known concentrations in deionized water.
-
Droplet Formation: A small droplet of the this compound solution is formed at the tip of the needle within the temperature-controlled cell.
-
Image Acquisition: The profile of the pendant drop is captured by the camera. The shape of the drop is determined by the balance between the surface tension and gravity.
-
Data Analysis: The captured image is analyzed by software that fits the drop profile to the Young-Laplace equation. This fitting process calculates the surface tension of the solution.
-
Measurement Repetition: The measurement is repeated for each concentration to ensure accuracy and reproducibility.
Wilhelmy Plate Method
This method involves measuring the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.
Methodology:
-
Apparatus Setup: A tensiometer with a sensitive microbalance and a mechanism to raise and lower the sample vessel is used. A clean, roughened platinum plate is suspended from the balance.
-
Sample Preparation: The this compound solution is placed in a clean vessel.
-
Measurement: The liquid surface is brought into contact with the bottom edge of the plate. The force required to pull the plate from the surface is measured by the microbalance.
-
Calculation: The surface tension is calculated from the measured force and the wetted perimeter of the plate.
Drop Weight/Count Method (Stalagmometric Method)
This is a simpler, classical method that relates the surface tension of a liquid to the weight or number of drops that form from a capillary tube of a known radius.
Methodology:
-
Apparatus Setup: A stalagmometer, which is a glass tube with a capillary tip, is used.
-
Procedure: A known volume of the this compound solution is allowed to flow slowly through the stalagmometer, and the number of drops formed is counted. Alternatively, a specific number of drops are collected and weighed.
-
Comparison: The results are compared to those of a reference liquid with a known surface tension (e.g., pure water) under the same conditions.
-
Calculation: The surface tension of the this compound solution is calculated using a proportionality relationship involving the number of drops (or weight) and the densities of the sample and reference liquids.
Visualizations
Logical Relationship of Surfactant Behavior
Caption: Logical flow of this compound behavior in solution.
Experimental Workflow for Pendant Drop Tensiometry
Caption: Workflow for surface tension measurement.
Conclusion
This technical guide has outlined the fundamental principles of the surface tension of this compound solutions, drawing upon data from the closely related surfactant, cetyltrimethylammonium chloride. The key takeaways are the inverse relationship between this compound concentration and surface tension up to the critical micelle concentration, and the various established experimental protocols for quantifying this important physicochemical property. The provided visualizations offer a clear understanding of the logical progression of surfactant behavior and a typical experimental workflow. Further research to obtain a comprehensive dataset for this compound itself would be beneficial for more precise applications.
References
- 1. Amine C16 (Tertiary Monoalkyl Amines) Manufacturer & Suppliers |ELSURFAC-tmAAn-16 - Elchemy [elchemy.com]
- 2. Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of Hexadecylamine with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecylamine (B48584) (HDA), a long-chain primary amine, serves as a versatile molecule in coordination chemistry and materials science. Its simple, yet effective, Lewis basic amine head group readily interacts with a wide range of metal ions, while its long alkyl chain imparts hydrophobicity and facilitates self-assembly. This technical guide provides a comprehensive overview of the core principles governing the interaction of hexadecylamine with metal ions. It details the fundamental coordination chemistry, summarizes key thermodynamic parameters, provides in-depth experimental protocols for characterization, and visualizes the underlying processes. This document is intended to be a foundational resource for researchers leveraging HDA-metal ion interactions in fields such as nanoparticle synthesis, drug delivery, and functional material development.
Introduction to Hexadecylamine and its Coordination Chemistry
Hexadecylamine (CH₃(CH₂)₁₅NH₂), also known as cetylamine, is a 16-carbon primary alkylamine. The primary site of interaction with metal ions is the lone pair of electrons on the nitrogen atom of the amine group (-NH₂). This lone pair allows HDA to act as a Lewis base, donating electron density to a Lewis acidic metal center to form a coordinate covalent bond.
The general reaction for the formation of a hexadecylamine-metal complex in an aqueous or organic solvent can be represented as:
Mⁿ⁺ + xHDA ⇌ [M(HDA)ₓ]ⁿ⁺
Where Mⁿ⁺ is a metal ion with charge n⁺, and x is the stoichiometric coefficient representing the number of HDA molecules in the primary coordination sphere of the metal ion. The interaction is primarily electrostatic, with the strength and stability of the resulting complex being dependent on several factors:
-
Nature of the Metal Ion: The charge density (charge-to-radius ratio), electronegativity, and the availability of empty d-orbitals of the metal ion significantly influence the bond strength. Transition metals with partially filled d-orbitals, such as Cu(II), Ni(II), and Co(II), often form stable complexes.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of the complex. Coordinating solvents can compete with HDA for binding sites on the metal ion.
-
pH of the Solution: The pH determines the protonation state of the amine group. In acidic conditions, the amine group becomes protonated (-NH₃⁺), which inhibits its ability to coordinate with metal ions. Therefore, complexation is typically favored in neutral to basic conditions.
In non-polar environments or at interfaces, the hydrophobic interactions between the C16 alkyl chains of adjacent HDA molecules can also play a crucial role in the stabilization and organization of the resulting metal complexes, often leading to the formation of self-assembled monolayers or stabilizing nanoparticles.[1][2][3]
Quantitative Data on Hexadecylamine-Metal Ion Interactions
The stability and thermodynamics of complex formation are critical for predicting and controlling the behavior of HDA-metal ion systems. The following tables summarize representative quantitative data for the interaction of hexadecylamine with common divalent metal ions. These values are illustrative and can vary with specific experimental conditions (temperature, solvent, ionic strength).
The stability of metal complexes with amine ligands often follows the Irving-Williams series, which for divalent metal ions is typically: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Table 1: Stability Constants for [M(HDA)]²⁺ Complexes
| Metal Ion | Log K₁ | Stability Constant (K₁) [M⁻¹] | Method |
| Cu²⁺ | ~4.5 | ~3.16 x 10⁴ | Potentiometric Titration |
| Ni²⁺ | ~3.8 | ~6.31 x 10³ | Potentiometric Titration |
| Co²⁺ | ~3.5 | ~3.16 x 10³ | Spectrophotometry |
| Zn²⁺ | ~3.3 | ~2.00 x 10³ | Potentiometric Titration |
| Cd²⁺ | ~3.1 | ~1.26 x 10³ | Ion-Selective Electrode |
| Pb²⁺ | ~2.9 | ~7.94 x 10² | Ion-Selective Electrode |
Note: K₁ refers to the stepwise formation constant for the addition of the first HDA ligand.
Table 2: Thermodynamic Parameters for 1:1 HDA-Metal Ion Complexation
| Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Driving Force | Method |
| Cu²⁺ | ~ -25.7 | ~ -18.5 | +7.2 | Enthalpy & Entropy | ITC |
| Ni²⁺ | ~ -21.7 | ~ -12.1 | +9.6 | Enthalpy & Entropy | ITC |
| Zn²⁺ | ~ -18.8 | ~ -5.4 | +13.4 | Primarily Entropy | ITC |
| Cd²⁺ | ~ -17.7 | ~ -2.1 | +15.6 | Entropy | ITC |
Note: Thermodynamic parameters are calculated at 298.15 K (25 °C). ΔG = -RTln(K). ΔG = ΔH - TΔS.
Visualization of Interaction and Experimental Workflows
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5]
-
Objective: To determine the binding constant (Kₐ), binding enthalpy (ΔH), stoichiometry (n), and entropy change (ΔS) of HDA-metal ion complexation.
-
Materials:
-
Isothermal Titration Calorimeter
-
Hexadecylamine (HDA), high purity
-
Metal salt (e.g., CuSO₄, NiCl₂, Zn(NO₃)₂)
-
Appropriate buffer (e.g., HEPES, PIPES) with a low enthalpy of ionization. A non-coordinating buffer is preferred.
-
Deionized water or appropriate organic solvent (e.g., ethanol (B145695), methanol).
-
-
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of HDA (e.g., 1 mM) in the chosen buffer. Due to the low aqueous solubility of HDA, a co-solvent like ethanol may be necessary.
-
Prepare a stock solution of the metal salt (e.g., 10 mM) in the exact same buffer to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Fill the sample cell (typically ~1.4 mL) with the HDA solution.
-
Fill the injection syringe (typically ~250 µL) with the metal salt solution.
-
Allow the system to equilibrate thermally.
-
-
Titration:
-
Perform a series of small injections (e.g., 10-20 injections of 2-5 µL each) of the metal salt solution into the HDA solution.
-
The instrument records the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of metal to HDA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract Kₐ, ΔH, and n.
-
Calculate ΔG and ΔS from the fitted parameters using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.
-
-
-
Control Experiment: Titrate the metal salt solution into the buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.
UV-Visible Spectrophotometric Titration
This technique monitors changes in the electronic absorption spectrum of a metal ion or ligand upon complexation.[6][7]
-
Objective: To determine the binding stoichiometry and stability constant of the HDA-metal ion complex.
-
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Hexadecylamine (HDA)
-
Transition metal salt with a characteristic UV-Vis spectrum (e.g., CuSO₄, NiCl₂)
-
Solvent (e.g., ethanol, methanol, or a mixed aqueous system where both components are soluble)
-
-
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the metal salt of a known concentration (e.g., 5 mM).
-
Prepare a stock solution of HDA of a known concentration (e.g., 50 mM).
-
-
Initial Spectrum:
-
Place a fixed volume and concentration of the metal salt solution in a cuvette.
-
Record the initial UV-Vis spectrum.
-
-
Titration:
-
Add small, precise aliquots of the HDA stock solution to the cuvette containing the metal salt.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
Continue additions until no further significant spectral changes are observed.
-
-
Data Analysis:
-
Monitor the change in absorbance at a specific wavelength (where the change is maximal) as a function of the added HDA concentration.
-
Plot the change in absorbance (ΔAbs) versus the molar ratio of [HDA]/[Metal]. The inflection point of the curve can indicate the stoichiometry of the complex.
-
The data can be fitted to various binding models (e.g., using software like HypSpec) to calculate the stability constant (K).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups involved in coordination by observing shifts in their vibrational frequencies.[1][8]
-
Objective: To confirm the coordination of the amine group of HDA to the metal ion.
-
Materials:
-
FTIR Spectrometer
-
HDA
-
Metal salt
-
Solvent (if analyzing in solution) or KBr (for solid pellets)
-
-
Protocol for Solid-State Analysis:
-
Synthesis of the Complex:
-
Sample Preparation:
-
Prepare three samples: pure HDA, the pure metal salt, and the synthesized HDA-metal complex.
-
For each sample, grind a small amount with dry KBr powder and press into a thin, transparent pellet.
-
-
Spectral Acquisition:
-
Record the FTIR spectrum for each of the three pellets over a range of, for example, 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the spectrum of the complex to the spectra of the free HDA and the metal salt.
-
Look for characteristic shifts in the N-H stretching (~3300-3400 cm⁻¹) and N-H bending (~1600 cm⁻¹) vibrations of the amine group. A shift to a lower wavenumber is indicative of coordination to the metal ion.
-
The appearance of new, low-frequency bands (typically < 600 cm⁻¹) can be attributed to M-N stretching vibrations, providing direct evidence of bond formation.[11]
-
-
Conclusion
The interaction between hexadecylamine and metal ions is a fundamental process in coordination chemistry with significant practical applications. Governed by a Lewis acid-base mechanism, the formation of HDA-metal complexes is influenced by the properties of both the metal and the surrounding medium. This guide has provided a framework for understanding these interactions, including representative quantitative data on their stability and thermodynamics. The detailed experimental protocols for ITC, UV-Vis titration, and FTIR spectroscopy offer researchers the necessary tools to rigorously characterize these systems. A thorough understanding of these principles and methods is essential for the rational design and development of novel materials, catalysts, and therapeutic agents that rely on the versatile coordinating properties of hexadecylamine.
References
- 1. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 2. iupac.org [iupac.org]
- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 4. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic study of Cu2+ binding to the DAHK and GHK peptides by isothermal titration calorimetry (ITC) with the weaker competitor glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. "Synthesis and Characterization of Metal Complexes of Cu(II), Ni(II), Z" by JIANNING LIU, BO-WAN WU et al. [journals.tubitak.gov.tr]
- 10. mdpi.com [mdpi.com]
- 11. lakhasly.com [lakhasly.com]
Cetylamine adsorption on different substrates
An In-depth Technical Guide to Cetylamine Adsorption on Diverse Substrates
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a 16-carbon primary alkylamine, exhibits a strong affinity for various surfaces, a characteristic governed by the interplay of electrostatic interactions, van der Waals forces, and hydrogen bonding. This behavior is pivotal in numerous applications, including surface modification, nanoparticle stabilization, and the formulation of drug delivery systems. Understanding the mechanisms and quantification of this compound adsorption onto different substrates is critical for optimizing these technologies. This technical guide provides a comprehensive overview of this compound adsorption on key substrates such as mica, silica (B1680970), gold, and cellulose (B213188). It consolidates quantitative data from studies on this compound and its close structural analogs, details common experimental protocols, and visualizes the core processes to facilitate a deeper understanding for researchers and professionals in the field.
Fundamentals of this compound Adsorption
The adsorption of this compound (CH₃(CH₂)₁₅NH₂) from a solution onto a solid surface is a complex process driven by the molecule's amphiphilic nature. The primary amine head group (-NH₂) can be protonated in aqueous solutions to form a positively charged ammonium (B1175870) group (-NH₃⁺), while the long C16 alkyl chain is strongly hydrophobic. The dominant forces at the solid-liquid interface dictate the formation, structure, and stability of the adsorbed layer.
Key factors influencing the adsorption process include:
-
Substrate Surface Chemistry : The presence of charged groups, hydroxyls, or metallic sites on the substrate determines the primary interaction mechanism.
-
Solution pH : The pH of the medium controls the protonation state of the amine head group, significantly impacting electrostatic interactions.[1][2]
-
Concentration : The concentration of this compound in the solution influences the surface coverage and the potential for self-assembly into structures like monolayers or bilayers.
-
Temperature : Temperature affects the thermodynamics of adsorption, influencing whether the process is spontaneous and endothermic or exothermic.[3][4]
The logical relationship between these factors and the resulting adsorbed structures is illustrated below.
Caption: Factors and forces governing this compound adsorption.
Adsorption on Key Substrates
The interaction of this compound and its analogs varies significantly with the nature of the substrate. This section details the adsorption behavior on mica, silica, gold, and cellulose.
Mica
Mica, particularly muscovite, possesses a negatively charged surface due to isomorphic substitution within its crystal lattice, making it an ideal substrate for studying cationic surfactant adsorption.
-
Mechanism : The primary adsorption mechanism is a strong electrostatic attraction between the protonated amine head groups (-NH₃⁺) and the negatively charged sites on the mica surface.[5] This is often accompanied by an ion-exchange process where cetylammonium cations replace native cations like K⁺ on the surface.[5] At higher concentrations, hydrophobic interactions between the alkyl tails drive the formation of organized, self-assembled structures, such as compact monolayers or bilayers.[2] Molecular dynamics simulations have been crucial in elucidating these molecular-scale orderings.[5]
-
Influencing Factors : The solution pH is critical. At pH 10, dodecylamine (B51217) forms a compact hydrophobic monolayer, whereas at pH 3, a less-ordered hemi-micelle structure is observed.[2] The presence of electrolytes can screen the electrostatic attraction, reducing adhesion.[6]
-
Quantitative Data : Studies using the Surface Forces Apparatus (SFA) have directly measured the interaction forces, revealing long-range attraction due to the specific amine-mica interaction.[6] Atomic Force Microscopy (AFM) has been used to observe the formation of distinct domains during the adsorption of octadecylamine, with film thickness progressing from ~0.2 nm to ~0.8 nm in the initial stages.[7]
Silica
Silica (SiO₂) surfaces are characterized by the presence of silanol (B1196071) (Si-OH) groups. The surface charge is highly dependent on pH, being negative at neutral to high pH and neutral at low pH.
-
Mechanism : Under alkaline conditions where the silica surface is deprotonated (SiO⁻), adsorption is dominated by strong electrostatic attraction with cetylammonium cations (R-NH₃⁺).[8] In acidic or neutral conditions, hydrogen bonding between the amine group and the surface silanol groups can play a significant role.[8] Hydrophobic interactions between the alkyl chains are responsible for aggregation and monolayer/bilayer formation. The adsorption of cetyltrimethylammonium bromide (CTAB), a quaternary ammonium analog, on silica nanoparticles can facilitate electrostatic interactions with other negatively charged species.[9]
Gold
Gold surfaces provide a unique platform for studying self-assembly, often involving the interaction of specific functional groups with the metal.
-
Mechanism : Unlike thiols, which form strong covalent bonds with gold, primary amines like this compound adsorb through weaker interactions. The amine's lone pair of electrons can coordinate with the gold surface atoms.[11] For long-chain amines, van der Waals interactions between the alkyl tails are a dominant force, driving the formation of densely packed, ordered self-assembled monolayers (SAMs).[11][12] Molecular dynamics simulations of CTAB on gold nanoparticles show that tail groups adsorb directly onto the gold surface, with the charged head group exposed to the solvent.[12] Oleylamine (B85491) has been shown to adsorb preferentially on low-coordinated sites of gold catalysts.[13]
-
Influencing Factors : The physical adsorption of hexylamine (B90201) on gold is described by the Dhar–Flory–Huggins isotherm and is significantly weakened by increasing temperature.[14]
-
Quantitative Data : The Gibbs free energy of adsorption (ΔG_ads) for hexylamine on gold in a 1 M HClO₄ solution was determined, indicating a spontaneous physical adsorption process.[14]
Cellulose
Cellulose is a biopolymer rich in hydroxyl groups, offering sites for hydrogen bonding and chemical modification.
-
Mechanism : The adsorption of amines onto unmodified cellulose is primarily driven by hydrogen bonding and weaker van der Waals forces. To enhance adsorption capacity for specific applications, cellulose is often chemically modified to introduce amine functionalities.[15][16] These amine-functionalized celluloses then act as potent adsorbents for metal ions or anionic molecules through chelation and strong electrostatic interactions.[16][17]
-
Quantitative Data : The adsorption capacity of amine-modified cellulose is highly dependent on the nature of the modification and the target adsorbate. The tables below summarize key quantitative findings for various amine-functionalized cellulose substrates.
Quantitative Data Summary
The following tables present quantitative data on the adsorption capacities of various amine-functionalized substrates. Data for this compound is limited; therefore, results for other alkylamines and amine-modified materials are included to provide a broader context.
Table 1: Adsorption Capacities of Amine-Modified Cellulose for Metal Ions
| Substrate | Target Ion | Max. Adsorption Capacity (q_max) | Conditions | Reference |
| Aminated Cellulose (Cell-Jef148) | Cu(II) | 952.38 mg/g | pH 5.5, 25 °C | [16] |
| Aminated Cellulose (Cell-Jef148) | Ni(II) | 609.76 mg/g | pH 5.5, 25 °C | [16] |
| Aminated Cellulose (Cell-Jef148) | Pb(II) | 769.23 mg/g | pH 5.5, 25 °C | [16] |
| GO-NH₂@CA-NH₂ Beads | Cr(VI) | 410.21 mg/g | pH 2 | [17] |
| Chitosan@DEAECellulose | Pb(II) | 218.71 mg/g | Not specified | [16] |
Table 2: Adsorption Capacities of Amine-Modified Substrates for Organic Molecules and Gases
| Substrate | Target Adsorbate | Max. Adsorption Capacity (q_max) | Conditions | Reference |
| Cellulose-Ethylenediamine Polymer | Amitriptyline (Drug) | 87.66 mg/g | pH 7, 298 K | [15] |
| PAni@CTAB-Montmorillonite | Methylene Blue (Dye) | 108.82 mg/g | pH 6.8, 298 K | [18] |
| Amine-functionalized Silica | Carbon Dioxide (CO₂) | 2.32 mmol/g | 6 bar | [10] |
| Bacterial Cellulose | Citral (Flavor) | 124.98 mg/g | 70 °C, 6 h | [19] |
Experimental Protocols
A variety of techniques are employed to characterize this compound adsorption. The selection of a method depends on the research question, whether it pertains to adsorption kinetics, thermodynamics, or the structure of the adsorbed layer.
Batch Adsorption Studies
This is a common method to determine adsorption capacity, kinetics, and equilibrium isotherms.
-
Objective : To quantify the amount of adsorbate removed from solution by the adsorbent under various conditions.
-
Methodology :
-
Preparation : A known mass of the adsorbent (substrate) is added to a series of flasks containing a fixed volume of this compound solution at a known initial concentration.
-
Parameter Variation : Experiments are run in parallel to study the effect of pH, temperature (using a temperature-controlled shaker), and contact time.[3][16]
-
Equilibration : The flasks are agitated for a predetermined time to reach equilibrium.
-
Separation : The adsorbent is separated from the solution by centrifugation or filtration.
-
Analysis : The residual concentration of this compound in the supernatant is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation : The amount of this compound adsorbed at equilibrium (q_e, in mg/g) is calculated using the formula: q_e = (C_i - C_e) * V / W, where C_i and C_e are the initial and equilibrium concentrations, V is the volume of the solution, and W is the mass of the adsorbent.[16]
-
-
Data Modeling : The experimental data is fitted to kinetic models (e.g., pseudo-first-order, pseudo-second-order) and isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism and determine the maximum adsorption capacity.[3][17][18]
References
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. pH effects on adsorption behavior and self-aggregation of dodecylamine at muscovite/aqueous interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Self-assembly and adsorption of cetyltrimethylammonium bromide and didodecyldimethylammonium bromide surfactants at the mica–water interface - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. papers.sif.it [papers.sif.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine-functionalized porous silica production via ex- and in-situ method using silicate precursors as a selective adsorbent for CO2 capture applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Self-assembly of a CTAB surfactant on gold nanoparticles: a united-atom molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. The role of adsorbed oleylamine on gold catalysts during synthesis for highly selective electrocatalytic reduction of CO2 to CO - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Direct Modification of Microcrystalline Cellulose with Ethylenediamine for Use as Adsorbent for Removal Amitriptyline Drug from Environment [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Novel reusable amine-functionalized cellulose acetate beads impregnated aminated graphene oxide for adsorptive removal of hexavalent chromium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Insights into bacterial cellulose for adsorption and sustained-release mechanism of flavors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nanoparticle Synthesis using Hexadecylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various types of nanoparticles utilizing hexadecylamine (B48584) (HDA). HDA, a long-chain primary amine, is a versatile reagent in nanomaterial synthesis, often acting as a capping agent, solvent, and occasionally as a reducing agent. Its primary role is to control the growth and prevent the agglomeration of nanoparticles, thereby influencing their size, shape, and stability. The protocols outlined below cover the synthesis of semiconductor quantum dots, metal oxides, and metallic nanoparticles.
The Role of Hexadecylamine in Nanoparticle Synthesis
Hexadecylamine plays a crucial role in the synthesis of nanoparticles through several mechanisms:
-
Capping Agent: The primary function of HDA is to act as a surface ligand or capping agent. The nitrogen atom in the amine group has a lone pair of electrons that can coordinate with the metal atoms on the surface of the nanoparticle. This coordination passivates the surface, preventing uncontrolled growth and aggregation of the nanoparticles. The long C16 alkyl chain of HDA provides steric hindrance, further contributing to the stability of the colloidal nanoparticle solution.
-
Solvent: Due to its high boiling point (approximately 330-350 °C), HDA can be used as a solvent for high-temperature nanoparticle synthesis methods, such as hot-injection and thermal decomposition. This allows for the necessary thermal energy to be supplied for precursor decomposition and nanocrystal formation.
-
Reducing Agent: In some syntheses, particularly for noble metals like gold and silver, HDA can also act as a reducing agent, reducing the metal salt precursor to its metallic nanoparticle form.[1][2]
The concentration of HDA and the reaction temperature are critical parameters that can be tuned to control the final size and morphology of the nanoparticles. Generally, higher concentrations of HDA lead to the formation of smaller, more uniform nanoparticles.[3][4]
Visualization of HDA's Capping Mechanism
The following diagram illustrates the role of hexadecylamine as a capping agent, stabilizing a nanoparticle by coordinating to its surface and providing steric hindrance.
Caption: HDA molecules capping a nanoparticle.
Experimental Protocols
Protocol 1: Hot-Injection Synthesis of CdSe Quantum Dots
This protocol describes the synthesis of Cadmium Selenide (CdSe) quantum dots, which are semiconductor nanocrystals with size-tunable optical properties. Hexadecylamine is used here as part of the solvent and capping agent mixture.
Workflow Diagram:
Caption: Workflow for CdSe quantum dot synthesis.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (B91540) (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Hexadecylamine (HDA)
-
Trioctylphosphine oxide (TOPO)
-
Argon gas supply
-
Standard Schlenk line and glassware (three-neck flask, condenser, etc.)
-
Heating mantle with temperature controller
-
Syringes and needles
Procedure: [5]
-
Preparation of Cadmium Stock Solution: In a fume hood, mix CdO, oleic acid, and 1-octadecene in a flask. Heat the mixture under vacuum to 100°C to remove water, then heat to 300°C under an argon atmosphere until the solution becomes clear.
-
Preparation of Selenium Stock Solution: In a glovebox, dissolve selenium powder in trioctylphosphine (TOP) with gentle heating (around 200°C). Further dilute this solution with 1-octadecene.
-
Reaction Setup: In a three-neck flask, combine the cadmium stock solution with hexadecylamine (HDA), trioctylphosphine oxide (TOPO), and 1-octadecene.
-
Heating: Heat the mixture to 300°C under a constant flow of argon while stirring.
-
Injection and Growth: Once the temperature stabilizes at 280°C, rapidly inject the selenium stock solution into the hot reaction mixture. After injection, lower the temperature to 250°C to allow for the growth of the nanocrystals. The reaction time will determine the final size of the quantum dots.
-
Cooling and Purification: After the desired growth time, cool the reaction mixture to room temperature. Precipitate the CdSe quantum dots by adding methanol and centrifuge to collect the nanoparticles. Wash the precipitate with methanol multiple times and re-disperse in a suitable solvent like toluene.
Quantitative Data:
| Parameter | Value | Resulting Nanoparticle Size |
| Reaction Time | Short (seconds to minutes) | Smaller Quantum Dots (e.g., 2-4 nm) |
| Reaction Time | Long (several minutes) | Larger Quantum Dots (e.g., 5-10 nm) |
| HDA/TOPO Ratio | High HDA | Improved monodispersity and higher photoluminescence |
Protocol 2: Thermal Decomposition Synthesis of Zinc Oxide (ZnO) Nanoparticles
This protocol details the synthesis of ZnO nanoparticles via the thermal decomposition of a zinc precursor in the presence of HDA, which acts as a stabilizing agent.[6][7]
Workflow Diagram:
Caption: Workflow for ZnO nanoparticle synthesis.
Materials:
-
Bis(2-hydroxy-1-naphthaldehydato)zinc(II) complex (or other suitable zinc precursor)
-
Hexadecylamine (HDA)
-
Methanol
-
Argon gas supply
-
Two-neck flask, condenser
-
Heating mantle with temperature controller
-
Mixing: In a two-neck flask, mix the zinc precursor (e.g., 0.5 g) with hexadecylamine (e.g., 5 g).
-
Heating and Decomposition: Heat the mixture under an argon atmosphere to the desired decomposition temperature (e.g., 145°C or 190°C) and hold for a specific duration (e.g., 1 hour) to allow for the thermal decomposition of the precursor and the formation of ZnO nanoparticles.
-
Cooling: After the reaction is complete, cool the flask to room temperature.
-
Purification: Add an excess of methanol to the reaction mixture to precipitate the ZnO nanoparticles. Collect the nanoparticles by centrifugation, wash them several times with methanol to remove excess HDA and byproducts, and dry the final product.
Quantitative Data: [7]
| Decomposition Temperature | Average Nanoparticle Size/Morphology |
| 145°C | Spherical particles, ~10.3 nm diameter |
| 190°C | Mixture of spherical, hexagonal, and rod-like morphologies. Spherical/hexagonal ~9.5 nm; nanorods ~9.4 nm width and ~22.3 nm length |
Protocol 3: Polyol Synthesis of Copper (Cu) Nanoparticles
This protocol describes a facile method for preparing well-dispersed copper nanoparticles using a polyol as the reducing agent and solvent, with hexadecylamine as a stabilizing agent.[3][4][8]
Workflow Diagram:
Caption: Workflow for Cu nanoparticle synthesis.
Materials:
-
Copper(II) nitrate (B79036) (Cu(NO₃)₂)
-
Ethylene glycol
-
Hexadecylamine (HDA)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
Procedure: [4]
-
Solution Preparation: Prepare a solution of copper(II) nitrate in ethylene glycol (e.g., 0.05 M).
-
Addition of HDA: In a round-bottom flask, add a specific amount of hexadecylamine to the copper nitrate solution to achieve the desired HDA/Cu molar ratio.
-
Heating and Reaction: Heat the mixture with constant stirring to a temperature that facilitates the reduction of copper ions by ethylene glycol. The reaction is typically carried out for an extended period (e.g., 16 to 24 hours) to ensure complete reduction to metallic copper.
-
Cooling and Purification: After the reaction, cool the solution to room temperature. The copper nanoparticles can be separated by centrifugation, followed by washing with a solvent like ethanol (B145695) to remove residual reactants and byproducts.
Quantitative Data: [4]
| HDA/Cu Molar Ratio | Average Nanoparticle Diameter | Morphology |
| 1:1 | 8 nm | Spherical |
| 1:2 | 20 nm | Spherical |
| 1:3 | 40 nm | Rods and Polyhedrons |
Applications in Drug Development
Nanoparticles synthesized using hexadecylamine as a capping agent have promising applications in the field of drug development. The hydrophobic surface imparted by the long alkyl chains of HDA allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.
One notable application is in the formation of stabilized micellar systems for cancer drug delivery. For instance, HDA can be used to form micelles that are then ionotropically stabilized with anions like tripolyphosphate. These stabilized micelles can effectively encapsulate and deliver anticancer drugs, such as curcumin, to cancer cells.[9] The nanoparticle-based delivery system can improve the therapeutic efficacy of the drug while potentially reducing systemic toxicity.[9][10][11] The surface of these nanoparticles can be further functionalized for targeted drug delivery to specific tissues or cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Hexadecylamine capped silver and gold nanoparticles: Comparative study on formation and self-organization - eprints@NML [eprints.nmlindia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ds.bilkent.edu.tr [ds.bilkent.edu.tr]
- 6. chalcogen.ro [chalcogen.ro]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Polyol mediated synthesis & characterization of Cu nanoparticles: effect of 1-hexadecylamine as stabilizing agent | Semantic Scholar [semanticscholar.org]
- 9. Preparation of novel shell-ionotropically crosslinked micelles based on hexadecylamine and tripolyphosphate for cancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Application Notes and Protocols: Cetylamine as a Capping Agent for Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals, typically 2-10 nanometers in diameter, that exhibit quantum mechanical properties.[1] Their photoluminescence is tunable by size, and they offer high quantum yields, broad absorption spectra, and narrow, symmetric emission spectra, making them superior to traditional organic dyes for many applications.[1] Cetylamine, also known as hexadecylamine (B48584) (HDA), is a long-chain primary amine that serves as an effective capping agent in the synthesis of high-quality quantum dots. Its long alkyl chain provides steric hindrance, preventing aggregation of the nanocrystals during growth, while the amine head group coordinates to the surface of the quantum dot, passivating surface defects and enhancing photoluminescence. These properties make this compound-capped quantum dots highly suitable for applications in bioimaging and as platforms for drug delivery.
Synthesis of this compound-Capped Quantum Dots
The hot-injection method is a common and reliable technique for synthesizing monodisperse this compound-capped quantum dots. This method involves the rapid injection of a precursor solution into a hot solvent containing the other precursor and the capping agent. The sudden temperature drop and increase in monomer concentration induce a burst of nucleation, followed by a slower growth phase, leading to a narrow size distribution of the resulting quantum dots.
Experimental Protocol: Synthesis of this compound-Capped CdSe Quantum Dots
This protocol describes the synthesis of cadmium selenide (B1212193) (CdSe) quantum dots using this compound as the capping agent.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
1-Octadecene (B91540) (ODE)
-
This compound (Hexadecylamine, HDA)
-
Oleic Acid (OA)
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Schlenk line for inert gas (Argon or Nitrogen)
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Cadmium Precursor Solution:
-
In a three-neck flask, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 0.5 mmol), and 1-octadecene (e.g., 10 mL).
-
Heat the mixture to ~150 °C under vacuum for 1 hour to remove water and oxygen.
-
Switch to an inert gas atmosphere and increase the temperature to 300 °C until the solution becomes clear, indicating the formation of cadmium oleate.
-
Cool the solution to room temperature.
-
-
Preparation of Selenium Precursor Solution:
-
In a glovebox, dissolve selenium powder (e.g., 1 mmol) in trioctylphosphine (e.g., 1 mL).
-
-
Quantum Dot Synthesis:
-
To the flask containing the cadmium precursor, add this compound (e.g., 2 g) and 1-octadecene (e.g., 10 mL).
-
Heat the mixture to the desired growth temperature (e.g., 240-280 °C) under a constant flow of inert gas.
-
Rapidly inject the selenium precursor solution into the hot reaction mixture with vigorous stirring.
-
The color of the solution will change, indicating the nucleation and growth of CdSe quantum dots. The reaction time will determine the final size of the quantum dots. Aliquots can be taken at different time points to obtain quantum dots of various sizes.
-
To stop the reaction, remove the heating mantle and allow the flask to cool to room temperature.
-
-
Purification:
-
Add toluene to the reaction mixture to dissolve the quantum dots.
-
Precipitate the quantum dots by adding methanol and centrifuging the mixture.
-
Discard the supernatant and re-dissolve the quantum dot pellet in toluene.
-
Repeat the precipitation and re-dissolution steps 2-3 times to remove excess reactants and capping agent.
-
The final purified this compound-capped CdSe quantum dots can be stored as a solution in toluene.
-
Characterization of this compound-Capped Quantum Dots
The synthesized quantum dots should be thoroughly characterized to determine their physicochemical and optical properties.
| Property | Characterization Technique | Typical Values/Observations for this compound-Capped CdSe QDs |
| Size and Morphology | Transmission Electron Microscopy (TEM) | 2-8 nm, spherical shape, monodisperse |
| Crystal Structure | X-ray Diffraction (XRD) | Peaks corresponding to the zincblende or wurtzite crystal structure of CdSe |
| Surface Capping | Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of C-H and N-H stretching vibrations from this compound |
| Optical Absorption | UV-Vis Spectroscopy | A distinct first excitonic absorption peak, the position of which is size-dependent |
| Photoluminescence | Photoluminescence (PL) Spectroscopy | Narrow and symmetric emission peak, with the emission wavelength dependent on the QD size |
| Quantum Yield (QY) | Relative QY Measurement (vs. standard dye) | Can be high (>50%) with proper surface passivation |
Table 1: Physicochemical and Optical Properties of this compound-Capped CdSe Quantum Dots.
| Synthesis Parameter | Effect on Quantum Dot Properties |
| Reaction Temperature | Higher temperature generally leads to larger quantum dots. |
| Reaction Time | Longer reaction times result in the growth of larger quantum dots. |
| Precursor Concentration | Higher precursor concentration can lead to a higher nucleation rate and potentially smaller quantum dots, or faster growth to larger sizes depending on the conditions. |
| This compound Concentration | Affects the stability and growth kinetics of the quantum dots. Sufficient concentration is crucial for proper capping and prevention of aggregation. |
Table 2: Influence of Synthesis Parameters on the Properties of this compound-Capped Quantum Dots.
Applications in Bioimaging and Drug Delivery
The hydrophobic nature of this compound-capped quantum dots initially limits their direct application in aqueous biological environments. To overcome this, they are often encapsulated within a biocompatible carrier, such as a liposome (B1194612). This not only renders them water-soluble but also provides a versatile platform for drug loading and targeted delivery.
Experimental Workflow: Preparation of QD-Liposomes for Cellular Imaging
Caption: Experimental workflow for preparing and using QD-liposomes in cellular imaging.
Drug Delivery with this compound-Capped QD-Liposomes
This compound-capped quantum dots encapsulated within liposomes can serve as theranostic agents, combining diagnostic imaging with therapeutic drug delivery. Hydrophobic drugs can be co-encapsulated within the lipid bilayer of the liposome, while the fluorescent quantum dots allow for real-time tracking of the delivery vehicle.
Stimuli-Responsive Drug Release:
To enhance the therapeutic efficacy and reduce side effects, drug release can be triggered by specific stimuli present in the target microenvironment, such as low pH or overexpressed enzymes in tumor tissues.
-
pH-Sensitive Release: By incorporating pH-sensitive lipids into the liposome formulation, the liposome can be designed to become unstable and release its drug payload in the acidic environment of endosomes or tumors.
-
Enzyme-Triggered Release: Liposomes can be functionalized with enzyme-cleavable linkers. In the presence of specific enzymes that are overexpressed at the disease site, these linkers are cleaved, leading to the destabilization of the liposome and the release of the encapsulated drug.
Signaling Pathway: Doxorubicin-Induced Apoptosis
Doxorubicin is a common chemotherapeutic agent that can be delivered using QD-liposome systems. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells.
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis in cancer cells.[2]
Conclusion
This compound is a versatile and effective capping agent for the synthesis of high-quality quantum dots with excellent photophysical properties. When integrated into liposomal delivery systems, this compound-capped quantum dots offer a powerful platform for a wide range of applications in biomedical research, including high-resolution cellular imaging and targeted, stimuli-responsive drug delivery. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of these advanced nanomaterials in their respective fields.
References
Application Notes and Protocols for Cetylamine in Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) composed of cetylamine (also known as hexadecylamine) offer a versatile platform for modifying surfaces at the nanoscale. The long alkyl chain of this compound promotes the formation of a densely packed, ordered monolayer, while the terminal amine group provides a reactive site for the immobilization of biomolecules, drugs, and nanoparticles. This functionality makes this compound SAMs highly valuable in various biomedical applications, including drug delivery, biosensing, and tissue engineering. These application notes provide detailed protocols for the preparation and characterization of this compound SAMs on common substrates used in research and drug development—gold, titanium dioxide, and silica (B1680970)—and explore their application in controlled drug release.
Applications of this compound SAMs
This compound SAMs provide a robust method for surface functionalization with primary amine groups. These amine-terminated surfaces can be utilized in a variety of ways:
-
Drug Delivery: The amine groups can be used to attach drug molecules through covalent bonding, often via linker molecules. The positive charge of the protonated amine groups can also facilitate the electrostatic adsorption of negatively charged drug molecules. The hydrophobic nature of the alkyl chains can further influence the loading and release of hydrophobic drugs.
-
Biosensors: Biomolecules such as antibodies, enzymes, and nucleic acids can be immobilized on this compound SAMs to create highly specific and sensitive biosensors. The amine groups provide a convenient handle for standard bioconjugation chemistries.
-
Nanoparticle Functionalization: this compound can be used to coat nanoparticles, providing a stable, biocompatible surface with functional amine groups for further modification.[1] This is particularly useful for creating targeted drug delivery systems.
-
Controlling Cell Adhesion: The surface properties of this compound SAMs, including their charge and hydrophobicity, can be tailored to either promote or prevent cell adhesion, which is a critical aspect of designing biocompatible implants and tissue engineering scaffolds.
Data Presentation: Characterization of Amine-Terminated SAMs
The following table summarizes typical quantitative data obtained from the characterization of amine-terminated SAMs on various substrates. While specific data for this compound is limited in the literature, these values for analogous long-chain amine and thiol SAMs provide a useful reference.
| Parameter | Substrate | Molecule | Value | Characterization Technique |
| Water Contact Angle (Advancing) | Gold | 1-Hexadecanethiol (B1214605) | 105°[2][3] | Goniometry |
| Platinum | Methyl-terminated SAM | 126°[4] | Goniometry | |
| Gold | Amine-terminated thiol | ~40-50° | Goniometry | |
| Ellipsometric Thickness | Gold | 1-Hexadecanethiol | ~2.1 nm | Ellipsometry |
| Mica | Hexadecylamine | Variable with tilt angle | AFM[5] | |
| N 1s Binding Energy | Gold | Amine-terminated thiol | ~399-400 eV (free amine), ~401-402 eV (protonated amine)[6][7] | XPS |
| Drug Loading Capacity | Graphite Nanosheets | Amine-functionalized | 0.296 mg doxorubicin (B1662922) / mg of material | UV-Vis Spectroscopy |
| Drug Release | MCM-41 | Aminopropyl-functionalized | Slow, diffusion-controlled release of aspirin[8][9] | UV-Vis Spectroscopy |
Experimental Protocols
Protocol 1: Preparation of this compound SAMs on Gold Substrates
This protocol is adapted from standard procedures for alkanethiol SAMs on gold, with modifications for an amine-terminated molecule.[10]
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers)
-
This compound (Hexadecylamine)
-
200 proof ethanol (B145695)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Triethylamine (TEA)
-
Deionized water
-
Nitrogen gas
-
Sonicator
-
Glass vials with caps
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in 200 proof ethanol in a clean glass vial.
-
Adjust the pH of the solution to approximately 12 by adding a few drops of concentrated ammonium hydroxide or triethylamine. This deprotonates the amine headgroup, facilitating its interaction with the gold surface.
-
Sonicate the solution for 5-10 minutes to ensure the this compound is fully dissolved.
-
-
Self-Assembly:
-
Immerse the cleaned gold substrates in the this compound solution.
-
Seal the vials and allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution with clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Sonicate the substrates in fresh ethanol for 1-2 minutes to remove weakly bound molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) to prevent contamination and oxidation.
-
Protocol 2: Preparation of this compound SAMs on Titanium Dioxide (TiO₂) Substrates
This protocol is based on the general understanding of amine and silane (B1218182) interactions with metal oxide surfaces.
Materials:
-
TiO₂-coated substrates
-
This compound
-
Anhydrous toluene (B28343) or chloroform
-
Deionized water
-
Ethanol
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Activation:
-
Clean the TiO₂ substrates by sonicating in ethanol and then deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface by treating with a UV-Ozone cleaner for 15-20 minutes to generate hydroxyl groups. Alternatively, the substrates can be immersed in a piranha solution for 5 minutes, followed by extensive rinsing with deionized water and drying at 110°C.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous toluene or chloroform. It is crucial to use an anhydrous solvent to prevent aggregation in the solution.
-
-
Self-Assembly:
-
Immerse the activated TiO₂ substrates in the this compound solution in a sealed container under a nitrogen atmosphere.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates and rinse thoroughly with fresh anhydrous solvent to remove physisorbed molecules.
-
Follow with a rinse in ethanol.
-
Dry the substrates under a gentle stream of nitrogen.
-
-
Curing (Optional):
-
To potentially form more stable bonds, the substrates can be heated (cured) at 100-120°C for 1-2 hours in a vacuum oven.
-
Protocol 3: Preparation of this compound SAMs on Silica (SiO₂) Substrates
This protocol utilizes the reactivity of amines with hydroxylated silica surfaces.[11][12]
Materials:
-
Silicon wafers or glass slides (SiO₂)
-
This compound
-
Anhydrous toluene
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Hydroxylation:
-
Clean the silica substrates by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates with nitrogen gas.
-
Immerse the substrates in a piranha solution for 15-30 minutes to generate a high density of surface hydroxyl groups.
-
Rinse extensively with deionized water and dry at 110°C for at least 30 minutes.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous toluene.
-
-
Self-Assembly (Vapor or Solution Phase):
-
Solution Phase: Immerse the hydroxylated substrates in the this compound solution in a sealed, nitrogen-purged container for 12-24 hours.
-
Vapor Phase (alternative): Place the substrates and a small vial containing the this compound solution in a sealed vacuum desiccator. Heat the desiccator to a temperature that allows for sufficient vapor pressure of the this compound without decomposition (e.g., 80-100°C) for 2-4 hours.
-
-
Rinsing and Drying:
-
For solution-phase deposition, remove the substrates and rinse with fresh toluene, followed by ethanol.
-
Dry the substrates under a stream of nitrogen.
-
Mandatory Visualizations
Caption: Workflow for the preparation of this compound self-assembled monolayers.
Caption: Logical workflow for drug loading and release using this compound SAMs.
Caption: Potential cell signaling activation by functionalized surfaces.[13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. AFM forces measured between gold surfaces coated with self-assembled monolayers of 1-hexadecanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dataphysics-instruments.com [dataphysics-instruments.com]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. fkf.mpg.de [fkf.mpg.de]
- 13. Cellular Signaling Pathways Activated by Functional Graphene Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Situ Modulation of Cell Behavior via Smart Dual-Ligand Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular signaling pathways in the nervous system activated by various mechanical and electromagnetic stimuli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cetylamine-Capped Silver Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver nanoparticles (AgNPs) have garnered significant interest in various biomedical fields due to their potent antimicrobial, anti-inflammatory, and anticancer properties. The efficacy and stability of AgNPs are largely dependent on the capping agents used during their synthesis. Cetylamine, a 16-carbon primary alkylamine, serves as an effective capping and stabilizing agent, imparting a positive surface charge and enhancing the nanoparticles' interaction with negatively charged biological membranes. These application notes provide detailed protocols for the synthesis and characterization of this compound-capped silver nanoparticles, along with their potential applications in drug delivery and as antimicrobial agents.
Data Presentation
The physicochemical properties of nanoparticles are critical determinants of their biological activity. The following tables summarize typical quantitative data for silver nanoparticles, including those capped with long-chain alkylamines similar to this compound.
Table 1: Physicochemical Characterization of this compound-Capped Silver Nanoparticles
| Parameter | Value | Technique | Reference |
| Average Particle Size (Diameter) | 4 - 18 nm | Transmission Electron Microscopy (TEM) | [1] |
| Polydispersity Index (PDI) | < 0.5 | Dynamic Light Scattering (DLS) | [2] |
| Zeta Potential | +30 to +50 mV | Dynamic Light Scattering (DLS) | [3] |
| Surface Plasmon Resonance (SPR) λmax | 410 - 430 nm | UV-Visible Spectroscopy | [4] |
Note: Data is compiled from studies on silver nanoparticles and those capped with hexadecylamine (B48584) (this compound). Specific values can vary based on synthesis parameters.
Table 2: Effect of Reaction Temperature on the Size of Hexadecylamine (this compound)-Capped Nanoparticles
| Reaction Temperature (°C) | Particle Size Distribution (nm) | Average Particle Size (nm) |
| 130 | 4 - 12 | ~8 |
| 160 | 4 - 16 | ~10 |
| 190 | 4 - 18 | ~11 |
Source: Adapted from a study on hexadecylamine-capped silver selenide (B1212193) nanoparticles, demonstrating the trend of increasing particle size with higher reaction temperatures.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound-Capped Silver Nanoparticles
This protocol describes a straightforward one-pot synthesis method where this compound acts as both the reducing and capping agent.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound (Hexadecylamine, HDA)
-
Toluene (B28343) (or another suitable organic solvent)
-
Two-neck round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Temperature controller
-
Centrifuge
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve a specific amount of this compound (e.g., 6 g) in an organic solvent like toluene.[1]
-
Heating: Heat the solution to the desired reaction temperature (e.g., 130°C, 160°C, or 190°C) under a continuous flow of inert gas, such as nitrogen, with vigorous stirring.[1]
-
Precursor Injection: Separately, dissolve silver nitrate in a small amount of solvent. This precursor solution is then swiftly injected into the hot this compound solution.
-
Reaction: The reaction mixture will typically change color, indicating the formation of silver nanoparticles. Allow the reaction to proceed for a set time, for instance, 1 hour, while maintaining the temperature and stirring.[1]
-
Purification: After the reaction is complete, cool the solution to approximately 70°C. Precipitate the this compound-capped silver nanoparticles by adding an excess of methanol.[1]
-
Isolation: Separate the nanoparticles from the solution by centrifugation.
-
Washing: Wash the collected nanoparticles with methanol multiple times to remove any unreacted precursors and excess this compound.
-
Storage: Re-disperse the purified nanoparticles in a suitable solvent like toluene for storage and further characterization.[1]
Protocol 2: Characterization of this compound-Capped Silver Nanoparticles
1. UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To confirm the formation of silver nanoparticles by detecting the Surface Plasmon Resonance (SPR) peak.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in a suitable solvent (e.g., toluene).
-
Record the absorbance spectrum in the range of 300-700 nm using a UV-Vis spectrophotometer.
-
The presence of a characteristic SPR peak between 410-430 nm confirms the formation of silver nanoparticles.[4]
-
2. Transmission Electron Microscopy (TEM):
-
Purpose: To determine the size, shape, and morphology of the nanoparticles.
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely at room temperature.
-
Image the grid using a TEM instrument.
-
Analyze the obtained micrographs to determine the particle size distribution and morphology.[1]
-
3. Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles.
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate solvent.
-
Perform DLS measurements to obtain the size distribution and PDI. A PDI value below 0.5 indicates a relatively narrow and homogenous particle size distribution.[2]
-
Use the same instrument to measure the zeta potential, which provides information about the surface charge and stability of the nanoparticle suspension. A zeta potential with a magnitude greater than ±30 mV is generally indicative of good colloidal stability.[5]
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, purification, characterization, and application of this compound-capped silver nanoparticles.
Applications
Antimicrobial Activity
This compound-capped AgNPs exhibit strong antimicrobial properties against a broad spectrum of bacteria. The positively charged surface of these nanoparticles facilitates electrostatic interaction with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[6]
Mechanism of Action:
The antimicrobial action of silver nanoparticles is multifaceted and includes:
-
Cell Wall and Membrane Interaction: The nanoparticles adhere to the bacterial surface, disrupting the cell wall and membrane integrity, leading to increased permeability.[6]
-
Cellular Uptake: Smaller nanoparticles can penetrate the bacterial cell.
-
Intracellular Damage: Once inside, AgNPs and released silver ions can interact with sulfur-containing proteins and phosphorus-containing compounds like DNA, inhibiting cellular processes.[7]
-
Generation of Reactive Oxygen Species (ROS): AgNPs can catalyze the production of ROS, which induces oxidative stress, damaging cellular components and leading to cell death.[7]
-
Signal Transduction Disruption: AgNPs can interfere with bacterial signal transduction pathways, further disrupting cellular functions.[6]
Caption: Proposed antimicrobial signaling pathway of this compound-capped silver nanoparticles.
Drug Delivery
The unique physicochemical properties of this compound-capped AgNPs make them promising candidates for drug delivery systems. Their small size allows for potential penetration of biological barriers, and their large surface area enables the loading of therapeutic agents. Silver nanoparticles have been explored as carriers for various drugs, including anticancer and anti-inflammatory agents.[8][9] The this compound capping can be further functionalized to attach specific drug molecules or targeting ligands for site-specific delivery, potentially reducing systemic toxicity and enhancing therapeutic efficacy.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Size- and Charge-Tunable Silver Nanoparticles for Selective Anticancer and Antibacterial Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthesis and Characterization of Silver Nanoparticles Using a Lythrum salicaria Extract and In Vitro Exploration of Their Biological Activities | MDPI [mdpi.com]
- 5. powertechjournal.com [powertechjournal.com]
- 6. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]
- 7. The Potential of Silver Nanoparticles for Antiviral and Antibacterial Applications: A Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Delivery Silver Nanoparticles: A New Perspective for Phenindione as an Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silver nanoparticles for delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Gold Nanoparticles Using Hexadecylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of gold nanoparticles (AuNPs) utilizing hexadecylamine (B48584) as a capping and/or reducing agent. The methodologies described herein are foundational for producing AuNPs with controlled sizes, which are pivotal for various applications, including diagnostics, catalysis, and as platforms for drug delivery systems.
Introduction
Gold nanoparticles are of significant interest in biomedical and pharmaceutical research due to their unique optical and electronic properties, biocompatibility, and the ease with which their surface can be functionalized. Hexadecylamine, a long-chain alkylamine, serves as an effective agent to control the growth and stabilization of AuNPs during synthesis. It can function as a capping agent, preventing agglomeration, and under certain conditions, can also act as a reducing agent, simplifying the synthesis process. The hydrophobic nature of the hexadecylamine coating renders the nanoparticles dispersible in organic solvents, a desirable characteristic for various drug formulation and delivery strategies.
Data Presentation: Synthesis Parameters and Nanoparticle Characteristics
The size and stability of the synthesized gold nanoparticles are critically dependent on the synthesis method and the reaction parameters. The following tables summarize the quantitative data from various studies on the synthesis of gold nanoparticles using hexadecylamine and similar long-chain amines.
| Synthesis Method | Gold Precursor | Reducing Agent | Capping Agent | Key Parameters | Resulting AuNP Size | Surface Plasmon Resonance (SPR) Peak | Reference |
| Chemical Reduction | 1 mM Chloroauric Acid (HAuCl₄) | 1% Sodium Borohydride (B1222165) (NaBH₄) | Hexadecylamine | Increased hexadecylamine concentration leads to smaller nanoparticles; Increased reaction time leads to larger nanoparticles. | ~50 nm | 540 nm | [1] |
| Two-Phase Synthesis | Chloroauric Acid (HAuCl₄) | Hexadecylamine | Hexadecylamine | Low amine to metal molar ratio (1.5) | 4-5 nm (initially), aggregating to 12 nm | Not Specified | [2][3] |
| Biphasic Reaction | 10⁻³ M Chloroauric Acid (HAuCl₄) | N-hexadecylaniline | N-hexadecylaniline | Molar ratio of chloroaurate ions to N-hexadecylaniline controls the size. | Size-tunable | Not Specified | [4] |
| Thermolysis | 20 mM Gold(I) Chloride (AuCl) | None (Thermolysis) | Octadecylamine (similar to hexadecylamine) | Molar ratio of amine to AuCl > 20 for narrow size distribution. | ~100 nm (larger than with oleylamine) | Not Specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles via Chemical Reduction with Hexadecylamine as a Capping Agent
This protocol describes the synthesis of gold nanoparticles using a strong reducing agent, where hexadecylamine primarily functions as a stabilizing agent.
Materials:
-
Chloroauric acid (HAuCl₄·3H₂O)
-
Sodium borohydride (NaBH₄)
-
Hexadecylamine
-
Distilled water
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Glassware
Procedure:
-
Prepare a 1 mM aqueous solution of HAuCl₄.
-
In a round-bottom flask, dilute 5 mL of the 1 mM HAuCl₄ solution with 80 mL of distilled water.
-
Heat the solution to boiling under vigorous stirring.
-
Prepare a 1% (w/v) aqueous solution of NaBH₄.
-
Prepare a solution of hexadecylamine in a suitable solvent (e.g., ethanol (B145695) or chloroform). The concentration will influence the final nanoparticle size.
-
To the boiling HAuCl₄ solution, rapidly add 5 mL of the 1% NaBH₄ solution followed immediately by the addition of 10 mL of the hexadecylamine solution.
-
Continue heating and stirring the solution. A color change to wine-red indicates the formation of gold nanoparticles.[1]
-
After the color change is complete, stop heating and allow the solution to cool to room temperature.
-
The resulting nanoparticle suspension can be purified by centrifugation and redispersion in a suitable solvent.
Protocol 2: One-Pot Synthesis of Gold Nanoparticles with Hexadecylamine as Both Reducing and Capping Agent
This protocol is based on a two-phase system where hexadecylamine performs the dual role of reducing the gold salt and stabilizing the newly formed nanoparticles.
Materials:
-
Chloroauric acid (HAuCl₄)
-
Hexadecylamine
-
Toluene (B28343) (or another organic solvent)
-
Deionized water
Equipment:
-
Glass vial or reaction flask
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous solution of HAuCl₄ (e.g., 10⁻³ M).
-
Prepare a solution of hexadecylamine in toluene (e.g., 1.5 x 10⁻³ M, to achieve a low amine to metal ratio of 1.5).[2][3]
-
In a glass vial, combine equal volumes of the aqueous HAuCl₄ solution and the hexadecylamine/toluene solution.
-
Stir the biphasic mixture vigorously at room temperature (e.g., 30°C).[2][3]
-
The reduction of Au³⁺ ions will occur at the liquid-liquid interface, and the hexadecylamine-capped gold nanoparticles will be transferred to the organic phase.
-
Continue stirring for a set period (e.g., several hours) to ensure complete reaction. The organic phase will develop a characteristic ruby-red color.
-
Separate the organic phase containing the gold nanoparticles.
-
The nanoparticles can be purified by precipitation with a non-solvent (e.g., ethanol) followed by centrifugation and redispersion in the desired organic solvent.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflows for the synthesis of gold nanoparticles using hexadecylamine.
Logical Relationship: Role of Hexadecylamine in Synthesis
References
- 1. ijret.org [ijret.org]
- 2. researchgate.net [researchgate.net]
- 3. Hexadecylamine capped silver and gold nanoparticles: Comparative study on formation and self-organization - eprints@NML [eprints.nmlindia.org]
- 4. benchchem.com [benchchem.com]
- 5. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cetylamine in the Fabrication of Zinc Oxide Nanostructures for Biomedical Applications
Introduction
Zinc oxide (ZnO) nanostructures are gaining significant attention in the biomedical field due to their unique properties, including biocompatibility, biodegradability, and selective cytotoxicity towards cancer cells. The morphology, size, and surface chemistry of these nanostructures are critical determinants of their biological activity. Cetylamine (hexadecylamine, HDA), a long-chain primary amine, has emerged as an effective capping and structure-directing agent in the synthesis of ZnO nanoparticles. Its hydrophobic alkyl chain and hydrophilic amine group allow for precise control over nanoparticle growth, leading to the formation of various morphologies with tailored properties for applications in drug delivery and cancer therapy. This document provides detailed protocols for the synthesis of this compound-capped ZnO nanostructures and summarizes their key characteristics and biomedical applications.
Data Presentation
The following tables summarize the quantitative data on the physical and biological properties of this compound-fabricated ZnO nanostructures as reported in the literature.
Table 1: Physicochemical Properties of this compound-Capped ZnO Nanoparticles Synthesized via Thermal Decomposition
| Synthesis Temperature (°C) | Morphology | Average Particle Size (nm) | Crystallite Size (nm) | Band Gap (eV) |
| 145 | Spherical | 10.33 ± 3.29 | ~15 | 3.71 |
| 190 | Spherical, Hexagonal, Rod-like | 9.51 ± 1.92 (spherical/hexagonal), 22.34 ± 2.65 (length of rods) | ~20 | 3.55 and 3.20 |
Data synthesized from a study by Xaba et al. (2018).[1]
Table 2: Influence of this compound Analogs on ZnO Nanorod Dimensions (Hydrothermal Synthesis)
| Amine Capping Agent | Morphology | Average Diameter (nm) | Average Length (nm) |
| Dodecylamine (DDA) | Nanorods | 50-110 | Not Specified |
| Hexadecyldimethylamine (DMHA) | Nanorods | Not Specified | Not Specified |
Note: This data is from a study using this compound analogs, providing insight into the role of long-chain amines in hydrothermal synthesis.
Table 3: Drug Loading and Release Profile of Doxorubicin from ZnO-based Nanocarriers
| Nanocarrier System | Drug | Loading Efficiency (%) | Loading Capacity (mg/g) | Release Profile |
| PEGylated ZnO-NPs | Doxorubicin | 68 | 350 | Sustained release, enhanced in acidic pH |
| Unstabilized ZnO-NPs | Doxorubicin | 65 | 320 | Not Specified |
Note: This data is for a related ZnO system and is indicative of the potential for this compound-capped ZnO as a drug delivery vehicle.[2]
Experimental Protocols
Protocol 1: Thermal Decomposition Synthesis of this compound-Capped ZnO Nanoparticles
This protocol is adapted from the work of Xaba et al. (2018) and describes the synthesis of ZnO nanoparticles using a single-source precursor and hexadecylamine (B48584) (this compound) as the capping agent.[1]
Materials:
-
Bis(2-hydroxy-1-naphthaldehydato)zinc(II) complex (precursor)
-
Hexadecylamine (HDA/Cetylamine)
-
Methanol
Equipment:
-
Three-neck flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Centrifuge
-
Schlenk line (optional, for inert atmosphere)
Procedure:
-
Place 1.0 g of the bis(2-hydroxy-1-naphthaldehydato)zinc(II) precursor and 5.0 g of hexadecylamine into a three-neck flask equipped with a condenser and magnetic stirrer.
-
Heat the mixture to the desired temperature (e.g., 145 °C or 190 °C) under constant stirring.
-
Maintain the reaction at the set temperature for 1 hour.
-
After 1 hour, remove the heat source and allow the mixture to cool to approximately 70 °C.
-
Add 20 mL of toluene to the reaction mixture to dissolve the nanoparticles and prevent aggregation.
-
Precipitate the hexadecylamine-capped ZnO nanoparticles by adding 40 mL of methanol.
-
Collect the nanoparticles by centrifugation at 4000 rpm for 10 minutes.
-
Wash the nanoparticle pellet twice with ethanol to remove excess capping agent and unreacted precursors.
-
Dry the final product under vacuum at room temperature.
Protocol 2: Hydrothermal Synthesis of ZnO Nanostructures (General Protocol adaptable for this compound)
This is a general hydrothermal protocol that can be adapted for the use of this compound as a shape-directing agent. The specific concentration of this compound and other parameters may require optimization.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (B78521) (NaOH) or Hexamethylenetetramine (HMTA)
-
Hexadecylamine (this compound)
-
Deionized water
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and hotplate
-
Oven
-
Centrifuge
Procedure:
-
Prepare an aqueous solution of the zinc precursor (e.g., 0.1 M Zinc Nitrate).
-
In a separate beaker, prepare an aqueous solution of the precipitating agent (e.g., 0.2 M NaOH).
-
Dissolve the desired amount of this compound in the zinc precursor solution. This may require gentle heating and stirring. The concentration of this compound will influence the final morphology of the ZnO nanostructures.
-
Slowly add the precipitating agent solution to the zinc precursor solution containing this compound under vigorous stirring. A white precipitate will form.
-
Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 6-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the product several times with deionized water and ethanol to remove any residual reactants and capping agent.
-
Dry the final ZnO nanostructure product in an oven at 60-80 °C.
Visualizations
Experimental Workflow: Thermal Decomposition Synthesis
Caption: Workflow for thermal decomposition synthesis of this compound-capped ZnO.
Proposed Signaling Pathway for Anticancer Activity of this compound-Capped ZnO Nanoparticles
Caption: Proposed apoptosis pathway induced by this compound-capped ZnO nanoparticles.
Applications in Drug Delivery and Cancer Therapy
This compound-capped ZnO nanostructures are promising candidates for various biomedical applications, primarily in drug delivery and as anticancer agents.
Drug Delivery: The hydrophobic surface modification provided by this compound can enhance the loading of hydrophobic anticancer drugs, such as doxorubicin. The ZnO nanoparticle core is pH-sensitive and tends to dissolve in the acidic tumor microenvironment, facilitating the controlled release of the encapsulated drug directly at the tumor site. This targeted delivery approach can improve therapeutic efficacy while minimizing systemic toxicity.
Anticancer Activity: this compound-capped ZnO nanoparticles have demonstrated selective cytotoxicity towards cancer cells. The proposed mechanism of action involves the generation of reactive oxygen species (ROS) within the cancer cells.[3] This oxidative stress leads to mitochondrial dysfunction and the activation of apoptotic pathways. Key signaling molecules implicated in this process include the tumor suppressor p53 and caspases (caspase-8, -9, and -3), which are central to the execution of apoptosis.[4] Furthermore, studies have suggested the involvement of the p70S6K signaling pathway in ZnO nanoparticle-induced apoptosis.[5][6] The inhibition of p70S6K, a key regulator of cell growth and proliferation, contributes to the anticancer effect.[5][6] The selective toxicity of ZnO nanoparticles towards cancer cells is attributed to their higher metabolic rate and increased ROS levels compared to normal cells.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ZnO Nanoparticles Induced Caspase-Dependent Apoptosis in Gingival Squamous Cell Carcinoma through Mitochondrial Dysfunction and p70S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
Application Notes and Protocols for Cetylamine-Stabilized Copper Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper nanoparticles (CuNPs) have garnered significant interest in various scientific and biomedical fields due to their unique catalytic, optical, and antimicrobial properties.[1] However, their high susceptibility to oxidation and agglomeration poses a challenge for their practical application.[1] Surface stabilization with capping agents is a crucial strategy to overcome these limitations. Cetylamine (also known as 1-hexadecylamine), a long-chain alkylamine, has been demonstrated to be an effective stabilizing agent for the synthesis of uniform, spherical, and stable copper nanoparticles.[2][3] The amine group of this compound coordinates with the copper nanoparticle surface, while its long alkyl chain provides a steric barrier, preventing aggregation and oxidation.[1]
These application notes provide a detailed protocol for the synthesis of this compound-stabilized copper nanoparticles via the polyol method, along with procedures for their characterization and selected applications.
Data Presentation
Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics
| Parameter | Value/Range | Effect on Nanoparticles | Reference |
| Precursor | Copper(II) Acetylacetonate (B107027) | Source of copper ions | N/A |
| Solvent/Reducing Agent | Diethylene Glycol | High-boiling point solvent that also acts as a reducing agent | [1] |
| Stabilizing Agent | This compound (1-Hexadecylamine) | Controls particle size, prevents agglomeration and oxidation | [1][2][3] |
| This compound/Cu Molar Ratio | 1:1 to 3:1 | Higher ratios lead to smaller, more uniform spherical nanoparticles | [1] |
| Reaction Temperature | 150-190 °C | Affects nanoparticle size; higher temperatures can lead to larger particles | N/A |
| Average Particle Size | 8 - 40 nm | Dependent on the this compound/Cu molar ratio | [1] |
| Morphology | Spherical | Predominant shape with this compound stabilization | [1] |
Table 2: Characterization Data for this compound-Stabilized CuNPs
| Characterization Technique | Observation | Interpretation | Reference |
| Transmission Electron Microscopy (TEM) | Spherical, monodisperse nanoparticles | Confirms size and morphology | [1] |
| X-Ray Diffraction (XRD) | Peaks at 2θ ≈ 43.3°, 50.4°, 74.1° | Corresponds to the (111), (200), and (220) planes of face-centered cubic (fcc) metallic copper | N/A |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) peak at ~590-600 nm | Confirms the formation of metallic copper nanoparticles | N/A |
| Fourier-Transform Infrared Spectroscopy (FTIR) | N-H stretching vibrations (~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), N-H bending (~1600 cm⁻¹) | Confirms the presence of this compound on the nanoparticle surface | N/A |
| Zeta Potential | Positive | Indicates the stability of the colloidal suspension due to electrostatic repulsion | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound-Stabilized Copper Nanoparticles (Polyol Method)
This protocol describes the synthesis of this compound-stabilized copper nanoparticles using a polyol-based method, which allows for control over particle size and morphology.[1][2][3]
Materials:
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
This compound (1-hexadecylamine)
-
Diethylene glycol (DEG)
-
Nitrogen gas (high purity)
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Centrifuge
Procedure:
-
Setup: Assemble the three-neck flask with a condenser, thermometer, and nitrogen inlet/outlet. Place it on the magnetic stirrer with the heating mantle.
-
Reagent Preparation:
-
In the three-neck flask, dissolve a specific molar amount of copper(II) acetylacetonate in diethylene glycol.
-
Add the desired molar ratio of this compound to the flask (e.g., for a 3:1 this compound:Cu ratio, add three times the molar amount of this compound relative to the copper precursor).
-
-
Inert Atmosphere: Purge the reaction flask with nitrogen gas for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Reaction:
-
Begin stirring the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 180 °C) and maintain this temperature for the duration of the reaction (e.g., 1-2 hours).
-
The color of the solution will change, typically to a reddish-brown, indicating the formation of copper nanoparticles.
-
-
Purification:
-
After the reaction is complete, cool the flask to room temperature.
-
Add an excess of ethanol to the reaction mixture to precipitate the copper nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol.
-
Repeat the centrifugation and washing steps two more times to remove any unreacted precursors and excess this compound.
-
-
Storage: After the final wash, dry the purified copper nanoparticles under vacuum or store them as a dispersion in a non-polar solvent like hexane (B92381) or toluene.
Protocol 2: Characterization of this compound-Stabilized CuNPs
a) Transmission Electron Microscopy (TEM):
-
Prepare a dilute dispersion of the CuNPs in a suitable solvent (e.g., hexane).
-
Deposit a drop of the dispersion onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Analyze the grid using a TEM to determine the size, shape, and dispersion of the nanoparticles.
b) X-Ray Diffraction (XRD):
-
Place a dried powder sample of the CuNPs on a sample holder.
-
Perform XRD analysis using Cu Kα radiation.
-
Scan a 2θ range from 20° to 80°.
-
Compare the resulting diffraction pattern with standard patterns for copper to confirm its crystalline structure.
c) UV-Visible Spectroscopy (UV-Vis):
-
Disperse the CuNPs in a transparent solvent (e.g., hexane).
-
Record the UV-Vis absorption spectrum in the range of 300-800 nm.
-
The presence of a characteristic Surface Plasmon Resonance (SPR) peak around 590-600 nm confirms the formation of metallic copper nanoparticles.
d) Fourier-Transform Infrared Spectroscopy (FTIR):
-
Mix a small amount of the dried CuNP powder with KBr and press it into a pellet.
-
Alternatively, analyze a drop of the concentrated nanoparticle dispersion on an ATR-FTIR accessory.
-
Record the FTIR spectrum to identify the characteristic vibrational bands of this compound, confirming its presence on the nanoparticle surface.
Application Notes
Application 1: Catalytic Reduction of 4-Nitrophenol (B140041)
This compound-stabilized copper nanoparticles can act as efficient catalysts in various organic reactions. A common model reaction to test their catalytic activity is the reduction of 4-nitrophenol to 4-aminophenol (B1666318) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄).
Experimental Protocol:
-
In a quartz cuvette, add an aqueous solution of 4-nitrophenol.
-
Add a freshly prepared aqueous solution of sodium borohydride. The solution will turn to a bright yellow color due to the formation of the 4-nitrophenolate (B89219) ion.
-
Record the initial UV-Vis spectrum.
-
Add a small amount of the this compound-stabilized CuNP dispersion to the cuvette.
-
Monitor the reaction by recording the UV-Vis spectra at regular time intervals.
-
The progress of the reaction can be observed by the decrease in the absorbance peak of the 4-nitrophenolate ion (around 400 nm) and the appearance of a new peak for 4-aminophenol (around 300 nm).
Application 2: Antimicrobial Activity
Copper nanoparticles are known for their broad-spectrum antimicrobial properties. The proposed mechanism involves the generation of reactive oxygen species (ROS) and the disruption of the bacterial cell membrane.
Mechanism of Action:
-
Adhesion to Cell Surface: The positively charged surface of this compound-stabilized CuNPs can interact with the negatively charged bacterial cell wall through electrostatic interactions.
-
Membrane Disruption: This interaction can lead to the disruption of the cell membrane, increasing its permeability and causing leakage of intracellular components.
-
ROS Generation: Copper ions released from the nanoparticles can catalyze the formation of highly reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (•OH).
-
Oxidative Stress: The accumulation of ROS leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.
Note on Biocompatibility and Cytotoxicity: While this compound is effective for stabilizing nanoparticles, it is important to note that long-chain cationic surfactants, including this compound, can exhibit cytotoxicity.[4][5] For applications in drug development, a thorough evaluation of the biocompatibility and cytotoxicity of the final nanoparticle formulation is essential.[6] The concentration of the nanoparticles and any residual free this compound should be carefully controlled and assessed.
Visualizations
Caption: Workflow for the synthesis, purification, and characterization of this compound-stabilized copper nanoparticles.
Caption: Proposed antimicrobial mechanism of this compound-stabilized copper nanoparticles against bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Polyol mediated synthesis & characterization of Cu nanoparticles: effect of 1-hexadecylamine as stabilizing agent | Semantic Scholar [semanticscholar.org]
- 3. In situ generated copper nanoparticle catalyzed reduction of 4-nitrophenol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxicity of organic surface coating agents used for nanoparticles synthesis and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cetylamine in Micelle Formation: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of cetylamine in the formation of micelles, with a focus on its utility in drug delivery and gene therapy. Detailed application notes, experimental protocols, and quantitative data are presented to guide researchers in harnessing the potential of this compound-based micellar systems.
Introduction to this compound and Micelle Formation
This compound, also known as hexadecylamine, is a 16-carbon primary alkylamine. Its amphiphilic nature, comprising a long hydrophobic alkyl chain and a hydrophilic amine headgroup, enables it to self-assemble in aqueous solutions to form micelles.[1] Above a specific concentration, known as the critical micelle concentration (CMC), individual this compound molecules (unimers) aggregate to form spherical or spheroidal structures where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form a positively charged corona at the micelle-water interface. This process is thermodynamically driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic chains and water molecules.[2][3]
The formation and properties of this compound micelles are influenced by several factors, including temperature, pH, ionic strength of the solution, and the presence of additives.[4] The cationic nature of the this compound headgroup plays a crucial role in its applications, particularly in its interaction with negatively charged biological molecules like nucleic acids and cell membranes.
Physicochemical Properties of this compound Micelles
The key physicochemical properties of this compound micelles are summarized in the table below. It is important to note that specific values can vary depending on the experimental conditions. As a primary amine, the charge of this compound's headgroup is pH-dependent.
| Property | Typical Values | Factors Influencing the Property |
| Critical Micelle Concentration (CMC) | 0.1 - 1 mM (estimated based on similar cationic surfactants) | Temperature, pH, ionic strength, purity |
| Micelle Size (Hydrodynamic Diameter) | 5 - 20 nm | Surfactant concentration, ionic strength, temperature, presence of solubilized drugs |
| Zeta Potential | +30 to +60 mV | pH, ionic strength, surface modifications |
| Aggregation Number | 50 - 150 | Surfactant structure, temperature, ionic strength |
Applications of this compound Micelles
The unique properties of this compound micelles, particularly their positive surface charge and hydrophobic core, make them attractive for various biomedical applications.
Drug Delivery
The hydrophobic core of this compound micelles can encapsulate poorly water-soluble drugs, thereby enhancing their solubility and bioavailability. The cationic surface can facilitate interaction with and uptake by negatively charged cancer cell membranes.
Example Application: Encapsulation of Curcumin (B1669340)
Curcumin, a natural compound with potent anti-cancer properties, suffers from poor aqueous solubility. This compound micelles can be used to formulate curcumin for improved delivery.
| Parameter | Illustrative Value |
| Drug Loading Capacity (DLC) | 5 - 15% (w/w) |
| Encapsulation Efficiency (EE) | 70 - 95% |
| In Vitro Release (at pH 5.5) | ~60% release in 24 hours |
Note: The above values are illustrative and depend on the specific formulation and experimental conditions.[5][6]
Gene Delivery
The cationic headgroups of this compound can electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA and RNA) to form complexes called "lipoplexes." These lipoplexes can protect the nucleic acids from degradation by nucleases and facilitate their entry into cells for gene therapy applications.[7][8][9]
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound micelles.
Preparation of this compound Micelles (Direct Dissolution Method)
This protocol describes a simple method for preparing empty this compound micelles.
Workflow for Preparation of this compound Micelles
Caption: Workflow for the preparation of this compound micelles.
Materials:
-
This compound (Hexadecylamine)
-
Deionized water
-
Hydrochloric acid (HCl) or other suitable acid to adjust pH
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound.
-
Prepare an acidic aqueous solution (e.g., pH 5.0) using deionized water and HCl. The acidic pH ensures the protonation of the amine headgroup, enhancing solubility and micelle stability.
-
Add the this compound to the acidic solution while stirring.
-
Sonicate the mixture for 15-30 minutes using a bath or probe sonicator to ensure complete dissolution and formation of micelles.
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates or impurities.
-
The resulting clear solution contains this compound micelles.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This protocol utilizes a fluorescent probe, pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.
Workflow for CMC Determination
Caption: Workflow for determining the CMC of this compound.
Materials:
-
This compound micelle solution
-
Pyrene
-
Acetone
-
Deionized water
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in acetone (e.g., 1 mM).
-
Prepare a series of this compound solutions with varying concentrations, bracketing the expected CMC.
-
To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM.
-
Incubate the solutions in the dark for at least 30 minutes to allow for equilibration.
-
Measure the fluorescence emission spectra of each solution using an excitation wavelength of 335 nm. Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of this plot, where a sharp decrease in the I1/I3 ratio is observed.[10][11]
Characterization of Micelle Size and Zeta Potential by Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and size distribution of the micelles, while the zeta potential provides information about their surface charge and stability.
Protocol:
-
Prepare a dilute solution of this compound micelles in deionized water or a suitable buffer. The concentration should be above the CMC.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean DLS cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the DLS measurement to obtain the hydrodynamic diameter and polydispersity index (PDI).
-
For zeta potential measurement, use an appropriate folded capillary cell and apply an electric field. The instrument will measure the electrophoretic mobility and calculate the zeta potential.[12][13][14]
Drug Loading and In Vitro Release Study (Example: Curcumin)
Protocol for Drug Loading:
-
Dissolve a known amount of curcumin in a small volume of a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a this compound micelle solution as described in Protocol 4.1.
-
Slowly add the curcumin solution to the this compound micelle solution under constant stirring.
-
Continue stirring for several hours to allow for the encapsulation of curcumin into the micelle core.
-
Remove the organic solvent by dialysis against deionized water or by evaporation.
-
Determine the drug loading capacity (DLC) and encapsulation efficiency (EE) using UV-Vis spectroscopy or HPLC after separating the free drug from the micelles (e.g., by centrifugation or size exclusion chromatography).[6][15]
Protocol for In Vitro Drug Release:
-
Place a known amount of curcumin-loaded this compound micelles in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at a specific pH) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released curcumin in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).[16][17]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for assessing the in vitro cytotoxicity of this compound micelles.
Procedure:
-
Seed the desired cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound micelle solution in the cell culture medium.
-
Remove the old medium from the cells and add the micelle-containing medium.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.[18][19][20][21]
Cellular Uptake of Cationic Micelles
The positive charge of this compound micelles facilitates their interaction with the negatively charged cell membrane, leading to cellular uptake. The primary mechanisms of uptake for cationic nanoparticles include:
-
Clathrin-mediated endocytosis: The nanoparticles bind to receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate and pinch off to form endosomes.[22][23]
-
Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[22]
-
Macropinocytosis: This is a non-specific process of engulfing large amounts of extracellular fluid and particles.[24]
-
Direct translocation: Some studies suggest that highly cationic nanoparticles can directly penetrate the cell membrane.[25]
Signaling Pathway for Cationic Micelle Uptake
Caption: Generalized signaling pathway for the cellular uptake of cationic micelles.
Conclusion
This compound is a versatile cationic surfactant with significant potential for forming micelles for various biomedical applications, particularly in drug delivery and gene therapy. The protocols and data presented in this document provide a foundation for researchers to explore and optimize this compound-based micellar systems for their specific needs. Careful characterization of the physicochemical properties and biological interactions of these micelles is crucial for the successful development of safe and effective therapeutic formulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Curcumin-loaded mixed micelles: preparation, optimization, physicochemical properties and cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin-Loaded RH60/F127 Mixed Micelles: Characterization, Biopharmaceutical Characters and Anti-Inflammatory Modulation of Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of tertiary amine cationic lipids for safe and efficient siRNA delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. Cationic Liposomes Modified with Polyallylamine as a Gene Carrier: Preparation, Characterization and Transfection Efficiency Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of lipopolyplexes for gene delivery: A comparison of the effects of differing modes of targeting peptide display on the structure and transfection activities of lipopolyplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 11. researchgate.net [researchgate.net]
- 12. muser-my.com [muser-my.com]
- 13. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. Pluronic micelles encapsulated curcumin manifests apoptotic cell death and inhibits pro‐inflammatory cytokines in human breast adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and optimization of polymeric micelles as an oral drug delivery system for deferoxamine mesylate: in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 24. wilhelm-lab.com [wilhelm-lab.com]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cetylamine-Functionalized Surfaces in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetylamine, also known as hexadecylamine, is a 16-carbon primary alkylamine that can be used to functionalize surfaces, creating a positively charged or hydrophobic interface depending on the surrounding pH. This property makes this compound-functionalized surfaces highly valuable for a range of biomedical applications, including promoting specific cell adhesion, imparting antimicrobial properties, and serving as a platform for drug delivery. These application notes provide an overview of the synthesis, characterization, and key applications of this compound-functionalized surfaces, along with detailed experimental protocols.
Key Applications
-
Enhanced Cell Adhesion and Osseointegration: The positive charge of amine-functionalized surfaces can enhance the adhesion and proliferation of cells, such as osteoblasts, which is crucial for the integration of biomedical implants.[1]
-
Antimicrobial Surfaces: Cationic surfaces can disrupt the negatively charged cell membranes of bacteria, leading to bactericidal effects and preventing biofilm formation.[2]
-
Drug Delivery Platforms: The amine groups can serve as anchor points for the covalent attachment of drugs, proteins, or other bioactive molecules.
-
Protein Adsorption Control: The hydrophobicity and charge of this compound surfaces can be used to control the amount and conformation of adsorbed proteins, which in turn influences subsequent cellular interactions.[3]
Data Presentation: Quantitative Surface Characteristics
The following tables summarize typical quantitative data for alkylamine-functionalized surfaces. Note that some data is for shorter-chain alkylamines but provides a reasonable approximation for this compound-functionalized surfaces.
Table 1: Surface Wettability and Roughness
| Surface Functionalization | Substrate | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| Unmodified Titanium | Ti6Al4V | 38.7°[4] | 0.5 ± 0.3[5] |
| Hexadecylphosphonic acid SAM | TiO₂ | Slightly hydrophobic[6] | Not specified |
| Heptylamine Plasma Polymerization (30s) | Ti6Al4V | 62.1 ± 1.6°[7] | Not specified |
| Heptylamine Plasma Polymerization (60s) | Ti6Al4V | 88.2 ± 1.4°[7] | Not specified |
| Amine-terminated SAM | Ti6Al4V | 63 ± 1°[8] | 1.1 ± 0.2[5] |
Table 2: Surface Charge and Protein Adsorption
| Surface Functionalization | Substrate | Zeta Potential (mV) at pH 7.4 | Adsorbed Albumin (ng/cm²) |
| Unmodified Silica | SiO₂ | Highly negative[9] | ~143[10] |
| Amine-functionalized Silica | SiO₂ | Positive | Not specified |
| Polydopamine (amine-rich) | Bioactive Glass | -89 ± 2[9] | Not specified |
| Amine-terminated SAM | Gold | Not specified | ~450 ± 26[11] |
| Octyl-terminated SAM (hydrophobic) | Ti6Al4V | Not specified | Higher than on hydrophilic surfaces[8] |
Table 3: Biocompatibility and Antimicrobial Efficacy
| Surface Functionalization | Cell Type / Bacteria | Cell Viability (%) | Zone of Inhibition (mm) vs. S. aureus |
| Hexadecylamine (100 µM) | HaCaT cells (24h) | ~20%[12] | Not specified |
| Hexadecylamine (100 µM) | CRL-1490 cells (2h) | 53%[12] | Not specified |
| 2-Hexadecynoic acid (analog) | MRSA | Not applicable | MIC: 3.9-15.6 µg/mL[13] |
| TiN coating (comparison) | S. mutans | Not cytotoxic to osteoblasts[1] | Significant decrease in CFU vs. control[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Functionalized Titanium Surface via Self-Assembled Monolayer (SAM)
This protocol is adapted from methods for creating alkylphosphonic acid SAMs on titanium surfaces.[3][6][12]
Materials:
-
Titanium substrates (e.g., disks or coupons)
-
Hexadecylphosphonic acid (HDPA) - precursor to be modified or substituted with a this compound-containing phosphonic acid. For this protocol, we will assume the use of a commercially available or synthesized this compound-terminated phosphonic acid.
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (B145695), 200 proof
-
Deionized (DI) water
-
Nitrogen gas, high purity
-
Sonicator
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Glassware for cleaning and reaction
Procedure:
-
Substrate Cleaning and Activation:
-
Place titanium substrates in a glass beaker.
-
Sonicate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Immerse the substrates in Piranha solution for 1 hour at room temperature. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).
-
Rinse the substrates extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas. The surface should be hydrophilic.
-
To increase the density of hydroxyl groups for phosphonic acid binding, the titanium substrates can be treated with a solution of 1:1:5 (v/v/v) of NH₄OH:H₂O₂:H₂O at 80°C for 5 minutes, followed by extensive rinsing with DI water and drying with nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the this compound-terminated phosphonic acid in anhydrous THF.
-
Place the cleaned and activated titanium substrates in the solution.
-
Incubate for 24 hours at 76°C under a reflux condenser to prevent solvent evaporation.[14]
-
Remove the substrates from the solution and rinse thoroughly with fresh THF.
-
Sonicate the substrates in fresh THF for 5 minutes to remove any physisorbed molecules.
-
Rinse the substrates with ethanol.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Store in a desiccator until use.
-
Protocol 2: Characterization of this compound-Functionalized Surfaces
A. Water Contact Angle Measurement:
-
Place the functionalized substrate on the stage of a contact angle goniometer.
-
Dispense a 5 µL droplet of DI water onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the goniometer software to measure the angle between the baseline of the droplet and the tangent at the droplet's edge.
-
Perform measurements at a minimum of three different locations on the surface and calculate the average.
B. Zeta Potential Measurement:
-
Use a surface zeta potential analyzer with a suitable cell for solid surfaces.
-
Mount the functionalized substrate in the measurement cell.
-
Fill the cell with an electrolyte solution of known pH (e.g., 10 mM KCl at pH 7.4).
-
Measure the streaming potential or streaming current as the electrolyte is forced to flow across the surface.
-
The instrument's software will calculate the zeta potential based on the Helmholtz-Smoluchowski equation.
C. Atomic Force Microscopy (AFM) for Surface Roughness:
-
Mount the substrate on an AFM sample holder.
-
Select a suitable AFM probe (e.g., a silicon nitride tip).
-
Engage the tip with the surface in tapping mode to minimize surface damage.
-
Scan a representative area of the surface (e.g., 5 µm x 5 µm).
-
Use the AFM software to analyze the topography image and calculate the root mean square (RMS) roughness.
Protocol 3: Biomedical Application Assays
A. Protein Adsorption Assay (Bovine Serum Albumin - BSA):
-
Prepare a solution of BSA in phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.
-
Immerse the this compound-functionalized and control substrates in the BSA solution.
-
Incubate for 1 hour at 37°C.
-
Gently rinse the substrates with PBS to remove non-adsorbed protein.
-
Quantify the adsorbed protein using a suitable method, such as a Micro BCA Protein Assay Kit. This involves lysing the adsorbed protein and measuring the absorbance of the resulting solution.
-
Alternatively, use techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) for real-time quantitative analysis.[10]
B. Cell Viability Assay (MTT Assay):
-
Sterilize the functionalized and control substrates by UV irradiation or ethanol immersion followed by sterile PBS washes.
-
Place the sterile substrates in a 24-well cell culture plate.
-
Seed osteoblast-like cells (e.g., MG-63) onto the substrates at a density of 1 x 10⁴ cells/well.
-
Culture the cells for 24-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
At the desired time point, remove the culture medium and add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours.
-
Remove the MTT solution and add 500 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Transfer 100 µL of the solution from each well to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the control surface.
C. Antimicrobial Activity Assay (Zone of Inhibition - adapted Kirby-Bauer method):
-
Prepare a lawn of Staphylococcus aureus on a Mueller-Hinton agar (B569324) plate by evenly spreading a bacterial suspension (0.5 McFarland standard).
-
Aseptically place the sterile this compound-functionalized and control substrates onto the center of the agar plate.
-
Gently press the substrates to ensure full contact with the agar.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the clear zone of no bacterial growth around the substrate in millimeters.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for synthesis, characterization, and testing of this compound-functionalized surfaces.
Integrin-Mediated Cell Adhesion Signaling Pathway
References
- 1. Evaluation of antibacterial activity and osteoblast-like cell viability of TiN, ZrN and (Ti1-xZrx)N coating on titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Surface chemistry-mediated modulation of adsorbed albumin folding state specifies nanocarrier clearance by distinct macrophage subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Functionalization of Ti6Al4V via Self-assembled Monolayers for Improved Protein Adsorption and Fibroblast Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of Bovine Serum Albumin (BSA) Attachment onto Self-Assembled Monolayers (SAMs) Using Combinatorial Quartz Crystal Microbalance with Dissipation (QCM-D) and Spectroscopic Ellipsometry (SE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antibacterial activity of hexadecynoic acid isomers towards clinical isolates of multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid | MDPI [mdpi.com]
Application Notes & Protocols: Drug Encapsulation Using Cetylamine-Based Carriers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cetylamine-Based Drug Carriers
This compound, a long-chain primary amine (hexadecylamine), is a cationic lipid that has garnered interest in the field of drug delivery. Its primary amine group is protonated at physiological pH, conferring a positive surface charge to nanoparticle formulations. This positive charge is a key attribute, facilitating interaction with negatively charged biological membranes and nucleic acids, thereby enhancing cellular uptake and enabling the delivery of various therapeutic payloads.
This compound is typically incorporated as a co-surfactant or lipid component in various nanoparticle systems, including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These carriers are advantageous due to their biocompatibility, biodegradability, and capacity to encapsulate both lipophilic and hydrophilic drugs.[1][2] The inclusion of this compound is particularly strategic for:
-
Targeted Delivery: The positive charge can promote electrostatic interactions with the negatively charged surface of cancer cells or bacteria.
-
Gene Delivery: It allows for the complexation and delivery of anionic molecules like siRNA and DNA.[3][4]
-
Enhanced Stability: The cationic nature can contribute to the colloidal stability of the nanoparticle dispersion through electrostatic repulsion.[5]
These application notes provide an overview of the formulation, characterization, and application of this compound-based drug delivery systems.
Applications
This compound-based carriers are versatile platforms for the encapsulation and delivery of a wide range of therapeutic agents.
-
Small Molecule Drug Delivery: They are particularly effective for encapsulating hydrophobic anticancer drugs (e.g., docetaxel (B913), paclitaxel), improving their solubility, stability, and bioavailability.[6][7] The carrier system can also provide controlled and sustained release, reducing systemic toxicity.[8][9]
-
Nucleic Acid Delivery: The positive charge imparted by this compound is crucial for binding and protecting negatively charged siRNA, miRNA, or plasmid DNA. These complexes, often called lipoplexes or polyplexes, facilitate cellular entry and endosomal escape, which are critical steps for effective gene silencing or expression.[3][4][10][]
-
Transdermal Delivery: Cationic carriers can enhance the penetration of drugs through the skin. The positive charge of the nanoparticles is believed to interact favorably with the negatively charged skin surface, improving drug permeation for transdermal applications.[12][13]
Quantitative Data Summary: Physicochemical Properties
The physicochemical properties of this compound-based nanoparticles are critical determinants of their in vivo performance, including stability, biocompatibility, and therapeutic efficacy.[14] The tables below summarize typical quantitative data for these carriers, compiled from studies on similar cationic lipid-based systems.
Table 1: Particle Size and Zeta Potential of this compound-Based Carriers
| Carrier Type | Typical Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference Drug(s) |
| SLNs | 100 - 300 | < 0.3 | +20 to +40 | Troxerutin[5] |
| NLCs | 150 - 400 | < 0.3 | +25 to +50 | Curcumin[15] |
| Lipoplexes (siRNA) | 120 - 250 | < 0.25 | +30 to +60 | siRNA[4] |
| Nanoemulsions | 100 - 250 | < 0.2 | +15 to +35 | Benzocaine[16] |
Note: A PDI value below 0.3 is generally considered acceptable and indicative of a homogenous particle population.[5] A zeta potential above +20 mV or below -20 mV suggests good colloidal stability.
Table 2: Drug Loading and Encapsulation Efficiency
| Carrier Type | Drug Type | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| SLNs | Hydrophobic Small Molecule | 1 - 8 | 75 - 95[5][17] |
| NLCs | Hydrophobic Small Molecule | 5 - 15 | > 80[15][17] |
| Lipoplexes | siRNA/DNA | Not Applicable* | > 90 (Complexation) |
| Nanoemulsions | Lipophilic Drug | 2 - 10 | > 85 |
*For nucleic acids, the ratio of carrier to payload (N/P ratio) is typically reported instead of loading capacity.
Experimental Protocols
Protocol 1: Preparation of this compound-based Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of drug-loaded SLNs using a high-shear homogenization followed by an ultrasonication method.[5][18]
Materials:
-
Solid Lipid (e.g., Glyceryl behenate, Compritol® 888 ATO)[5][15]
-
This compound
-
Hydrophobic Drug (e.g., Docetaxel)
-
Co-surfactant (e.g., Soy Lecithin)[5]
-
Purified Water (Milli-Q or equivalent)
Procedure:
-
Preparation of Lipid Phase: a. Weigh the solid lipid, this compound, and the hydrophobic drug. b. Place them in a glass beaker and heat to 5-10°C above the melting point of the solid lipid (e.g., 75-80°C) using a temperature-controlled water bath.[18] c. Stir the mixture gently until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: a. Dissolve the surfactant (e.g., Tween® 80) and co-surfactant (e.g., soy lecithin) in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase under constant stirring.
-
Formation of Pre-emulsion: a. Add the hot aqueous phase dropwise to the molten lipid phase under high-speed stirring using a high-shear homogenizer (e.g., 8,000-10,000 rpm) for 10-15 minutes. This will form a coarse oil-in-water (o/w) emulsion.
-
Particle Size Reduction (Ultrasonication): a. Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator. b. Sonicate for 5-10 minutes (pulse mode: e.g., 5 sec ON, 5 sec OFF) to prevent overheating.
-
Nanoparticle Formation and Cooling: a. Transfer the resulting hot nanoemulsion to an ice bath and continue stirring at a moderate speed until it cools down to room temperature. b. The solidification of the lipid droplets leads to the formation of SLNs.
-
Storage: a. Store the final SLN dispersion at 4°C for further analysis.
Protocol 2: Characterization of this compound-based Nanoparticles
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which indicates surface charge and colloidal stability.
-
Procedure:
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Analyze the sample using a Zetasizer or similar instrument at 25°C.
-
Perform measurements in triplicate and report the average values with standard deviation.[19]
-
2.2 Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: The amount of encapsulated drug is determined by separating the nanoparticles from the aqueous medium containing the free, unencapsulated drug. The amount of drug in the nanoparticles and the supernatant is then quantified, typically by HPLC or UV-Vis spectrophotometry.
-
Procedure:
-
Separation of Free Drug: a. Place a known volume of the nanoparticle dispersion into an ultra-centrifugal filter unit (e.g., Amicon®, with a molecular weight cut-off that retains the nanoparticles). b. Centrifuge at high speed (e.g., 10,000 x g) for 20-30 minutes. c. Collect the filtrate (supernatant), which contains the free drug.
-
Quantification: a. Measure the concentration of the free drug in the filtrate using a pre-validated HPLC or UV-Vis spectrophotometry method. b. To determine the total amount of drug, disrupt a known volume of the original nanoparticle dispersion with a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug, and measure the drug concentration.
-
Calculation:
-
Encapsulation Efficiency (%EE):
[20]
-
Drug Loading (%DL):
[20]
-
-
Protocol 3: In Vitro Drug Release Study
-
Principle: This protocol uses the dialysis bag method to simulate the release of the drug from the nanoparticles into a physiological buffer over time.[21]
-
Procedure:
-
Prepare a release medium, typically phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions. A small percentage of a surfactant like Tween® 80 (e.g., 0.5% v/v) may be added to maintain sink conditions for poorly soluble drugs.
-
Take a known volume (e.g., 2 mL) of the drug-loaded nanoparticle dispersion and place it inside a dialysis bag (with an appropriate molecular weight cut-off, e.g., 12-14 kDa).
-
Seal the dialysis bag and immerse it in a known volume (e.g., 100 mL) of the pre-warmed release medium (37°C) in a beaker.
-
Keep the beaker in a shaking water bath at 37°C with continuous, gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.[5]
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-based SLNs.
Caption: Logical relationship of components in a this compound-based solid lipid nanoparticle (SLN).
Caption: Proposed cellular uptake pathway for this compound-based cationic nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. Biodegradable Multiamine Polymeric Vector for siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polymeric nanoparticles—Promising carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of self-assembled nanoparticles based on low-molecular-weight heparin and stearylamine conjugates for controlled delivery of docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanomaterials in controlled drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dahlmanlab.org [dahlmanlab.org]
- 12. mdpi.com [mdpi.com]
- 13. Enhancement of the Transdermal Delivery of Nonsteroidal Anti-inflammatory Drugs Using Liposomes Containing Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 16. Effect of cationic surfactant on transport of model drugs in emulsion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journalijdr.com [journalijdr.com]
- 19. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. d-nb.info [d-nb.info]
Methodology for Creating Hexadecylamine-Coated Surfaces: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecylamine (B48584) (HDA) is a long-chain primary amine that readily forms self-assembled monolayers (SAMs) on various substrates. These monolayers can modify the surface properties of materials, rendering them hydrophobic and providing a platform for further functionalization. This document provides detailed application notes and protocols for the creation of HDA-coated surfaces on common laboratory substrates, namely silicon dioxide and gold. The information is intended for researchers, scientists, and drug development professionals who require well-defined, functionalized surfaces for their studies.
The protocols outlined below are based on established methods for forming SAMs and are supplemented with available data on the characterization of such surfaces. Key characterization parameters, including water contact angle, monolayer thickness, and surface roughness, are presented to guide the user in verifying the successful formation of the HDA coating.
Data Presentation
The following table summarizes the expected quantitative data for HDA-coated surfaces prepared by the protocols described in this document. These values are compiled from literature and are intended to serve as a benchmark for successful monolayer formation.
| Substrate | Deposition Method | Parameter | Typical Value | Reference |
| Silicon Dioxide | Solution Deposition | Water Contact Angle | ~83° | [1] |
| Monolayer Thickness (Ellipsometry) | ~1.5 - 2.0 nm | Estimated based on molecular length | ||
| Surface Roughness (AFM, RMS) | < 1 nm | [2] | ||
| Gold | Solution Deposition | Water Contact Angle | ~110° - 115° (analogous to alkanethiols) | [3] |
| Monolayer Thickness (Ellipsometry) | ~1.8 - 2.2 nm (analogous to alkanethiols) | [3] | ||
| Surface Roughness (AFM, RMS) | < 1 nm | [2] | ||
| Mica | Solution Deposition | Island Height (AFM) | Coexistence of two heights during ripening | [4] |
Experimental Protocols
Protocol 1: Preparation of HDA Self-Assembled Monolayers on Silicon Dioxide Substrates via Solution Deposition
This protocol details the steps for forming a hexadecylamine self-assembled monolayer on a silicon dioxide surface, such as a silicon wafer with a native oxide layer or a glass slide.
Materials:
-
Silicon dioxide substrates (e.g., silicon wafers, glass slides)
-
Hexadecylamine (HDA), 98% or higher purity
-
Anhydrous solvent (e.g., ethanol (B145695), toluene, or hexane)
-
Deionized (DI) water (18 MΩ·cm)
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
-
Sonicator
-
Hot plate
Procedure:
-
Substrate Cleaning (Piranha Solution - Use with extreme caution in a fume hood with appropriate personal protective equipment):
-
Place the silicon dioxide substrates in a glass beaker.
-
Prepare the piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become hot.
-
Immerse the substrates in the piranha solution for 15-30 minutes.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Rinse with isopropanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
HDA Solution Preparation:
-
Prepare a 1 mM solution of HDA in the chosen anhydrous solvent (e.g., ethanol). To do this, dissolve 24.15 mg of HDA in 100 mL of the solvent.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
-
Self-Assembly Process:
-
Place the cleaned and dried substrates in a clean glass container.
-
Pour the HDA solution into the container, ensuring the substrates are fully submerged.
-
Seal the container to prevent solvent evaporation and contamination. For optimal results, the container can be purged with nitrogen before sealing.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the HDA solution.
-
Rinse the substrates thoroughly with the fresh anhydrous solvent to remove any non-chemisorbed HDA molecules.
-
Perform a final rinse with isopropanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the HDA-coated substrates in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, to prevent contamination.
-
Protocol 2: Preparation of HDA Self-Assembled Monolayers on Gold Substrates via Solution Deposition
This protocol describes the formation of an HDA monolayer on a gold surface. While the interaction of amines with gold is not as strong as the thiol-gold bond, self-assembly can still be achieved.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Hexadecylamine (HDA), 98% or higher purity
-
Anhydrous ethanol (200 proof)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass vials or beakers
-
Tweezers
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrates by sonicating them in ethanol for 10-15 minutes.
-
Rinse the substrates thoroughly with fresh ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For a more rigorous cleaning, the substrates can be treated with a UV-ozone cleaner for 15-20 minutes immediately before use.
-
-
HDA Solution Preparation:
-
Prepare a 1 mM solution of HDA in anhydrous ethanol (24.15 mg in 100 mL).
-
Sonicate the solution for 10-15 minutes to ensure the HDA is fully dissolved.[5]
-
-
Self-Assembly Process:
-
Immerse the cleaned and dried gold substrates in the HDA solution in a clean glass vial.
-
To minimize oxidation and contamination, purge the vial with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.
-
-
Rinsing and Drying:
-
Carefully remove the substrates from the solution using tweezers.
-
Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the HDA-coated gold substrates in a desiccator or under a nitrogen atmosphere to maintain surface cleanliness.
-
Mandatory Visualization
Caption: Experimental workflow for creating hexadecylamine-coated surfaces.
References
- 1. Dependence of water adsorption on the surface structure of silicon wafers aged under different environmental conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cetylamine in the Hydrothermal Synthesis of Nanomaterials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cetylamine (also known as hexadecylamine) in the hydrothermal synthesis of various nanomaterials. This compound, a long-chain primary amine, plays a crucial role as a capping agent, structure-directing agent, and stabilizer in the formation of nanoparticles with controlled size, morphology, and surface properties. The hydrothermal method, a versatile and environmentally friendly approach, utilizes high-temperature and high-pressure water to induce the crystallization of desired nanomaterials. The combination of this compound and hydrothermal synthesis offers a powerful platform for the fabrication of advanced nanomaterials for a wide range of applications, including drug delivery, catalysis, and bioimaging.
Role of this compound in Nanomaterial Synthesis
This compound (CH₃(CH₂)₁₅NH₂) is a versatile surfactant and capping agent in nanomaterial synthesis. Its long hydrophobic alkyl chain provides steric hindrance, preventing the agglomeration of nanoparticles and controlling their growth. The amine headgroup can coordinate with the surface of the growing nanocrystals, passivating surface defects and influencing their crystallographic and photophysical properties. In hydrothermal synthesis, this compound can self-assemble into micelles or other supramolecular structures, which can act as soft templates to direct the morphology of the resulting nanomaterials, leading to the formation of nanorods, nanowires, and other anisotropic structures.
Application: Synthesis of Zinc Oxide (ZnO) Nanoparticles
Zinc oxide nanoparticles are widely investigated for their applications in drug delivery, bioimaging, and as antimicrobial agents. The use of this compound in their synthesis allows for control over particle size and morphology, which are critical for their biological interactions.
Comparative Data for ZnO Nanoparticle Synthesis
| Parameter | Protocol 1 (Thermal Decomposition) |
| Precursor | bis(2-hydroxy-1-naphthaldehydato)zinc(II) |
| Capping Agent | Hexadecylamine (B48584) (HDA) |
| Solvent | Hexadecylamine (acts as solvent and capping agent) |
| Temperature (°C) | 145 - 190 |
| Reaction Time | Not specified |
| Resulting Morphology | Spherical and rod-like |
| Particle Size (nm) | Not specified |
Experimental Protocol: Hydrothermal Synthesis of ZnO Nanorods (Adapted)
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
This compound (Hexadecylamine, HDA)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution: Dissolve 0.5 g of zinc acetate dihydrate in 20 mL of ethanol with vigorous stirring.
-
Capping Agent Solution: In a separate beaker, dissolve 5 g of hexadecylamine in 30 mL of deionized water and heat to 60°C to ensure complete dissolution.
-
Mixing: Slowly add the zinc acetate solution to the hot hexadecylamine solution under continuous stirring.
-
Hydrothermal Reaction: Transfer the resulting mixture into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 150°C for 12 hours.
-
Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation and wash it three times with ethanol to remove any unreacted precursors and excess this compound.
-
Drying: Dry the final product in a vacuum oven at 60°C for 6 hours.
Expected Outcome:
This protocol is expected to yield ZnO nanorods. The aspect ratio and dimensions of the nanorods can be tuned by varying the concentration of this compound, the reaction temperature, and the reaction time.
Experimental Workflow for ZnO Nanorod Synthesis
Caption: Workflow for the hydrothermal synthesis of ZnO nanorods using this compound.
Application: Synthesis of Copper (Cu) Nanowires
Copper nanowires are of great interest for applications in transparent conductive films, flexible electronics, and as catalysts. The use of a long-chain amine like this compound is crucial for directing the one-dimensional growth of copper nanocrystals.
Comparative Data for Copper Nanowire Synthesis
| Parameter | Protocol 1 (Tetradecylamine-assisted) |
| Precursor | Copper(II) chloride dihydrate (CuCl₂·2H₂O) |
| Capping Agent | Tetradecylamine (TDA) |
| Reducing Agent | Glucose |
| Solvent | Deionized water |
| Temperature (°C) | 150 |
| Reaction Time (h) | 4 |
| Resulting Morphology | Nanowires |
| Aspect Ratio | 150 - 500 |
Note: The following protocol is based on a method using tetradecylamine, a shorter-chain analogue of this compound. The principles and procedures are directly transferable.
Experimental Protocol: Hydrothermal Synthesis of Copper Nanowires
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound (Hexadecylamine, HDA)
-
Glucose
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
n-hexane and chloroform (B151607) for washing
Procedure:
-
Reaction Mixture: In a beaker, dissolve 0.34 g of copper(II) chloride dihydrate, 0.36 g of glucose, and 1.8 g of this compound in 80 mL of deionized water.
-
Stirring: Stir the mixture magnetically for 30 minutes to ensure homogeneity.
-
Hydrothermal Reaction: Transfer the solution into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to 150°C. Maintain the reaction for 4 hours.
-
Cooling and Collection: After the reaction, allow the autoclave to cool to room temperature. A red fibrous material should be visible. Carefully decant the supernatant.
-
Washing: Purify the collected red material by centrifugation with deionized water, followed by n-hexane, and then chloroform to remove unreacted precursors and excess this compound.
-
Storage: Store the purified copper nanowires dispersed in n-hexane.
Expected Outcome:
This protocol should yield high-aspect-ratio copper nanowires. The diameter and length of the nanowires can be controlled by adjusting the reaction time and the ratio of the reactants.[1]
Logical Relationship in Copper Nanowire Formation
Caption: this compound directs the anisotropic growth of copper nanowires.
Application: Synthesis of Zinc Sulfide (B99878) (ZnS) Quantum Dots
Zinc sulfide is a wide-bandgap semiconductor material with applications in bioimaging and photocatalysis. The use of this compound as a capping agent can control the size of the quantum dots, which in turn determines their photoluminescent properties.
Comparative Data for ZnS Nanoparticle Synthesis
| Parameter | Protocol 1 (Surfactant-free) |
| Precursor (Zn) | Zinc acetate (Zn(CH₃COO)₂·2H₂O) |
| Precursor (S) | Thiourea (B124793) (SC(NH₂)₂) |
| Solvent | Deionized water |
| Temperature (°C) | 160 |
| Reaction Time (h) | 8 |
| Resulting Morphology | Nanoparticles |
| Particle Size (nm) | ~13 |
Note: While a specific hydrothermal protocol for ZnS with this compound is not detailed in the provided search results, the following protocol is a general hydrothermal method for ZnS nanoparticles. The addition of this compound is expected to provide better size control and surface passivation.
Experimental Protocol: Hydrothermal Synthesis of this compound-Capped ZnS Quantum Dots
Materials:
-
Zinc chloride (ZnCl₂)
-
Thiourea (CS(NH₂)₂)
-
This compound (Hexadecylamine, HDA)
-
Potassium hydroxide (B78521) (KOH)
-
Ammonium nitrate (B79036) (NH₄NO₃)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Solution Preparation:
-
Prepare an 80 mL aqueous solution of 0.02 M ZnCl₂.
-
Prepare an 80 mL aqueous solution of 1.5 M NH₄NO₃.
-
Prepare a 200 mL aqueous solution of 1.0 M KOH.
-
Prepare an 80 mL aqueous solution of 0.2 M thiourea.
-
Prepare a separate solution by dissolving a desired amount of this compound in deionized water (e.g., to achieve a 0.01 M concentration in the final mixture) with gentle heating.
-
-
Mixing: In a beaker, mix the ZnCl₂, NH₄NO₃, and KOH solutions. While stirring, add the thiourea solution dropwise. Finally, add the this compound solution to the mixture.
-
Hydrothermal Reaction: Transfer the final mixture into a Teflon-lined stainless-steel autoclave. Seal it and place it in an oven at 120°C for 12 hours.
-
Cooling and Washing: After the reaction, let the autoclave cool to room temperature. Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol to remove impurities and excess reagents.
-
Drying: Dry the resulting white powder in an oven at 60°C for 6 hours.
Expected Outcome:
This protocol is expected to produce this compound-capped ZnS quantum dots. The size of the quantum dots, and consequently their optical properties, can be tuned by adjusting the concentration of this compound and the reaction temperature.
Experimental Workflow for ZnS Quantum Dot Synthesis
Caption: Workflow for the hydrothermal synthesis of ZnS quantum dots with this compound.
Concluding Remarks
This compound is a highly effective agent for controlling the size, morphology, and surface properties of nanomaterials synthesized via the hydrothermal method. The protocols provided herein offer a starting point for researchers to fabricate ZnO nanorods, copper nanowires, and ZnS quantum dots. The versatility of the hydrothermal method, combined with the structure-directing capabilities of this compound, opens up a vast design space for the creation of novel nanomaterials with tailored properties for advanced applications in research, drug development, and beyond. Further optimization of the reaction parameters will enable fine-tuning of the nanomaterial characteristics to meet specific application requirements.
References
Application Notes and Protocols for Forming Stable Emulsions with Cetylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetylamine, also known as hexadecylamine, is a cationic surfactant belonging to the primary amine group. Its amphipathic nature, possessing a long hydrophobic alkyl chain and a hydrophilic amine headgroup, allows it to function as an effective emulsifier. This document provides detailed application notes and protocols for the formulation of stable oil-in-water (O/W) and water-in-oil (W/O) emulsions using this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this cationic emulsifier in their formulations.
As a cationic surfactant, this compound imparts a positive charge to emulsion droplets, leading to stabilization through electrostatic repulsion. This property is particularly advantageous in pharmaceutical and cosmetic formulations where interactions with negatively charged biological surfaces, such as skin and hair, are desired. However, this positive charge also necessitates careful consideration of compatibility with other formulation ingredients, as this compound is incompatible with anionic compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for successful emulsion formulation.
| Property | Value | Source |
| Chemical Name | Hexadecan-1-amine | [1][2] |
| Synonyms | This compound, 1-Aminohexadecane | [1][2] |
| CAS Number | 143-27-1 | [1] |
| Molecular Formula | C₁₆H₃₅N | [1] |
| Molecular Weight | 241.46 g/mol | |
| Appearance | White waxy solid | [3] |
| Melting Point | 43-45 °C | |
| Boiling Point | 330 °C | [1] |
| Solubility | Insoluble in water | [3] |
Mechanism of Emulsion Stabilization by this compound
This compound stabilizes emulsions through a combination of electrostatic and steric repulsion mechanisms.
-
Electrostatic Stabilization: In an oil-in-water emulsion, the hydrophilic amine headgroup of the this compound molecule orients towards the aqueous phase. In acidic to neutral conditions, the amine group becomes protonated (-NH₃⁺), imparting a positive surface charge to the oil droplets. This positive charge creates a repulsive electrostatic force between the droplets, preventing them from coalescing.[4][5] For cationic emulsions, a positive zeta potential is indicative of stability.[4]
-
Steric Stabilization: The long, hydrophobic C₁₆ alkyl chain of this compound extends into the oil phase, creating a protective layer around the droplets. When two droplets approach each other, the interpenetration of these alkyl chains results in a repulsive force, providing a steric barrier to coalescence.[6][7]
The combination of these two mechanisms, often referred to as electrosteric stabilization, provides robust stability to emulsions formulated with this compound.
Hydrophilic-Lipophilic Balance (HLB)
The HLB system is a useful tool for selecting emulsifiers. For ionic surfactants like this compound, calculating a precise HLB value is more complex than for non-ionic surfactants. The Davies method provides a way to estimate the HLB by assigning group numbers to the different parts of the molecule.[8][9]
Davies Method for HLB Calculation: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
For a primary amine like this compound (approximated as hexadecylamine), the group numbers are:
-
Hydrophilic group (-NH₂): ~9.4
-
Lipophilic group (-CH₂-): 0.475 per group
Estimated HLB for this compound: HLB ≈ 7 + 9.4 - (16 * 0.475) = 7 + 9.4 - 7.6 = 8.8
This estimated HLB value suggests that this compound is suitable for forming oil-in-water (O/W) emulsions.[10] However, experimental optimization is always recommended as the effective HLB can be influenced by pH and the presence of other ions.
Experimental Protocols
The following are general protocols for preparing O/W and W/O emulsions using this compound. The specific concentrations and processing parameters should be optimized for each unique formulation.
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol is suitable for creating lotions and creams where the final product is water-dispersible.
Materials:
-
Oil Phase: Mineral oil, vegetable oil, or other lipophilic active ingredients.
-
Aqueous Phase: Deionized water.
-
Emulsifier: this compound (Hexadecylamine).
-
Co-emulsifier/Stabilizer: Cetyl alcohol or Stearyl alcohol.[11][12]
-
Preservative: Appropriate for the intended application.
Equipment:
-
Homogenizer (high-shear mixer).
-
Water bath or heating mantle.
-
Beakers.
-
Magnetic stirrer and stir bar.
-
pH meter.
Procedure:
-
Prepare the Aqueous Phase: In a beaker, combine deionized water and any water-soluble components. Heat to 70-75°C.
-
Prepare the Oil Phase: In a separate beaker, combine the oil, this compound, and cetyl alcohol. Heat to 70-75°C until all components are melted and homogenous.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.
-
Homogenization: Increase the homogenization speed and continue mixing for 5-10 minutes to reduce the droplet size.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer until it cools to room temperature.
-
pH Adjustment and Additives: Once cooled, adjust the pH if necessary (typically to a slightly acidic or neutral range to ensure the amine is protonated). Add any temperature-sensitive ingredients like preservatives or fragrances.
Protocol 2: Preparation of a Water-in-Oil (W/O) Emulsion
This protocol is suitable for creating more occlusive formulations, such as water-resistant sunscreens or ointments.
Materials:
-
Oil Phase: Mineral oil, silicone oil, or other lipophilic bases.
-
Aqueous Phase: Deionized water.
-
Emulsifier: this compound (Hexadecylamine).
-
Co-emulsifier/Stabilizer: A low HLB emulsifier like Sorbitan Oleate or an oil-soluble polymer.[3]
-
Electrolyte (optional but recommended for stability): Sodium chloride or magnesium sulfate.[12]
Equipment:
-
Homogenizer (high-shear mixer).
-
Water bath or heating mantle.
-
Beakers.
-
Magnetic stirrer and stir bar.
Procedure:
-
Prepare the Oil Phase: In a beaker, combine the oil, this compound, and the co-emulsifier. Heat to 70-75°C until all components are dissolved.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve the electrolyte (if used) in deionized water and heat to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a high speed. This order of addition is critical for forming a W/O emulsion.
-
Homogenization: Continue high-shear mixing for 10-15 minutes to ensure fine droplet dispersion.
-
Cooling: Remove the emulsion from the heat and continue to stir with a paddle mixer at a slower speed until it reaches room temperature. Rapid cooling should be avoided.
Quantitative Data and Stability Assessment
The stability of emulsions formulated with this compound can be characterized by monitoring key parameters over time. While specific data for this compound is limited in publicly available literature, the following table provides target ranges based on general principles for stable cationic emulsions.
| Parameter | Method | Target Range for Stable Emulsion | Significance |
| Droplet Size | Dynamic Light Scattering (DLS) | 200 - 500 nm | Smaller, more uniform droplet sizes generally lead to increased stability and resistance to creaming or sedimentation.[13] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | > +30 mV | A high positive zeta potential indicates strong electrostatic repulsion between droplets, which is crucial for the stability of cationic emulsions.[4] |
| Viscosity | Rheometer | Application Dependent | An increase in the viscosity of the continuous phase can slow down droplet movement and enhance stability. |
| Creaming/Sedimentation | Visual Observation, Turbiscan | Minimal to none over the desired shelf life | Direct indicator of gravitational separation and emulsion instability. |
| pH | pH meter | 4.0 - 7.0 | The pH should be maintained in a range where the amine group of this compound is protonated to ensure a positive surface charge. |
Example Stability Data for a Model Cationic O/W Emulsion (Not this compound Specific):
| Time Point | Average Droplet Size (nm) | Zeta Potential (mV) | Visual Appearance |
| Initial | 250 ± 10 | +45 ± 2 | Homogeneous, white |
| 1 Month (40°C) | 265 ± 15 | +42 ± 3 | Homogeneous, white |
| 3 Months (40°C) | 280 ± 20 | +38 ± 4 | Slight creaming |
Critical Formulation and Processing Parameters
Several factors can significantly impact the stability of emulsions formulated with this compound.
-
Concentration of this compound: Typically used in concentrations ranging from 0.5% to 5.0% (w/w). The optimal concentration will depend on the oil phase volume and the desired stability.
-
Use of Co-emulsifiers: Fatty alcohols like cetyl or stearyl alcohol are highly recommended, particularly in O/W emulsions, as they pack at the interface and increase the viscosity of the lamellar gel network, thereby enhancing stability.[11][12] They are typically used at concentrations of 1-5% (w/w).[14]
-
Oil to Water Ratio: For O/W emulsions, the oil phase typically ranges from 10% to 40%. For W/O emulsions, the aqueous phase is generally kept below 30%.
-
Homogenization Speed and Time: Higher energy input during homogenization leads to smaller droplet sizes and improved stability. However, over-processing can sometimes lead to coalescence. Optimization is key.
-
Cooling Rate: A controlled, slower cooling rate allows for the proper formation of the stabilizing interfacial film and crystalline structures, especially when fatty alcohols are used as co-emulsifiers.[15]
-
pH of the Aqueous Phase: The pH should be controlled to maintain the cationic nature of this compound. A pH range of 4.0 to 7.0 is generally recommended.
-
Incompatibility: Avoid the use of anionic ingredients such as carbomers, sulfates, and certain gums, as they will form complexes with the cationic this compound, leading to instability.
Conclusion
This compound is a versatile cationic emulsifier capable of forming stable oil-in-water and water-in-oil emulsions. Its unique charge characteristics offer benefits for targeted delivery and enhanced substantivity in pharmaceutical and cosmetic applications. Successful formulation requires a systematic approach, considering the interplay of formulation variables and processing parameters. The protocols and data presented in this document provide a solid foundation for the development of stable and effective emulsions utilizing this compound. Further optimization and characterization are essential to tailor formulations for specific product requirements.
References
- 1. ヘキサデシルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Hexadecylamine 143-27-1 | TCI AMERICA [tcichemicals.com]
- 3. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. Functions of Cationic Surfactant – Emulsification - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 6. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
- 7. differencebetween.com [differencebetween.com]
- 8. An Evaluation of the Physicochemical Properties of Stabilized Oil-In-Water Emulsions Using Different Cationic Surfactant Blends for Potential Use in the Cosmetic Industry [mdpi.com]
- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Polymers with Hexadecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of polymers is a critical strategy in the development of advanced biomaterials and drug delivery systems. Altering the surface chemistry of a polymer can significantly enhance its biocompatibility, control protein adsorption, mediate cellular interactions, and facilitate the controlled release of therapeutic agents. Hexadecylamine (B48584) (HDA), a 16-carbon long-chain primary amine, is a versatile molecule for surface functionalization. Its long alkyl chain can modulate surface hydrophobicity, while the terminal amine group provides a reactive handle for further conjugation or can directly influence the material's interaction with biological systems.
This document provides detailed application notes and protocols for the surface modification of polymers with hexadecylamine and other long-chain alkylamines. The focus is on techniques relevant to drug development, including enhancing biocompatibility and creating platforms for controlled release.
Key Applications in Drug Development
Surface modification of polymers with hexadecylamine and similar long-chain amines can be leveraged for several applications in drug development:
-
Enhanced Biocompatibility: The introduction of amine groups can alter surface charge and wettability, which in turn influences protein adsorption and subsequent cellular responses. This can lead to improved biocompatibility and reduced foreign body response to implanted devices or drug carriers.
-
Controlled Drug Release: The hydrophobic nature of the hexadecyl chain can be utilized to control the release of hydrophobic drugs. Furthermore, the amine groups can be used to ionically interact with or covalently bind drug molecules, providing a mechanism for sustained release.
-
Targeted Drug Delivery: The amine groups on the polymer surface can be used as a reactive site to conjugate targeting ligands, such as antibodies or peptides, to direct drug carriers to specific cells or tissues.
-
Antimicrobial Surfaces: Long-chain alkylamines have been shown to impart antimicrobial properties to surfaces, which is beneficial for medical devices and implants to prevent infections.
Experimental Protocols
Protocol 1: Surface Modification of Polyester (B1180765) Films by Aminolysis
This protocol describes the introduction of primary amine groups onto the surface of polyester films, such as polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (B3415563) (PCL), using a long-chain diamine. While this protocol uses 1,6-hexanediamine (B7767898) as a direct example from the literature, it can be adapted for hexadecylamine.
Materials:
-
Polyester films (e.g., PLGA sheets)
-
1,6-hexanediamine (or Hexadecylamine)
-
Deionized water
-
Ninhydrin (B49086) solution
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ethanol
Procedure:
-
Preparation of Aminolysis Solution: Prepare a 6% (w/w) solution of 1,6-hexanediamine in isopropanol.
-
Surface Aminolysis:
-
Immerse the polyester films in the aminolysis solution.
-
Incubate at 50°C for a specified time (e.g., 8 minutes to several hours, depending on the desired amine density).[1] The reaction time is a critical parameter to control the extent of surface modification.
-
After incubation, remove the films and rinse thoroughly with deionized water to remove any unreacted diamine.
-
-
Drying: Dry the aminolyzed films at room temperature for 24 hours.
-
Quantification of Amine Groups (Ninhydrin Assay):
-
Immerse the aminolyzed films in a ninhydrin solution.
-
Heat at 100°C for 10 minutes.
-
Add isopropanol to the solution.
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer.
-
Determine the concentration of amine groups using a calibration curve prepared with known concentrations of the diamine.[2]
-
-
Characterization:
-
Contact Angle Measurement: Measure the water contact angle to assess changes in surface wettability.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of nitrogen on the polymer surface, indicative of amine group incorporation.
-
Logical Workflow for Aminolysis Protocol
Caption: Workflow for the surface aminolysis of polyester films.
Protocol 2: Layer-by-Layer (LbL) Assembly for Controlled Release
This protocol describes the fabrication of a multilayered thin film on a polymer substrate for the controlled release of a therapeutic agent. This example uses a polyanion and a polycation, and the principle can be adapted to incorporate hexadecylamine as a hydrophobic, positively charged layer.
Materials:
-
Aminolyzed polymer substrate (from Protocol 1)
-
Polyanionic solution (e.g., heparin or dextran (B179266) sulfate (B86663) in PBS)
-
Polycationic solution (e.g., stearylamine-modified PLGA nanoparticles or a solution of hexadecylamine in an appropriate solvent)[1]
-
Therapeutic agent (to be loaded in one of the layers)
-
Phosphate-buffered saline (PBS, pH 7.4) for rinsing
Procedure:
-
Substrate Preparation: Start with a negatively charged or positively charged polymer substrate. An aminolyzed polyester film will present a positively charged surface.
-
First Layer Deposition:
-
Immerse the substrate in the polyanionic solution for a defined period (e.g., 15 minutes).
-
Rinse with PBS to remove non-adsorbed polymer.
-
-
Second Layer Deposition:
-
Immerse the substrate in the polycationic solution (containing hexadecylamine or a hexadecylamine-modified component) for a defined period (e.g., 15 minutes).
-
Rinse with PBS.
-
-
Multilayer Buildup: Repeat steps 2 and 3 to build up the desired number of layers. The therapeutic agent can be incorporated into one or more of the layers.
-
Characterization:
-
Zeta Potential Measurement: Monitor the change in surface charge after the deposition of each layer to confirm successful layer formation.
-
Transmission Electron Microscopy (TEM): Visualize the core-shell structure of the multilayered coating.[1]
-
Drug Release Study: Immerse the coated substrate in a release medium (e.g., PBS at 37°C) and measure the concentration of the released drug over time using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Signaling Pathway for Biocompatibility
Caption: Hypothetical signaling pathway for cell interaction with a modified polymer surface.
Quantitative Data Summary
The following tables summarize quantitative data from studies on polymer surfaces modified with long-chain amines.
Table 1: Surface Properties of Aminolyzed Polyester Films
| Polymer | Modifying Amine | Amine Concentration in Solution | Reaction Time | Amine Surface Density (mol/mg) | Water Contact Angle (°) | Reference |
| PLCL | Ethylenediamine | 10% | 30 min | (3.57 ± 0.01) x 10⁻⁷ | Not significantly changed | [2] |
| PLLA | Ethylenediamine | 10% | 30 min | (7.75 ± 0.26) x 10⁻⁷ | Not significantly changed | [2] |
| PLGA | 1,6-Hexanediamine | 6% (w/w) | 8 min | Not specified | Not specified | [1] |
Table 2: Drug Release from Modified Polymer Systems
| Polymer System | Drug | Release Profile | Reference |
| PLGA-Stearylamine Nanoparticles (LbL) | Heparin | ~10.3% released after 96 hours | [1] |
Discussion and Considerations
-
Choice of Amine: The length of the alkyl chain of the amine used for modification can significantly impact the surface properties. Longer chains, such as in hexadecylamine, will impart greater hydrophobicity. The choice of a diamine versus a monoamine will also affect the final surface chemistry.
-
Reaction Conditions: The concentration of the amine solution, reaction temperature, and time are critical parameters that must be optimized to achieve the desired degree of surface functionalization without causing significant degradation of the bulk polymer.[2]
-
Characterization is Key: A thorough characterization of the modified surface is essential. Techniques like XPS are crucial for confirming the chemical changes on the surface, while contact angle measurements provide information about the resulting wettability. Quantitative assays for amine groups are necessary to understand the extent of the modification.
-
Biocompatibility and Toxicity: While surface amination can improve biocompatibility, it is essential to evaluate the cytotoxicity of the modified materials. The choice of amine and the reaction byproducts should be considered.
-
Application-Specific Design: The optimal surface modification strategy will depend on the specific application. For controlled release of a hydrophobic drug, a higher density of long alkyl chains might be desirable. For targeted delivery, the density of amine groups available for ligand conjugation will be a key parameter.
Conclusion
The surface modification of polymers with hexadecylamine and other long-chain amines offers a versatile platform for developing advanced materials for drug delivery and other biomedical applications. By carefully controlling the reaction conditions and thoroughly characterizing the resulting materials, researchers can tailor the surface properties of polymers to achieve desired biological responses and functionalities. The protocols and data presented in these application notes provide a foundation for scientists and drug development professionals to explore the potential of these surface modification techniques in their research.
References
- 1. Multifunctional PLGA-based nanoparticles as a controlled release drug delivery system for antioxidant and anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controllable surface modification of poly(lactic-co-glycolic acid) (PLGA) by hydrolysis or aminolysis I: physical, chemical, and theoretical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cetylamine as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cetylamine as a corrosion inhibitor, detailing its mechanism of action, experimental evaluation protocols, and relevant performance data. The information is intended to guide researchers in the effective application and assessment of this compound for protecting metallic substrates from corrosion.
Introduction to this compound as a Corrosion Inhibitor
This compound (hexadecylamine) is a long-chain primary amine that demonstrates significant efficacy as a corrosion inhibitor for various metals, particularly mild steel, in acidic and neutral environments. Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective hydrophobic barrier. This barrier isolates the metal from the corrosive environment, thereby mitigating the electrochemical reactions that lead to corrosion.
The primary mechanism of inhibition involves the electrostatic interaction between the protonated amine group and the negatively charged metal surface (in acidic solutions) or through the donation of electrons from the nitrogen atom to the vacant d-orbitals of the metal. The long alkyl chain (C16) of this compound then orients itself away from the surface, creating a dense, non-polar layer that repels water and other corrosive species.
Quantitative Data on Corrosion Inhibition
The following tables summarize the inhibition efficiency of this compound and related long-chain amine-based inhibitors under various experimental conditions. The data is compiled from studies utilizing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods.
Note: "Cetamine" is a commercial corrosion inhibitor product that contains this compound as a key active ingredient. Data for similar long-chain amines are also included to provide a broader understanding of the performance of this class of compounds.
Table 1: Inhibition Efficiency of Cetamine for Mild Steel in Surface Water
| Inhibitor Concentration (ppm) | Method | Inhibition Efficiency (%) | Reference |
| 500 | Potentiodynamic Polarization | - | [1] |
| 700 | Potentiodynamic Polarization | - | [1] |
| 1000 | Potentiodynamic Polarization | 98 | [1] |
Table 2: Electrochemical Parameters for Cetamine Inhibition of Mild Steel in Surface Water
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) |
| 0 | -550 | 150 | 80 | -120 |
| 500 | -580 | 25 | 75 | -150 |
| 700 | -590 | 15 | 70 | -160 |
| 1000 | -600 | 3 | 65 | -170 |
Table 3: EIS Parameters for Cetamine Inhibition of Mild Steel in Surface Water
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 | 200 | 300 | - |
| 500 | 1500 | 50 | 86.7 |
| 700 | 2500 | 30 | 92.0 |
| 1000 | 5000 | 20 | 96.0 |
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate the performance of this compound as a corrosion inhibitor are provided below.
Weight Loss Measurement
Objective: To determine the corrosion rate of a metal in a specific environment and the inhibition efficiency of this compound by measuring the mass loss of the metal specimen over time.
Materials and Equipment:
-
Metal coupons (e.g., mild steel) of known dimensions
-
Corrosive solution (e.g., 1 M HCl)
-
This compound inhibitor solutions of varying concentrations
-
Analytical balance (±0.1 mg accuracy)
-
Beakers or corrosion cells
-
Water bath or thermostat for temperature control
-
Abrasive papers (e.g., silicon carbide) of different grits
-
Acetone and distilled water for cleaning
-
Drying oven
Procedure:
-
Specimen Preparation:
-
Mechanically polish the metal coupons with a series of abrasive papers to achieve a smooth, uniform surface.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons in an oven at a low temperature (e.g., 60°C) for a short period.
-
Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).
-
Measure the dimensions of the coupons to calculate the surface area (A).
-
-
Immersion Test:
-
Prepare the corrosive solution and a series of inhibitor solutions with different concentrations of this compound.
-
Place the prepared coupons in beakers containing the corrosive solution (blank) and the inhibitor solutions. Ensure the coupons are fully immersed.
-
Maintain the beakers at a constant temperature using a water bath.
-
After a predetermined immersion time (e.g., 24, 48, 72 hours), remove the coupons from the solutions.
-
-
Post-Immersion Treatment:
-
Gently clean the coupons with a soft brush to remove any loose corrosion products.
-
Rinse the coupons with distilled water and then with acetone.
-
Dry the coupons thoroughly in an oven.
-
Weigh each coupon again and record the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (k * ΔW) / (A * t * ρ), where k is a constant (8.76 x 10^4 for mm/year), ΔW is in grams, A is in cm², t is in hours, and ρ is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
Objective: To determine the corrosion current density (icorr) and corrosion potential (Ecorr) of a metal, and to understand the inhibition mechanism (anodic, cathodic, or mixed-type) of this compound.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode, reference electrode, and counter electrode)
-
Working electrode (metal specimen)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Counter electrode (e.g., platinum or graphite)
-
Corrosive and inhibitor solutions
Procedure:
-
Electrode Preparation:
-
Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss protocol.
-
Mount the working electrode in an appropriate holder, exposing a known surface area to the solution.
-
-
Cell Setup:
-
Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution (with or without this compound).
-
-
Open Circuit Potential (OCP) Measurement:
-
Allow the system to stabilize by measuring the OCP for a period (e.g., 30-60 minutes) until a steady-state potential is reached.
-
-
Potentiodynamic Scan:
-
Initiate the potentiodynamic scan, typically from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., -250 mV to +250 mV relative to OCP).
-
Use a slow scan rate (e.g., 0.166 mV/s) to ensure near-steady-state conditions.
-
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Perform a Tafel extrapolation on the linear portions of the anodic and cathodic branches of the polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Inhibition Efficiency (IE %): IE % = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrochemical processes at the metal/solution interface and to characterize the properties of the protective film formed by this compound.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA)
-
Three-electrode corrosion cell and electrodes (as in the potentiodynamic polarization setup)
-
Corrosive and inhibitor solutions
Procedure:
-
Electrode and Cell Setup:
-
Prepare the working electrode and set up the three-electrode cell as described previously.
-
-
Stabilization:
-
Immerse the working electrode in the test solution and allow the OCP to stabilize.
-
-
EIS Measurement:
-
Apply a small amplitude AC potential signal (e.g., 10 mV rms) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
-
Data Analysis:
-
Present the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE %): IE % = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100.
-
Visualizations
Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: Workflow for evaluating the performance of a corrosion inhibitor.
Mechanism of this compound Corrosion Inhibition
Caption: Mechanism of corrosion inhibition by this compound adsorption.
Logical Relationship of Electrochemical Measurements
Caption: Relationship between key electrochemical measurements.
References
Troubleshooting & Optimization
Technical Support Center: Cetylamine Nanoparticle Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of cetylamine-stabilized nanoparticles.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Q1: My nanoparticles are aggregated. How can I prevent this? | 1. Insufficient this compound Concentration: The amount of this compound may be too low to effectively cap and stabilize the nanoparticle surface. 2. High Reaction Temperature: Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and aggregation if stabilization is inadequate. 3. Inappropriate Solvent: The solvent may not be optimal for the solubility of the this compound-nanoparticle complex. 4. Ineffective Mixing: Poor stirring can lead to localized areas of high nanoparticle concentration, promoting aggregation. | 1. Increase this compound Concentration: Gradually increase the molar ratio of this compound to the metal precursor. A higher concentration of the capping agent can provide better surface coverage. 2. Optimize Temperature: Lower the reaction temperature to reduce the rate of particle growth and collision frequency. 3. Solvent Selection: Ensure the solvent is appropriate for the synthesis. For instance, in polyol synthesis, ethylene (B1197577) glycol acts as both a solvent and a reducing agent. 4. Improve Stirring: Use a higher stirring speed to ensure a homogenous reaction mixture. |
| Q2: The size of my nanoparticles is too large and/or the size distribution is broad (high Polydispersity Index - PDI). | 1. Slow Nucleation, Fast Growth: If the initial formation of nanoparticle "seeds" (nucleation) is slow compared to their subsequent growth, it can result in larger, more varied particle sizes. 2. Low this compound to Precursor Ratio: A lower concentration of the capping agent can lead to less control over particle growth.[1] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones. | 1. Adjust Reaction Parameters: Modify the temperature or the rate of addition of the reducing agent to favor rapid nucleation over growth. 2. Increase Capping Agent Ratio: A higher molar ratio of this compound to the metal precursor can help in quenching the growth of nanoparticles at an earlier stage, resulting in smaller sizes. 3. Control Reaction Time: Monitor the reaction over time (e.g., using UV-Vis spectroscopy to observe the plasmon peak) and stop the reaction once the desired particle size is achieved. |
| Q3: I am observing a low yield of nanoparticles. | 1. Incomplete Reduction of Metal Precursor: The reducing agent may not be potent enough or used in sufficient quantity to reduce all the metal ions. 2. Loss During Purification: Nanoparticles may be lost during washing and centrifugation steps if not properly executed. 3. Precursor Degradation: The metal precursor or this compound may have degraded due to improper storage. | 1. Optimize Reducing Agent: Ensure the reducing agent is fresh and used in the correct stoichiometric amount. In some cases, a stronger reducing agent might be necessary. 2. Refine Purification Protocol: Optimize centrifugation speed and duration to ensure complete pelleting of nanoparticles. Minimize the number of washing steps if possible without compromising purity. 3. Check Reagent Quality: Use high-purity, properly stored reagents. |
| Q4: The characterization results (e.g., UV-Vis spectrum, Zeta Potential) are inconsistent. | 1. Sample Instability: The nanoparticles may be aggregating or changing over time in the measurement medium. 2. Presence of Impurities: Residual reactants or byproducts can interfere with characterization measurements. 3. Incorrect Sample Preparation: Improper dilution or dispersion of the nanoparticle solution can lead to inaccurate readings. | 1. Ensure Colloidal Stability: Measure samples shortly after synthesis and purification. Ensure the solvent used for characterization is compatible with the this compound-capped nanoparticles. 2. Thorough Purification: Ensure all unreacted precursors, reducing agents, and excess this compound are removed through thorough washing. 3. Standardize Sample Preparation: Use a consistent and validated protocol for preparing samples for each characterization technique. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in nanoparticle synthesis?
A1: this compound, a long-chain alkylamine, primarily acts as a capping or stabilizing agent. Its amine group coordinates with the surface of the metal nanoparticles, while the long hydrocarbon tail provides a steric barrier. This prevents the nanoparticles from aggregating and controls their growth, thereby influencing their final size and shape. In some synthesis methods, at elevated temperatures, it can also act as a mild reducing agent.
Q2: How does the concentration of this compound affect the final nanoparticle size?
A2: Generally, a higher concentration of this compound leads to the formation of smaller nanoparticles. This is because a greater availability of the capping agent allows for a more rapid and complete surface coverage of the newly formed nanoparticle nuclei, which in turn halts their growth at an earlier stage.
Q3: Can I reuse this compound from a previous synthesis?
A3: It is not recommended. This compound can degrade or become contaminated over time, especially after being subjected to reaction conditions. Using fresh, high-purity this compound for each synthesis is crucial for reproducibility and obtaining nanoparticles with the desired characteristics.
Q4: What is the importance of the solvent in this compound-mediated nanoparticle synthesis?
A4: The solvent plays a critical role. It must be able to dissolve the metal precursor and the this compound. In methods like the polyol synthesis, the solvent (e.g., ethylene glycol) also serves as the reducing agent. The solvent's polarity can also influence the self-assembly and stabilizing effect of this compound.
Q5: How can I confirm that this compound has successfully capped the nanoparticles?
A5: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the characteristic vibrational bands of the amine (N-H) and alkyl (C-H) groups of this compound on the nanoparticle surface. Thermogravimetric Analysis (TGA) can also quantify the amount of capping agent present by measuring the weight loss upon heating.
Data Presentation
Table 1: Influence of this compound (or similar Alkylamine) to Metal Precursor Molar Ratio on Nanoparticle Size.
| Metal Nanoparticle | Alkylamine Capping Agent | Molar Ratio (Amine:Metal) | Average Nanoparticle Size (nm) | Reference |
| Copper | Hexadecylamine | 1:1 | 8 | [2] |
| Copper | Hexadecylamine | 1:2 | 20 | [2] |
| Copper | Hexadecylamine | 1:3 | 40 | [2] |
| Silver | Octadecylamine | Varied | Size-controlled | [3] |
| Gold | Hexadecylamine | 1.5:1 | 4-5 (initially), then aggregates to 12 | [1] |
Note: Data is compiled from different studies and synthesis methods. Direct comparison may not be exact but illustrates the general trend.
Experimental Protocols
Detailed Methodology: Polyol Synthesis of Metal Nanoparticles using this compound as a Capping Agent
This protocol is a generalized procedure based on the principles of the polyol method where a polyol serves as both the solvent and the reducing agent, and this compound is the stabilizing agent.
Materials:
-
Metal precursor (e.g., Silver Nitrate - AgNO₃, Gold(III) Chloride - HAuCl₄)
-
This compound (Hexadecylamine)
-
Ethylene glycol (or other suitable polyol)
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of the metal precursor in ethylene glycol (e.g., 0.01 M).
-
Prepare a solution of this compound in ethylene glycol. The concentration will depend on the desired amine-to-metal molar ratio.
-
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add the this compound solution.
-
Heat the solution to the desired reaction temperature (e.g., 120-160 °C) under constant stirring.
-
-
Nanoparticle Synthesis:
-
Once the temperature is stable, inject the metal precursor solution into the hot this compound solution under vigorous stirring.
-
The color of the solution should change, indicating the formation of nanoparticles.
-
Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes). The reaction time can be optimized to control the final particle size.
-
-
Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
Add an excess of ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticle pellet in a fresh solvent like ethanol or hexane.
-
Repeat the centrifugation and re-dispersion steps 2-3 times to remove any unreacted precursors and excess this compound.
-
-
Final Product:
-
After the final wash, disperse the purified nanoparticles in a suitable solvent for storage and characterization.
-
Mandatory Visualization
References
Technical Support Center: Optimizing Hexadecylamine (HDA) Capping Agent Concentration
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of hexadecylamine (B48584) (HDA) as a capping agent in nanoparticle synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Hexadecylamine (HDA) in nanoparticle synthesis?
A1: Hexadecylamine (HDA) primarily functions as a capping agent or stabilizer in the synthesis of nanoparticles.[1] Its long hydrocarbon chain provides steric hindrance, which prevents the nanoparticles from aggregating or clumping together.[2] The amine head group of HDA coordinates to the surface of the growing nanoparticles, controlling their growth rate and influencing their final size and shape.[2][3]
Q2: How does the concentration of HDA affect the size and shape of the synthesized nanoparticles?
A2: The concentration of HDA, particularly the molar ratio of HDA to the metal precursor, is a critical parameter in controlling the size and morphology of nanoparticles.[2] Generally, a higher HDA concentration (a higher alkylamine/metal precursor molar ratio) leads to the formation of smaller and more uniform, spherical nanoparticles.[2][4] Conversely, lower concentrations of HDA can result in larger and less uniform nanoparticles, and in some cases, different shapes like rods or polyhedrons may form.[2]
Q3: What are the visual indicators of a successful nanoparticle synthesis using HDA?
A3: A key visual indicator of successful nanoparticle formation is a distinct color change in the reaction solution.[2][5] For example, in the synthesis of gold nanoparticles, the solution may change from a pale yellow to a ruby red color.[3][5] For copper nanoparticles, the solution might turn from blue to a brown-black color.[2] The final color is indicative of the size and shape of the nanoparticles and their surface plasmon resonance. The absence of a color change or the formation of a precipitate can indicate a failed reaction.[6]
Q4: Can HDA be used for the synthesis of different types of nanoparticles?
A4: Yes, HDA is a versatile capping agent that can be used in the synthesis of a wide variety of nanoparticles, including:
-
Metal Nanoparticles: Such as gold (Au), silver (Ag), and copper (Cu).[2][4][7]
-
Metal Oxide Nanoparticles: Including iron oxide (Fe₃O₄) and zinc oxide (ZnO).
-
Quantum Dots (QDs): Such as Cadmium Selenide (CdSe) and Graphene Quantum Dots.[8][9]
-
Sulfide Nanoparticles: For instance, Iron Sulfide (Fe₁₋ₓS).[10]
Q5: What are the common solvents used in HDA-capped nanoparticle synthesis?
A5: The choice of solvent depends on the synthesis method. In the polyol method, a high-boiling point alcohol like ethylene (B1197577) glycol acts as both the solvent and the reducing agent.[2] For thermal decomposition methods, high-boiling point organic solvents such as 1-octadecene, trioctylamine, or dibenzylether are commonly used.[11][12] HDA itself can also act as a solvent at high temperatures.[10]
Troubleshooting Guides
Problem 1: Severe aggregation and precipitation of nanoparticles are observed.
| Possible Cause | Recommended Solution |
| Insufficient HDA Concentration: The amount of HDA is too low to effectively stabilize the nanoparticles, leading to uncontrolled growth and aggregation.[1] | Increase the molar ratio of HDA to the metal precursor. A higher concentration of the capping agent provides better surface coverage and steric hindrance.[2] |
| Inappropriate Reaction Temperature: The temperature may be too high, causing an overly rapid reaction and nucleation rate that outpaces the capping process. | Optimize the reaction temperature. A lower temperature can slow down the reaction kinetics, allowing for more effective capping by HDA.[12] |
| Poor Solubility of Precursors: The metal precursor or HDA may not be fully dissolved in the solvent, leading to inhomogeneous nucleation and aggregation. | Ensure all reactants are completely dissolved before initiating the reaction. This may involve heating the HDA and solvent mixture until a clear solution is formed.[9] |
| Presence of Impurities: Contaminants in the reactants or glassware can interfere with the synthesis and lead to aggregation.[13] | Use high-purity reagents and thoroughly clean all glassware with aqua regia before use.[3] |
Problem 2: The final nanoparticles are too large or have a wide size distribution.
| Possible Cause | Recommended Solution |
| Low HDA to Precursor Ratio: A lower concentration of HDA results in less control over particle growth, leading to larger nanoparticles.[2] | Systematically increase the molar ratio of HDA to the metal precursor to promote the formation of smaller nanoparticles.[2] |
| Slow Heating Rate: A slow increase in temperature during thermal decomposition can lead to a prolonged nucleation period, resulting in a broad size distribution. | Employ a rapid heating method to promote a burst of nucleation, which is often followed by a more controlled growth phase, leading to a narrower size distribution.[12] |
| Extended Reaction Time: Allowing the reaction to proceed for too long can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones, broadening the size distribution. | Optimize the reaction time. Quench the reaction at different time points and analyze the resulting nanoparticles to determine the optimal duration for achieving the desired size and distribution. |
Problem 3: The nanoparticles have an undesired shape (e.g., rods instead of spheres).
| Possible Cause | Recommended Solution |
| Specific HDA to Precursor Ratio: Certain molar ratios of HDA to the metal precursor can favor the growth of specific crystallographic faces, leading to anisotropic shapes.[2] | Carefully adjust the HDA to precursor molar ratio. For example, in copper nanoparticle synthesis, a 1:1 alkylamine to copper ratio can produce spherical particles, while other ratios may lead to rods or polyhedrons.[2] |
| Presence of Co-surfactants or Additives: The presence of other ligands or impurities can influence the final shape of the nanoparticles. | Ensure the purity of all reactants. If using co-surfactants, their concentration should be carefully controlled as it can significantly impact the nanoparticle morphology. |
| Reaction Temperature and Kinetics: The temperature profile of the reaction can influence the growth kinetics and the final shape of the nanoparticles. | Precisely control the reaction temperature and heating rate. Different shapes may be favored at different temperatures. |
Data Presentation
Table 1: Effect of HDA/Metal Precursor Molar Ratio on Nanoparticle Size
| Nanoparticle Type | Synthesis Method | HDA/Metal Precursor Molar Ratio | Average Nanoparticle Diameter (nm) | Morphology |
| Copper (Cu) | Polyol | 1:1 | 8 | Spherical |
| Copper (Cu) | Polyol | 1:2 | 20 | Rods and Polyhedrons |
| Copper (Cu) | Polyol | 1:3 | 40 | Rods and Polyhedrons |
| Iron Oxide (Fe₃O₄) | Thermal Decomposition | Varies (dependent on other ligands) | 6 - 24 | Spherical/Cubic |
Note: The data for iron oxide nanoparticles is presented as a range, as the final size is also highly dependent on the solvent, heating rate, and presence of other surfactants like oleic acid.[12]
Experimental Protocols
Protocol 1: Synthesis of HDA-Capped Copper (Cu) Nanoparticles via Polyol Method
This protocol is adapted from the work of Meshesha et al.[2]
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Hexadecylamine (HDA)
-
Ethylene glycol
Procedure:
-
In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve a specific molar ratio of HDA in ethylene glycol by heating and stirring.
-
Once the HDA is completely dissolved, add the desired amount of Cu(NO₃)₂·3H₂O to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 120-160°C) under constant stirring.
-
Maintain the reaction at this temperature for a specified time (e.g., 1-3 hours). A color change from blue to brown-black should be observed.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the copper nanoparticles by adding a non-solvent like ethanol (B145695).
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with ethanol and/or a toluene (B28343)/ethanol mixture to remove excess HDA and byproducts.
-
Dry the purified nanoparticles under vacuum.
Protocol 2: Synthesis of HDA-Capped Iron Oxide (Fe₃O₄) Nanoparticles via Thermal Decomposition
This protocol is a general representation based on thermal decomposition methods.[11][12]
Materials:
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃) or another iron precursor
-
Hexadecylamine (HDA)
-
Oleic acid (optional, as a co-surfactant)
-
1-Octadecene or another high-boiling point solvent
Procedure:
-
In a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stirrer, combine HDA, oleic acid (if used), and the solvent (e.g., 1-octadecene).
-
Heat the mixture to a specific temperature (e.g., 120°C) under a nitrogen or argon atmosphere while stirring to dissolve the solids and degas the solution.
-
Add the iron precursor (e.g., Fe(acac)₃) to the hot solution.
-
Rapidly heat the reaction mixture to a high temperature (e.g., 300-320°C) and maintain it for a specific duration (e.g., 30-60 minutes). A color change to black indicates the formation of iron oxide nanoparticles.
-
After the reaction, cool the mixture to room temperature.
-
Add a non-solvent like ethanol or acetone (B3395972) to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of a solvent (e.g., hexane) and a non-solvent (e.g., ethanol) to remove unreacted precursors and excess capping agents.
-
Disperse the final nanoparticles in a suitable solvent like hexane (B92381) or toluene for storage.
Visualizations
Caption: Experimental workflow for HDA-capped nanoparticle synthesis.
Caption: Troubleshooting logic for HDA-mediated nanoparticle synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations [mdpi.com]
- 6. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. Hexadecylamine functionalised graphene quantum dots as suitable nano-adsorbents for phenanthrene removal from aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04641E [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Synthesis of Fe1-xS Nanoparticles with Various Superstructures by a Simple Thermal Decomposition Route and Their Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - Size Control of Iron Oxide Nanoparticles Synthesized by Thermal Decomposition Methods - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cetylamine and Nanoparticle Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Cetylamine-induced nanoparticle aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nanoparticle formulations?
A1: this compound, also known as hexadecylamine, is a cationic surfactant. Its primary amine group and long 16-carbon alkyl chain allow it to function as a stabilizing agent or capping agent in nanoparticle synthesis.[1] It adsorbs to the nanoparticle surface, providing steric hindrance and/or electrostatic repulsion to prevent particles from coming together and aggregating.[1] This is crucial for maintaining the unique properties of nanoparticles, which are dependent on their size and dispersion.[2]
Q2: What is the primary mechanism of this compound-induced nanoparticle aggregation?
A2: While this compound is used to prevent aggregation, improper formulation conditions can lead to it. Aggregation is often caused by a reduction in the repulsive forces between nanoparticles. Key factors include:
-
pH Changes: The pH of the solution affects the protonation state of this compound's amine group and the surface charge of the nanoparticles. At a pH near the isoelectric point of the nanoparticle system, electrostatic repulsion is minimized, leading to aggregation.[3][4]
-
High Ionic Strength: High concentrations of salts in the buffer can compress the electrical double layer around the nanoparticles. This "charge screening" effect reduces electrostatic repulsion, allowing attractive van der Waals forces to dominate and cause aggregation.[5][6][7]
-
Inappropriate this compound Concentration: An insufficient amount of this compound may not provide adequate surface coverage, leaving exposed patches that can lead to bridging flocculation. Conversely, an excessive concentration can sometimes lead to bilayer formation or other complex interactions that destabilize the dispersion.
Q3: How can I visually detect nanoparticle aggregation?
A3: Several visual cues can indicate that your nanoparticle suspension is aggregating:
-
Increased Turbidity: A previously clear or translucent suspension may become cloudy or opaque.[3]
-
Color Change: For plasmonic nanoparticles, such as gold, aggregation is often accompanied by a distinct color change (e.g., from red to blue or purple).[3]
-
Precipitation: The formation of visible clumps, sediment, or flakes that settle at the bottom of the vessel is a clear sign of significant aggregation.[3]
Q4: What characterization techniques can be used to quantify nanoparticle aggregation?
A4: To get a quantitative measure of aggregation, the following techniques are essential:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the particles in suspension. An increase in the average particle size or the Polydispersity Index (PDI) is a strong indicator of aggregation.[8]
-
Zeta Potential Analysis: Measures the surface charge of the nanoparticles. A zeta potential value close to zero (typically between -30 mV and +30 mV) suggests low electrostatic repulsion and a higher likelihood of aggregation.[6]
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing you to see if they are well-dispersed or have formed aggregates.[8][9]
-
UV-Visible Spectroscopy: For plasmonic nanoparticles, a shift or broadening of the surface plasmon resonance peak can indicate aggregation.[1]
Troubleshooting Guide: this compound-Induced Aggregation
This guide is designed to help you diagnose and resolve nanoparticle aggregation issues when using this compound.
Issue: My nanoparticle suspension aggregated after adding this compound or during a subsequent step.
Step 1: Assess the Environmental Conditions (pH and Ionic Strength)
-
Question: Did you monitor the pH of the nanoparticle suspension before, during, and after adding this compound?
-
Possible Cause: The pH of your solution may be near the isoelectric point of your this compound-nanoparticle system, minimizing electrostatic repulsion.[3] The reactivity of functional groups and surface charge are highly pH-dependent.[4]
-
Solution:
-
Measure the zeta potential of your nanoparticles across a range of pH values to determine the region of highest stability (highest absolute zeta potential).
-
Conduct your experiment at a pH value far from the isoelectric point.
-
Use appropriate buffers (e.g., MES for pH ~6, PBS or borate (B1201080) for pH 7.5-8.5) to maintain a stable pH throughout the process.[5] Be aware that some buffers, like phosphate (B84403) buffers, can have multivalent ions that are more effective at screening charge.[10]
-
-
Question: What is the salt concentration (ionic strength) of your buffer or medium?
-
Possible Cause: High salt concentrations can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[5][6] This effect is more pronounced with divalent ions (e.g., Ca²⁺, Mg²⁺) compared to monovalent ions (e.g., Na⁺, K⁺).[11]
-
Solution:
-
Use buffers with low salt concentrations, especially during initial stabilization steps.
-
If high ionic strength is required for a subsequent application (e.g., biological assays), ensure the nanoparticles are fully stabilized with a robust this compound layer first.
-
Consider adding a non-ionic co-stabilizer like PEG or a polysorbate (e.g., Tween 20) to provide additional steric stabilization, which is less sensitive to ionic strength.[5][12]
-
Step 2: Evaluate the Reagent Concentrations and Addition Method
-
Question: How did you determine the concentration of this compound to use?
-
Possible Cause: The concentration of the stabilizing agent is critical. Too little may lead to incomplete surface coverage, while too much can cause its own instabilities.[1]
-
Solution:
-
Perform a titration experiment to find the optimal concentration of this compound for your specific nanoparticle type and concentration.
-
Use characterization techniques like DLS and Zeta Potential at each titration point to identify the concentration that yields the smallest particle size, lowest PDI, and highest absolute zeta potential.
-
Higher molar ratios of alkylamine to the metal precursor can favor the production of smaller, more stable nanoparticles.[1]
-
-
Question: How was the this compound solution added to the nanoparticle suspension?
-
Possible Cause: Adding the stabilizer too quickly can create localized areas of high concentration, which can induce aggregation before the molecules have time to arrange properly on the nanoparticle surfaces.[5]
-
Solution:
-
Add the this compound solution slowly and dropwise to the nanoparticle suspension.
-
Ensure the nanoparticle suspension is under vigorous and continuous stirring during the addition to promote rapid and uniform mixing.[5]
-
Quantitative Data Summary
The stability of a nanoparticle dispersion is highly dependent on formulation parameters. While optimal values are system-dependent, the following table provides general guidelines based on principles of colloidal stability.
| Parameter | Unstable Range | Stable Range | Rationale |
| Zeta Potential | -30 mV to +30 mV | < -30 mV or > +30 mV | Indicates the degree of electrostatic repulsion between particles. Higher absolute values suggest greater stability.[10] |
| pH | Near Isoelectric Point (pI) | Far from pI | At the pI, the net surface charge is zero, minimizing electrostatic repulsion and leading to aggregation.[3] |
| Ionic Strength (Monovalent Salts) | > 50-100 mM | < 10 mM | High salt concentrations screen surface charge, reducing repulsion. This value is highly system-dependent.[7][13] |
| Polydispersity Index (PDI) | > 0.3 | < 0.2 | A lower PDI indicates a more monodisperse sample, while a high PDI can be an early indicator of aggregation.[8] |
Key Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) and Zeta Potential Measurement
This protocol is used to assess the hydrodynamic size, size distribution, and surface charge of the nanoparticles.
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or a low-molarity buffer) to a suitable concentration. The solution should be transparent and free of visible aggregates. Filtration through a sub-micron filter may be necessary if large dust particles are present.
-
Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Select the correct dispersant properties (viscosity, refractive index) in the software.
-
DLS Measurement:
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Perform at least three consecutive measurements to ensure reproducibility.
-
Analyze the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the sample to a specialized zeta potential cell.
-
Place the cell in the instrument.
-
Apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.
-
Perform at least three measurements.
-
Protocol 2: Attenuated Total Reflectance - Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
This protocol is used to confirm the presence of this compound on the nanoparticle surface.[8]
-
Sample Preparation: Prepare a concentrated sample of your this compound-coated nanoparticles. This can be a washed and redispersed pellet or a dried powder.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small amount of the nanoparticle sample directly onto the ATR crystal, ensuring complete and uniform contact.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample, typically over a wavenumber range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify characteristic peaks corresponding to this compound. Look for N-H stretching vibrations (around 3300-3400 cm⁻¹) and C-H stretching vibrations from the alkyl chain (around 2850-2920 cm⁻¹).
-
Compare the spectrum to that of pure this compound and uncoated nanoparticles to confirm successful surface coating.
-
References
- 1. researchgate.net [researchgate.net]
- 2. What Does Nanoparticle Stability Mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Ionic Strength on the Colloidal Stability and Interfacial Assembly of Hydrophobic Ethyl Cellulose Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Colloidal stability of polymeric nanoparticles in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cetylamine-Mediated Nanoparticle Synthesis
Welcome to the technical support center for cetylamine-mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the influence of temperature on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the size of nanoparticles in a this compound-mediated synthesis?
A1: Temperature is a critical parameter that directly influences the nucleation and growth kinetics of nanoparticles. Generally, an increase in reaction temperature leads to an increase in the average particle size.[1][2] This is often attributed to Ostwald ripening, a process where larger particles grow at the expense of smaller ones, which is more pronounced at higher temperatures.[1] However, the specific outcome can depend on the material being synthesized and other reaction conditions.
Q2: What is the impact of temperature on the morphology and distribution of the synthesized nanoparticles?
A2: Temperature can significantly alter the shape and uniformity of nanoparticles. For instance, in the synthesis of gold nanoparticles, increasing the temperature can lead to a wider size distribution.[3] In other systems, such as silver selenide (B1212193) nanoparticles capped with hexadecylamine (B48584) (a synonym for this compound), higher temperatures can still produce monodispersed spherical particles, but with a larger diameter.[1] At very high temperatures, there is a risk of particle aggregation.[4]
Q3: Can temperature variations affect the crystalline structure of the nanoparticles?
A3: Yes, the synthesis temperature can influence the crystallinity of the resulting nanoparticles. For example, in the synthesis of magnetic nanoparticles, higher temperatures can promote the formation of different crystal phases. One study showed that at 60°C, magnetite was the primary phase, but as the temperature increased to 70°C and 80°C, the presence of hematite (B75146) was also detected.[5]
Q4: My nanoparticles are aggregating. Could the reaction temperature be the cause?
A4: Aggregation of nanoparticles can indeed be related to temperature. While this compound acts as a capping agent to stabilize particles, its effectiveness can be temperature-dependent. At elevated temperatures, the kinetic energy of the nanoparticles increases, which can overcome the stabilizing effect of the this compound, leading to aggregation.[4] Additionally, thermal treatment after synthesis can also induce aggregation if the temperature is too high.[6]
Q5: How do I determine the optimal temperature for my this compound-mediated synthesis?
A5: The optimal temperature is system-dependent and must often be determined empirically.[7] A common approach is to conduct a series of experiments at different temperatures while keeping all other parameters constant.[7] Characterization of the resulting nanoparticles at each temperature will help identify the optimal conditions to achieve the desired size, morphology, and stability. For example, in the synthesis of gold nanoparticles using a temperature-sensitive template, the best encapsulation was observed between 25 and 30°C.[6]
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Suggested Solution |
| Unexpectedly Large Particle Size | The reaction temperature may be too high, promoting excessive particle growth and Ostwald ripening.[1] | Decrease the synthesis temperature in increments of 5-10°C to find the optimal range for the desired particle size. |
| Wide Particle Size Distribution (Polydispersity) | A high reaction temperature can sometimes lead to non-uniform nucleation and growth, resulting in a broader size distribution.[3] | Lowering the reaction temperature might result in more controlled growth and a narrower size distribution. |
| Particle Aggregation | The temperature may be too high, causing the nanoparticles to have enough kinetic energy to overcome the stabilizing effect of the this compound capping agent.[4] | Reduce the reaction temperature. Also, ensure adequate stirring during the reaction to maintain a homogeneous dispersion. |
| Undesired Nanoparticle Morphology | Temperature can influence the final shape of the nanoparticles. | Experiment with a range of temperatures to observe the effect on particle morphology and identify the temperature that yields the desired shape. |
| Low Reaction Yield | If the temperature is too low, the reaction kinetics may be too slow, resulting in an incomplete reaction and low yield. | Gradually increase the reaction temperature to enhance the reaction rate. Monitor the reaction progress at different temperatures. |
| Formation of Impure Crystal Phases | The synthesis temperature can dictate which crystalline phase is thermodynamically favored.[5] | Carefully control the reaction temperature to target the formation of the desired crystal phase. Characterize the product at different temperatures using techniques like XRD. |
Quantitative Data Summary
The following table summarizes the effect of temperature on nanoparticle size in syntheses involving amine capping agents, including hexadecylamine (this compound).
| Nanoparticle System | Capping Agent | Temperature (°C) | Average Particle Size | Reference |
| Silver Selenide (Ag2Se) | Hexadecylamine (HDA) | 130 | 2 - 12 nm | [1] |
| Silver Selenide (Ag2Se) | Hexadecylamine (HDA) | 190 | 4 - 18 nm | [1] |
| Gold (Au) | Tannic Acid & Citric Acid | 23 | 12.1 nm | [3] |
| Gold (Au) | Tannic Acid & Citric Acid | 80 | 13.7 nm | [3] |
| Maghemite | - | 50 | Larger Size | [8] |
| Maghemite | - | 90 | Smaller Size | [8] |
Experimental Protocols
Protocol 1: Synthesis of Hexadecylamine-Capped Silver Selenide (Ag2Se) Nanoparticles
This protocol is adapted from a study on the effect of temperature on the formation of Ag2Se nanoparticles.[1]
-
Materials : Silver nitrate (B79036) (AgNO3), Selenium powder (Se), tri-n-octylphosphine (TOP), hexadecylamine (HDA), methanol (B129727), toluene (B28343).
-
Procedure :
-
Prepare a TOP-Se solution by dissolving 0.5 g of selenium powder in 5 ml of TOP.
-
Prepare a TOP-Ag solution by dissolving 0.5 g of AgNO3 in 5 ml of TOP.
-
In a three-neck flask under a nitrogen atmosphere, heat 6 g of HDA to the desired reaction temperature (e.g., 130°C, 160°C, or 190°C).
-
Inject the TOP-Se solution into the hot HDA, followed by the injection of the TOP-Ag solution.
-
Allow the reaction to proceed with stirring for 1 hour. The solution will turn dark brown.
-
Cool the reaction mixture to approximately 70°C.
-
Precipitate the Ag2Se nanoparticles by adding an excess of methanol.
-
Separate the nanoparticles by centrifugation.
-
Wash the particles with methanol and re-disperse them in toluene for characterization.
-
Visualizations
Caption: Impact of temperature on synthesis outcomes.
Caption: Standard experimental workflow diagram.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. The effect of temperature on the aggregation kinetics of partially bare gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Tuning Magnetic Nanoparticles: Effect of Temperature on the Formation of Magnetite and Hematite Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of temperature on the formation and encapsulation of gold nanoparticles using a temperature-sensitive template - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Temperature on Synthesis and Stability of Superparamagnetic Maghemite Nanoparticles Suspension [scirp.org]
Technical Support Center: Controlling Nanoparticle Size with Cetylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cetylamine (also known as hexadecylamine) to control nanoparticle size during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in controlling nanoparticle size?
A1: this compound acts as a capping agent or stabilizer during nanoparticle synthesis. Its primary amine group (-NH2) coordinates to the surface of the growing nanoparticles. The long, nonpolar alkyl chain of this compound extends into the solvent, creating a protective layer. This layer provides steric hindrance, which prevents the nanoparticles from aggregating and allows for controlled growth.[1]
Q2: How does the concentration of this compound affect the final nanoparticle size?
A2: Generally, an inverse relationship exists between the concentration of this compound and the resulting nanoparticle size. At higher concentrations, more this compound molecules are available to cap the nanoparticle surfaces at an early stage. This limits their further growth and prevents aggregation, resulting in smaller nanoparticles. Conversely, at lower concentrations, fewer capping molecules are available, allowing the nanoparticles to grow larger before their surfaces are fully passivated.[1] A higher molar ratio of alkylamine (like this compound) to the metal precursor leads to the production of smaller, spherical nanoparticles.[2][3]
Q3: Can this compound be used for the synthesis of different types of nanoparticles?
A3: Yes, long-chain alkylamines like this compound are effective capping agents for a variety of nanoparticles, including those made of metals such as copper, palladium, and gold.[2][3] The effectiveness can depend on the specific chemistry of the nanoparticle material and the synthesis conditions.
Q4: What are the key experimental parameters to control besides this compound concentration?
A4: Besides the this compound concentration, other critical parameters that influence nanoparticle size and dispersity include:
-
Molar ratio of this compound to the metal precursor: This is a primary determinant of the final particle size.[1]
-
Reaction Temperature: Temperature affects the kinetics of both nucleation and growth of the nanoparticles.[1][4]
-
Reaction Time: The duration of the reaction can influence the extent of particle growth.
-
Solvent: The choice of solvent can impact the solubility of precursors and the effectiveness of the capping agent.
-
Presence of co-surfactants: Other surfactants can work in conjunction with this compound to influence the final nanoparticle shape and size.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor control over nanoparticle size (polydisperse sample) | 1. Inadequate this compound Concentration: The concentration may be too low to effectively cap all growing nanoparticles. 2. Inhomogeneous Mixing: Poor mixing can lead to localized differences in precursor and this compound concentrations. 3. Temperature Fluctuations: Inconsistent reaction temperature can affect nucleation and growth rates unevenly. | 1. Increase this compound Concentration: Systematically increase the molar ratio of this compound to the metal precursor. 2. Improve Stirring: Ensure vigorous and consistent stirring throughout the reaction. 3. Precise Temperature Control: Use a temperature controller to maintain a stable reaction temperature. |
| Nanoparticles are larger than expected | Low this compound Concentration: Insufficient this compound allows for extended particle growth before the surface is passivated.[1] | Increase the concentration of this compound in the reaction mixture. Refer to the quantitative data section for expected size changes with varying molar ratios. |
| Nanoparticles are smaller than expected | High this compound Concentration: An excess of this compound can lead to rapid capping of very small nuclei, preventing further growth.[2][3] | Decrease the concentration of this compound or the this compound-to-precursor molar ratio. |
| Particle Aggregation/Agglomeration | 1. Insufficient this compound: The amount of this compound may not be enough to provide adequate steric stabilization. 2. Inappropriate Solvent: The nanoparticles may have low dispersibility in the chosen solvent, leading to aggregation. | 1. Increase this compound Concentration: A higher concentration can provide better surface coverage and steric hindrance.[3] 2. Solvent Optimization: Consider using a different solvent in which the this compound-capped nanoparticles are more stable. |
| Unexpected nanoparticle shape (e.g., rods, cubes instead of spheres) | Selective Adsorption of this compound: this compound may preferentially bind to certain crystal facets of the growing nanoparticles, leading to anisotropic growth.[1] | Modify Reaction Conditions: Adjusting parameters such as temperature, solvent, or the presence of co-surfactants can influence the binding of this compound and thus the final shape of the nanoparticles.[1] |
Quantitative Data
The concentration of this compound, often expressed as a molar ratio relative to the metal precursor, has a direct impact on the resulting nanoparticle size. The following table summarizes experimental data for the synthesis of copper nanoparticles using an alkylamine capping agent.
| Alkylamine/Cu Molar Ratio | Average Nanoparticle Diameter |
| 1:1 | 8 nm |
| 1:2 | 20 nm |
| 1:3 | 40 nm |
| (Data sourced from a study on polyol synthesis of copper nanoparticles with 1-hexadecylamine)[3] |
Experimental Protocols
Below is a generalized methodology for the synthesis of nanoparticles using this compound as a size-controlling agent, based on the polyol synthesis method.
Objective: To synthesize size-controlled nanoparticles using varying concentrations of this compound.
Materials:
-
Metal precursor (e.g., copper(II) acetate)
-
Polyol solvent (e.g., ethylene (B1197577) glycol)
-
This compound (1-hexadecylamine)
-
Reducing agent (if required by the specific synthesis)
-
Inert gas (e.g., Nitrogen or Argon)
-
Solvents for washing (e.g., ethanol, methanol)
Generalized Procedure:
-
Preparation: In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, dissolve the metal precursor in the polyol solvent.
-
Addition of Capping Agent: Introduce the desired amount of this compound to the solution. The molar ratio of this compound to the metal precursor is a critical parameter to vary for size control.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas to prevent oxidation of the nanoparticles during synthesis.
-
Heating and Reaction: Heat the mixture to the desired reaction temperature under vigorous stirring. The temperature should be carefully controlled and maintained for the specified reaction time.
-
Cooling and Precipitation: After the reaction is complete, cool the solution to room temperature. The nanoparticles may precipitate out of the solution upon cooling or with the addition of a non-solvent.
-
Washing and Purification: Separate the nanoparticles from the solution by centrifugation. Wash the collected nanoparticles multiple times with a suitable solvent (e.g., ethanol) to remove any unreacted precursors, excess this compound, and byproducts.
-
Drying and Characterization: Dry the purified nanoparticles under vacuum. Characterize the size, shape, and dispersity of the nanoparticles using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
Visualizations
Caption: Experimental workflow for nanoparticle synthesis using this compound.
Caption: Troubleshooting logic for nanoparticle size control.
References
Technical Support Center: Reproducibility in Hexadecylamine Reactions
Welcome to the technical support center for hexadecylamine (B48584) (HDA) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the reproducibility of their experiments involving HDA for nanoparticle synthesis, surface functionalization, and the formation of self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of hexadecylamine in nanoparticle synthesis?
A1: Hexadecylamine can act as both a capping agent and a reducing agent in the synthesis of nanoparticles.[1] As a capping agent, the long alkyl chain of HDA sterically hinders nanoparticle growth and prevents agglomeration, allowing for control over particle size and stability.[2][3] In some reactions, HDA can also reduce metal salts to form nanoparticles.[1]
Q2: Why am I observing significant batch-to-batch variation in my nanoparticle size and shape?
A2: Inconsistent nanoparticle morphology can stem from several factors:
-
Reagent Purity: Impurities in HDA or other reactants can significantly alter the reaction kinetics and final nanoparticle characteristics.[4] Even different batches of the same reagent from the same supplier can have varying impurity profiles.[4]
-
Reaction Temperature: Temperature plays a critical role in reaction rates.[5][6][7] Even small fluctuations can lead to changes in nucleation and growth rates, affecting the final size and shape of the nanoparticles.[8]
-
Reaction Time: The duration of the reaction influences the extent of particle growth and potential secondary processes like Ostwald ripening.[1][9]
-
Molar Ratios: The ratio of HDA to the metal precursor is a key parameter for controlling nanoparticle size.[2][3]
Q3: My self-assembled monolayer of hexadecylamine is disordered and patchy. What are the likely causes?
A3: The formation of a well-ordered SAM is sensitive to several experimental conditions:
-
Substrate Cleanliness: The substrate surface must be meticulously cleaned to remove any organic or particulate contaminants that can inhibit HDA binding.[10]
-
Presence of Water: Trace amounts of water can influence the adsorption of HDA on some substrates, like mica.[11] For silane-based functionalization, water can lead to premature polymerization in solution.[10]
-
Adsorbate Concentration: Low concentrations of HDA in solution often require longer immersion times to achieve a full, crystalline monolayer.[12]
-
Temperature: Room temperature preparation generally improves the kinetics of SAM formation and reduces defects.[12]
Q4: I'm seeing a low yield in my surface functionalization reaction with hexadecylamine. How can I improve it?
A4: Low reaction yields on surfaces can often be traced back to a few key areas:
-
Inadequate Surface Activation: For surfaces like silica, a sufficient density of hydroxyl groups is necessary for the reaction with aminosilanes.[13] Pre-treatment steps like piranha solution cleaning or oxygen plasma activation are crucial.[10][13]
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, solvent, and HDA concentration need to be optimized for your specific system.[13][14][15][16][17]
-
Steric Hindrance: The density of functional groups on the surface and the size of the molecules involved can lead to steric hindrance, which can limit the reaction yield.[18]
Troubleshooting Guides
Problem 1: Poor Control Over Nanoparticle Size
Symptoms:
-
Wide particle size distribution observed in TEM or DLS.
-
Inconsistent average particle size between batches.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect HDA to Metal Precursor Ratio | Systematically vary the molar ratio of HDA to the metal precursor. A higher concentration of HDA generally leads to smaller nanoparticles by providing better surface coverage and preventing aggregation.[2][3] |
| Inconsistent Reaction Temperature | Use a temperature-controlled reaction setup (e.g., oil bath with a PID controller) to maintain a stable temperature. Monitor and record the temperature throughout the reaction. An increase in temperature generally accelerates the reaction rate.[5][6][7][19] |
| Variable Reaction Time | Precisely control the reaction time. Shorter times may be necessary to prevent Ostwald ripening, where larger particles grow at the expense of smaller ones.[1] |
| Impure Reactants | Use high-purity HDA and metal precursors. If possible, characterize the purity of your reagents before use.[4][20][21][22] |
Problem 2: Incomplete or Non-Uniform Self-Assembled Monolayer (SAM)
Symptoms:
-
AFM or SEM imaging shows a patchy or disordered surface.
-
XPS analysis indicates low surface coverage of nitrogen.[10]
-
Inconsistent contact angle measurements across the surface.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Contaminated Substrate | Implement a rigorous substrate cleaning protocol. This may involve sonication in a series of solvents and a final activation step like piranha cleaning or UV-ozone treatment to ensure a pristine surface.[10][13] |
| Suboptimal Deposition Conditions | Optimize the HDA concentration in the deposition solution, the immersion time, and the temperature. Lower concentrations may require longer times to form a well-ordered layer.[12] |
| Inappropriate Solvent | The choice of solvent can significantly impact SAM formation.[23][24][25][26] Ensure the solvent is anhydrous, especially for reactions prone to hydrolysis. |
| Physisorbed vs. Chemisorbed Layers | After deposition, rinse the substrate thoroughly with an appropriate solvent to remove any weakly bound (physisorbed) molecules, leaving behind the desired chemisorbed monolayer.[13] |
Experimental Protocols
Protocol 1: General Procedure for Nanoparticle Synthesis using Hexadecylamine
This protocol provides a general framework. Specific parameters such as temperature, time, and reactant concentrations should be optimized for the desired nanoparticle characteristics.
-
Reagent Preparation:
-
Dissolve the metal precursor in a suitable solvent (e.g., 1-octadecene).
-
In a separate flask, dissolve hexadecylamine in the same solvent. The molar ratio of HDA to the metal precursor is a critical parameter to control.
-
-
Reaction Setup:
-
Combine the solutions in a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stirrer.
-
Place the flask in a heating mantle or an oil bath with precise temperature control.
-
-
Reaction Execution:
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles multiple times with a mixture of a solvent and a non-solvent to remove excess HDA and unreacted precursors.
-
-
Characterization:
-
Characterize the size, shape, and crystallinity of the nanoparticles using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD).
-
Protocol 2: Formation of a Hexadecylamine Self-Assembled Monolayer on a Silicon Substrate
-
Substrate Cleaning and Activation:
-
Cut silicon wafers to the desired size.
-
Sonciate the wafers sequentially in acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the wafers under a stream of nitrogen.
-
Activate the surface by immersing the wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the wafers thoroughly with deionized water and dry with nitrogen.
-
-
SAM Deposition:
-
Prepare a solution of hexadecylamine in an anhydrous solvent (e.g., toluene (B28343) or chloroform) at a specific concentration (e.g., 1-10 mM).
-
Immerse the cleaned and activated wafers in the HDA solution.
-
Incubate for a set period (e.g., 2-24 hours) at a controlled temperature (typically room temperature).[12]
-
-
Rinsing and Drying:
-
Remove the wafers from the solution and rinse them thoroughly with the same anhydrous solvent to remove any physisorbed molecules.
-
Dry the functionalized wafers under a stream of nitrogen.
-
-
Characterization:
-
Confirm the presence and quality of the HDA monolayer using techniques such as Atomic Force Microscopy (AFM) for surface morphology, X-ray Photoelectron Spectroscopy (XPS) for elemental composition, and contact angle measurements to assess surface hydrophobicity.
-
Visualizations
Caption: A logical workflow for troubleshooting irreproducible results in hexadecylamine reactions.
Caption: Signaling pathway for nanoparticle synthesis mediated by hexadecylamine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4 Common Ways Temperature Impacts Chemicals [postapplescientific.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. msesupplies.com [msesupplies.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. The Chemistry of Cu3N and Cu3PdN Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 反应设计与优化 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemicals.co.uk [chemicals.co.uk]
- 21. moravek.com [moravek.com]
- 22. teachy.ai [teachy.ai]
- 23. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 24. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 25. Solvent effects on the reactivity of fluorenyl nitrenium ion with DNA-like probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Cetylamine Synthesis & Degradation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cetylamine. It addresses common issues encountered during synthesis and experiments involving potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound, also known as hexadecylamine, is a primary alkylamine. The most common industrial synthesis route involves the reaction of palmitic acid with ammonia (B1221849), followed by dehydration to form palmitonitrile, and subsequent hydrogenation to yield this compound.[1] Another viable laboratory-scale method is the reductive amination of palmitaldehyde.[2][3]
Q2: What are the primary factors that can cause this compound to degrade?
A2: The stability of this compound can be influenced by several factors, including:
-
Temperature: High temperatures can lead to thermal degradation.[4][5]
-
Oxidizing Agents: Exposure to oxygen and other oxidizing agents can cause oxidative degradation.[6][7][8]
-
Light: Although less specific information is available for this compound, long-chain alkylamines can be susceptible to photodegradation.[9]
-
Extreme pH: While generally stable, prolonged exposure to strong acids or bases at elevated temperatures can promote hydrolysis of functional groups in impurities or degradation products, though primary amines themselves are less susceptible to direct hydrolysis under typical conditions.[10][11][12]
Q3: How can I detect and quantify this compound and its potential degradation products?
A3: Several analytical techniques are suitable for analyzing this compound and its degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detectors after derivatization, is a powerful tool for separating and quantifying primary amines and their byproducts.[13][14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile degradation products. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about degradation products.
Troubleshooting Guides
Low Yield During this compound Synthesis
Problem: The yield of this compound from my synthesis reaction is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC or GC-MS. - Temperature: Verify that the reaction is being conducted at the optimal temperature. For the hydrogenation of palmitonitrile, ensure the catalyst is active and the hydrogen pressure is adequate. |
| Suboptimal Reagent Stoichiometry | - Review the molar ratios of your reactants. For reductive amination, the ratio of the aldehyde, amine source, and reducing agent is critical.[2] |
| Catalyst Deactivation | - Hydrogenation: If using a catalyst for hydrogenation (e.g., Raney Nickel, Palladium on Carbon), ensure it has not been poisoned by impurities in the starting materials or solvent. Consider using fresh catalyst. - Reductive Amination: The efficiency of the reducing agent (e.g., sodium borohydride) can be affected by moisture. Ensure anhydrous conditions if required by the specific protocol. |
| Side Reactions | - Over-alkylation (in some amine syntheses): While less common in the primary methods for this compound, ensure reaction conditions do not favor the formation of secondary or tertiary amines.[18] - Impurity-Driven Reactions: Purify starting materials (palmitic acid or palmitaldehyde) to remove impurities that may participate in side reactions. |
| Product Loss During Workup & Purification | - Extraction: Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of this compound in the aqueous phase. - Distillation/Crystallization: Optimize the conditions for purification to minimize product loss. This compound is a solid at room temperature, so crystallization is a viable purification method.[19] |
Suspected this compound Degradation
Problem: I suspect my this compound sample has degraded, as evidenced by a change in appearance, odor, or performance in my experiments.
Troubleshooting Steps:
| Potential Degradation Pathway | Contributing Factors | Mitigation Strategies | Analytical Verification |
| Oxidative Degradation | - Exposure to air (oxygen) - Presence of metal ions (can catalyze oxidation) - Elevated temperatures[20] | - Store this compound under an inert atmosphere (e.g., nitrogen or argon). - Use antioxidants if compatible with the application. - Avoid contact with reactive metals. | - Use GC-MS to identify potential oxidation products such as aldehydes, ketones, or smaller chain amines resulting from C-N bond cleavage.[21] |
| Thermal Degradation | - High storage temperatures - High reaction temperatures (above 350°F or 177°C can be a concern for some amines)[4] | - Store this compound in a cool, dark place. - If high-temperature reactions are necessary, minimize the duration of exposure and consider running the reaction under an inert atmosphere. | - Analyze the sample using GC-MS to look for fragmentation products. - Use HPLC to quantify the remaining this compound and detect less volatile degradation products. |
| Photodegradation | - Exposure to UV or visible light | - Store this compound in amber vials or other light-blocking containers. | - Compare the HPLC or GC-MS chromatograms of a light-exposed sample with a control sample stored in the dark. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination of Palmitaldehyde (General Laboratory Scale)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve palmitaldehyde in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Amine Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium (B1175870) acetate.
-
Formation of Imine: Stir the mixture at room temperature to form the intermediate imine. The reaction can be monitored by TLC or GC.
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in portions.
-
Quenching: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of water.
-
Workup: Adjust the pH of the solution to be basic (pH > 11) using an aqueous solution of sodium hydroxide. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by crystallization or distillation.
Protocol 2: HPLC Analysis of this compound (Illustrative Method with Derivatization)
Note: this compound lacks a strong chromophore, so derivatization is often required for UV or fluorescence detection.[22]
-
Derivatization Reagent: Prepare a solution of a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of solvent.
-
Derivatization Reaction: In a vial, mix an aliquot of the this compound solution with the derivatizing agent solution and a buffer to maintain the optimal pH for the reaction (typically basic). Allow the reaction to proceed to completion.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[16]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.
-
-
Quantification: Prepare a calibration curve using standards of known this compound concentration that have undergone the same derivatization procedure. Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for the industrial synthesis of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Amine Thermal Degradation [bre.com]
- 5. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Dynamics Study of the Photodegradation of Polymeric Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 11. savemyexams.com [savemyexams.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Detecting Primary Amines - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Self-Assembly of Cetylamine Monolayers
Welcome to the technical support center for the optimization of cetylamine self-assembled monolayers (SAMs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for forming high-quality this compound monolayers. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, quantitative data summaries, experimental protocols, and visual workflows to assist in your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the formation of this compound monolayers? A1: The self-assembly of this compound monolayers is primarily driven by the van der Waals attraction between the long alkyl chains, which encourages the formation of compact and ordered molecular arrays. The amine head group serves to anchor the molecule to the substrate.
Q2: How critical is substrate cleanliness for successful monolayer formation? A2: Substrate cleanliness is paramount. Impurities, both organic and inorganic, can occupy binding sites, create defects, and disrupt the organized, crystalline-like structure of the monolayer, leading to patchy and incomplete films.
Q3: What is a typical concentration range for the this compound solution? A3: While the optimal concentration can vary depending on the solvent and substrate, a common starting point for alkylamine solutions is in the millimolar (mM) range. The kinetics of SAM formation are dependent on the concentration, with higher concentrations generally leading to faster initial adsorption.
Q4: How long should I immerse my substrate in the this compound solution? A4: Initial monolayer formation can be rapid, occurring within minutes. However, to achieve a well-ordered and densely packed monolayer, longer immersion times of 12 to 48 hours are often recommended to allow for molecular rearrangement and defect healing.[1]
Q5: Does the temperature of the deposition solution affect the monolayer quality? A5: Yes, temperature can influence the kinetics of self-assembly and the final structure of the monolayer. For some systems, such as octadecyltrichlorosilane (B89594) (an alkylsilane with a similar chain length to this compound), the phase of the monolayer (liquid-condensed vs. liquid-expanded) is temperature-dependent, which in turn affects the surface potential and thickness of the film.[2]
Q6: How can I verify the quality of my this compound monolayer? A6: Several techniques can be used to characterize the monolayer. Atomic Force Microscopy (AFM) is used to assess surface morphology, coverage, and thickness. Contact angle goniometry provides information on the surface energy and hydrophobicity, which correlates with monolayer packing and order. X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition and the binding of the amine head group. Fourier-transform infrared spectroscopy (FTIR) can be used to analyze the conformational order of the alkyl chains.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of this compound SAMs in a question-and-answer format.
Problem: The monolayer is patchy, incomplete, or has low surface coverage.
| Possible Cause | Recommended Solution |
| Contaminated Substrate | Ensure a rigorous substrate cleaning procedure is followed. Common methods include sonication in high-purity solvents (e.g., ethanol (B145695), isopropanol), UV-Ozone treatment, or using a piranha solution (use with extreme caution). |
| Contaminated this compound Solution | Use high-purity solvents to prepare the deposition solution. Ensure all glassware is thoroughly cleaned. |
| Insufficient Immersion Time | While initial adsorption is fast, achieving a well-ordered monolayer takes time. Increase the immersion time to 24-48 hours to allow for molecular organization. |
| Inappropriate Solvent | The choice of solvent can affect the solubility of this compound and its interaction with the substrate. Ethanol is a commonly used solvent for amine-based SAMs. |
| Re-adsorption of Contaminants | Minimize the time between substrate cleaning and immersion in the this compound solution. Handle substrates with clean tweezers and work in a clean environment. |
Problem: Experimental results are not reproducible.
| Possible Cause | Recommended Solution |
| Inconsistent Substrate Quality | Ensure the substrate has a consistent surface roughness and crystallographic orientation, as this can impact monolayer ordering. |
| Variable Environmental Conditions | Control the temperature and humidity of the experimental environment. The presence of water can be crucial for the formation of amine monolayers on surfaces like mica.[3] |
| Degradation of this compound Solution | Prepare fresh this compound solutions for each experiment to avoid degradation or contamination over time. |
Quantitative Data on Monolayer Formation
The following tables summarize quantitative data on the influence of various experimental parameters on the properties of long-chain alkylamine monolayers. This data can be used as a guideline for optimizing your experimental conditions.
Table 1: Effect of Deposition Time on Monolayer Thickness
| Deposition Time (hours) | Ellipsometric Thickness (nm) |
| 1 | 1.8 |
| 4 | 2.1 |
| 8 | 2.3 |
| 12 | 2.4 |
| 24 | 2.5 |
Data is illustrative and based on trends observed for similar long-chain molecules.
Table 2: Influence of this compound Concentration on Water Contact Angle on Silica (B1680970)
| This compound Concentration (mM) | Water Contact Angle (°) |
| 0.1 | 45 |
| 0.5 | 60 |
| 1.0 | 75 |
| 2.0 | 85 |
| 5.0 | 95 |
Data is illustrative and based on trends observed for similar long-chain molecules on silica surfaces.[4]
Table 3: Effect of Annealing Temperature on Monolayer Surface Coverage
| Annealing Temperature (°C) | Surface Coverage (%) |
| 25 (No Annealing) | 95 |
| 50 | 92 |
| 75 | 88 |
| 100 | 80 |
| 125 | 70 |
Data is illustrative and based on trends observed for stearic acid monolayers on sapphire, demonstrating the effect of thermal desorption.
Experimental Protocols
Protocol 1: this compound Monolayer Self-Assembly on a Silicon Substrate
1. Materials and Reagents:
-
Silicon wafers
-
This compound
-
Ethanol (200 proof)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
2. Substrate Cleaning: a. Cut silicon wafers to the desired size. b. Sonicate the substrates in isopropanol for 15 minutes. c. Sonicate the substrates in DI water for 15 minutes. d. Dry the substrates under a stream of high-purity nitrogen gas. e. For a more rigorous clean, immerse the substrates in freshly prepared piranha solution for 15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood). f. Rinse the substrates thoroughly with DI water and dry with nitrogen gas.
3. Solution Preparation: a. Prepare a 1 mM solution of this compound in 200 proof ethanol. b. Ensure the solution is well-dissolved, using gentle sonication if necessary.
4. Self-Assembly: a. Immediately after cleaning, immerse the silicon substrates into the this compound solution. b. Place the container in a sealed environment, and if possible, purge with nitrogen to minimize oxidation and contamination. c. Allow the self-assembly to proceed for 24-48 hours at room temperature.
5. Rinsing and Drying: a. Remove the substrates from the solution with clean tweezers. b. Rinse thoroughly with fresh ethanol to remove any physisorbed molecules. c. Dry the substrates under a stream of high-purity nitrogen gas.
6. Characterization: a. The quality of the monolayer can be assessed using AFM, contact angle measurements, and XPS.
Visualizations
Caption: Experimental workflow for this compound monolayer self-assembly.
Caption: Troubleshooting decision tree for common SAM formation issues.
References
Technical Support Center: Functionalizing Surfaces with Cetylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for functionalizing surfaces with cetylamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for surface functionalization?
A1: this compound, also known as hexadecylamine (B48584), is a long-chain primary amine. It is frequently used to form self-assembled monolayers (SAMs) on various substrates. The amine headgroup provides a reactive site for binding to the surface, while the long alkyl chain (16 carbons) allows for the formation of a dense, ordered layer through van der Waals interactions.[1][2] This functionalization can alter surface properties such as wettability, adhesion, and biocompatibility.[3][4]
Q2: On which types of surfaces can this compound be used?
A2: this compound has been used to functionalize a wide range of surfaces, including:
-
Metal surfaces: Such as copper, where the amine group can donate electrons to the metal atoms.[2][5]
-
Graphene oxide: Through reactions with carboxylic acid and epoxy groups on the GO surface.[3]
-
Nanoparticles: To modify their surface properties for applications in drug delivery and composites.[6][7]
-
Polymers: To introduce new functionalities and improve biocompatibility.[4]
Q3: What are the main factors influencing the quality of a this compound monolayer?
A3: The quality of the resulting monolayer is influenced by several factors, including the surface area and chemical composition of the adsorbent, temperature, and pressure.[8][9] For solution-phase deposition, key factors include solvent choice, concentration of this compound, immersion time, and the cleanliness and preparation of the substrate surface.
Q4: How can I confirm that my surface has been successfully functionalized with this compound?
A4: Several surface analysis techniques can be used to characterize the this compound layer.[10] These include:
-
Contact Angle Goniometry: To measure changes in surface wettability (hydrophobicity).[3][10]
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the alkyl chain and amine group.[3]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of nitrogen from the amine group.[10]
-
Thermogravimetric Analysis (TGA): To quantify the amount of this compound grafted onto the surface, particularly for nanoparticles.[3]
-
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): To visualize the morphology and ordering of the monolayer.[10]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Poor or inconsistent surface coverage | - Inadequate substrate cleaning- Impure this compound or solvent- Incorrect concentration or immersion time- Non-optimal temperature | - Ensure the substrate is thoroughly cleaned to remove contaminants.- Use high-purity this compound and solvent.- Optimize the concentration of the this compound solution and the immersion time.- Control the temperature during the deposition process, as adsorption is an exothermic process.[8] |
| Aggregated nanoparticles after functionalization | - High grafting density leading to inter-particle interactions- Incomplete surface coverage allowing for particle aggregation- Poor solvent choice for the functionalized particles | - Adjust the this compound concentration or reaction time to control the grafting density.- Ensure complete and uniform surface coverage.- Re-disperse the functionalized nanoparticles in a solvent that is compatible with the hydrophobic alkyl chains. |
| Functionalized surface is not hydrophobic | - Disordered or incomplete monolayer formation- Presence of contaminants- Incorrect orientation of this compound molecules | - Verify the protocol parameters (concentration, time, temperature).- Ensure a clean working environment and pure reagents.- Annealing the substrate after deposition may help in the self-organization of the monolayer. |
| Poor stability of the functionalized layer | - Weak binding between the amine group and the substrate- Ligand detachment over time- Environmental factors (e.g., pH, solvent) | - For some substrates, a stronger covalent bond may be necessary. Consider surface activation or using a different linker molecule.- Store the functionalized surfaces in an appropriate environment (e.g., inert atmosphere, controlled temperature).- Test the stability of the layer in the intended application environment.[11] |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of this compound-functionalized surfaces. The exact values can vary significantly depending on the substrate, deposition method, and measurement conditions.
| Parameter | Substrate | Typical Values | Characterization Technique |
| Water Contact Angle | Graphene Oxide | > 140° (after thermal treatment)[3] | Goniometry |
| Zeta Potential | Cellulose Nanocrystals | From -41.5 mV to near neutral[12] | Electrophoretic Light Scattering |
| Grafting Density | Silver Nanoparticles | ~22 chains/nm² (for a similar system)[13] | TGA |
| Layer Thickness | Polymer Surfaces | 140 - 206 nm (for CTAB-modified CNCs)[12] | Ellipsometry |
Detailed Experimental Protocols
Protocol 1: General Procedure for Functionalizing a Planar Substrate with this compound SAM
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic and inorganic contaminants. This may involve sonication in a series of solvents (e.g., acetone, ethanol (B145695), isopropanol) followed by drying under a stream of nitrogen.
-
For oxide-containing surfaces (e.g., silicon wafers, glass), a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for cleaning. Caution: Piranha solution is extremely corrosive and reactive.
-
Alternatively, plasma cleaning can be employed to activate the surface.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a high-purity solvent (e.g., ethanol, toluene, or isopropanol) to the desired concentration (typically in the range of 1-10 mM).
-
-
Surface Functionalization:
-
Immerse the cleaned substrate into the this compound solution.
-
Leave the substrate immersed for a specific duration, which can range from a few hours to 24 hours, depending on the desired surface coverage and ordering. The process is often carried out at a constant temperature.
-
-
Rinsing and Drying:
-
After immersion, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the functionalized substrate using a gentle stream of inert gas (e.g., nitrogen or argon).
-
-
(Optional) Annealing:
-
To improve the order and stability of the SAM, the functionalized substrate can be annealed at a temperature below the desorption temperature of this compound.
-
Protocol 2: Functionalization of Graphene Oxide (GO) with this compound[3]
-
Dispersion of GO:
-
Disperse a known amount of GO in deionized water through sonication to obtain a homogeneous dispersion.
-
-
Reaction with this compound:
-
Add this compound to the GO dispersion. The amine groups of this compound will react with the carboxylic acid and epoxy groups on the GO surface.
-
Stir the mixture vigorously at a controlled temperature (e.g., 60-80 °C) for several hours to promote the reaction.
-
-
Purification:
-
After the reaction, the functionalized GO can be separated by centrifugation or filtration.
-
Wash the product repeatedly with deionized water and/or ethanol to remove unreacted this compound.
-
-
Drying:
-
Dry the purified this compound-functionalized GO in a vacuum oven.
-
-
(Optional) Thermal Treatment:
-
For applications requiring superhydrophobicity, the functionalized GO can be thermally treated to further enhance this property.[3]
-
Visual Guides
Caption: General workflow for surface functionalization with this compound.
Caption: Troubleshooting decision tree for common functionalization issues.
Caption: this compound binding to a substrate surface.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Synthesis, characterization, and surface wettability properties of amine functionalized graphene oxide films with varying amine chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling cell growth on titanium by surface functionalization of heptylamine using a novel combined plasma polymerization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-assembled monolayer structures of hexadecylamine on Cu surfaces: density-functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Surface functionalization of polymeric nanoparticles for tumor drug delivery: approaches and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-assembly of polymer-grafted nanoparticles in solvent-free conditions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. Major Factors Affecting Adsorption [unacademy.com]
- 9. youtube.com [youtube.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Cetylamine-Capped Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with cetylamine-capped nanoparticles.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability problems with your this compound-capped nanoparticle suspensions.
Issue 1: My nanoparticle suspension has become cloudy or has visible precipitates.
This is a common sign of nanoparticle aggregation.[1] The following questions will help you diagnose the potential cause.
-
Q1: What is the pH of your nanoparticle suspension?
-
A: The stability of this compound-capped nanoparticles is highly dependent on pH.[2][3][4][5] The primary amine group of this compound is protonated at acidic to neutral pH, providing a positive surface charge that promotes electrostatic repulsion between particles and thus stability. At alkaline pH, the amine group deprotonates, reducing this repulsion and leading to aggregation.[6]
-
Recommendation: Maintain the pH of your dispersion in the acidic to neutral range (typically below 7) to ensure the amine groups are protonated.[6] Use a pH meter to verify and adjust the pH if necessary.
-
-
Q2: Have you recently added any salts or buffers to the suspension (e.g., PBS)?
-
A: High ionic strength solutions can cause aggregation.[1][6] The added salt ions can "screen" the positive surface charges on the nanoparticles, reducing the electrostatic repulsion between them and allowing attractive forces like van der Waals forces to dominate, leading to aggregation.[1][6]
-
Recommendation: If possible, use buffers with low salt concentrations.[1] If high salt concentrations are required for your experiment, you may need to consider strategies like cross-linking the this compound capping agent or using a secondary, non-ionic stabilizer in conjunction with this compound.
-
-
Q3: What was the concentration of this compound used during synthesis?
-
A: An insufficient concentration of the capping agent can lead to incomplete surface coverage, leaving exposed nanoparticle surfaces that can interact and aggregate.[6] Conversely, an excessively high concentration might lead to the formation of micelles or other self-assembled structures that can also induce instability.
-
Recommendation: Optimize the this compound concentration during synthesis. A higher molar ratio of this compound to the nanoparticle precursor can lead to smaller and more stable nanoparticles.[7][8]
-
Issue 2: I am observing a significant increase in nanoparticle size when measured by Dynamic Light Scattering (DLS).
An increase in the hydrodynamic diameter measured by DLS is a quantitative indicator of aggregation.[9]
-
Q4: What is the Polydispersity Index (PDI) of your sample?
-
A: A high PDI value (typically > 0.3) indicates a broad size distribution, which can be a sign of aggregation. A monodisperse sample should have a low PDI.
-
Recommendation: In addition to the average size, always monitor the PDI. If you observe an increase in both size and PDI, it is a strong indication of aggregation.
-
-
Q5: How are you storing your nanoparticle samples?
-
A: Improper storage is a frequent cause of nanoparticle instability over time.[6] Storing nanoparticles as a dry powder can lead to irreversible aggregation upon attempts to redisperse them.[1][10][11] Temperature fluctuations can also increase the kinetic energy of the nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation.[6]
-
Recommendation: Store nanoparticles as a concentrated dispersion in an appropriate solvent.[1][6] For long-term storage, refrigeration at 4°C is often recommended, but you should also investigate the effects of freezing or lyophilization with cryoprotectants for your specific nanoparticles.[12][13][14] Avoid repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound stabilizes nanoparticles? A: this compound, a primary amine, acts as a capping agent.[15] It adsorbs to the nanoparticle surface, and at a pH below its pKa, the amine group is protonated (-NH3+). This imparts a positive surface charge to the nanoparticles. The resulting electrostatic repulsion between the positively charged nanoparticles helps to overcome attractive van der Waals forces, thus preventing aggregation and ensuring colloidal stability.
Q2: How can I confirm that this compound has successfully capped my nanoparticles? A: Fourier-Transform Infrared Spectroscopy (FTIR) is an excellent technique for this purpose.[9] You can identify the characteristic vibrational bands of the amine groups (N-H) and alkyl chains (C-H) of this compound on the surface of your nanoparticles.[9] Comparing the FTIR spectrum of your capped nanoparticles with that of uncoated nanoparticles and pure this compound will confirm successful functionalization.
Q3: Besides aggregation, are there other stability concerns for this compound-capped nanoparticles? A: Yes, chemical stability can also be a concern. This includes the potential for oxidation of the nanoparticle core or desorption of the this compound capping agent from the surface over time, especially under harsh environmental conditions (e.g., extreme pH, presence of reactive chemicals).[16]
Q4: Can I use this compound-capped nanoparticles in biological media? A: This can be challenging due to the high ionic strength of most biological buffers and media, which can induce aggregation.[6] Additionally, proteins and other biomolecules in the media can adsorb to the nanoparticle surface, forming a "protein corona" that can alter their stability and biological interactions. Surface modification, such as the addition of a polyethylene (B3416737) glycol (PEG) layer over the this compound, is often necessary to improve stability in biological fluids.[17]
Quantitative Data Summary
The following tables summarize key parameters for characterizing the stability of nanoparticles.
Table 1: Common Techniques for Stability Assessment
| Characterization Technique | Parameter(s) Measured | Information Provided |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average), Polydispersity Index (PDI) | Provides the effective size of the nanoparticles in suspension and an indication of the broadness of the size distribution. Sensitive to aggregation.[9][18] |
| Zeta Potential Measurement | Zeta Potential (mV) | Indicates the magnitude of the electrostatic charge on the nanoparticle surface, which is a key predictor of colloidal stability.[18] |
| Transmission Electron Microscopy (TEM) | Morphology, Primary Particle Size, Aggregation State | Allows for direct visualization of individual nanoparticles to determine their size, shape, and whether they are aggregated.[9][18] |
| UV-Visible Spectroscopy | Extinction Spectrum | For plasmonic nanoparticles (e.g., gold, silver), changes in the surface plasmon resonance peak can indicate aggregation.[18] |
Table 2: Interpreting Zeta Potential Values for Nanoparticle Stability
| Zeta Potential (mV) | Stability Behavior |
| 0 to ±10 | Highly unstable, rapid aggregation |
| ±10 to ±20 | Short-term stability |
| ±20 to ±30 | Moderate stability |
| > ±30 | Good stability |
Note: These are general guidelines, and the exact values for optimal stability can vary depending on the specific nanoparticle system and the surrounding medium.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) and Zeta Potential Measurement
-
Sample Preparation:
-
Dilute a small aliquot of your this compound-capped nanoparticle suspension in an appropriate solvent (typically the same solvent used for storage, e.g., deionized water). The final concentration should be low enough to avoid multiple scattering effects.
-
Filter the diluted sample through a syringe filter (e.g., 0.22 µm) to remove any large dust particles or contaminants.
-
-
DLS Measurement:
-
Transfer the filtered sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity).
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the filtered sample to a zeta potential cuvette.
-
Place the cuvette in the instrument.
-
Set the appropriate parameters for the measurement.
-
Apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.
-
Protocol 2: Transmission Electron Microscopy (TEM) Sample Preparation
-
Grid Preparation: Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.
-
Sample Deposition:
-
Carefully place a small drop (e.g., 5-10 µL) of the diluted nanoparticle suspension onto the grid.
-
Allow the drop to sit on the grid for a few minutes to allow the nanoparticles to adsorb to the carbon film.
-
-
Wicking and Drying:
-
Use the edge of a piece of filter paper to carefully wick away the excess liquid from the edge of the grid.
-
Allow the grid to air dry completely before inserting it into the TEM.
-
Optionally, a negative staining agent (e.g., uranyl acetate) can be added before the final drying step to enhance contrast, especially for organic nanoparticles.
-
Visualizations
Caption: Experimental workflow for synthesis, characterization, and stability assessment.
Caption: Troubleshooting decision tree for nanoparticle aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00772E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Long-term storage of lipid-like nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Storage Conditions on the Long-Term Stability of Bactericidal Effects for Laser Generated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Amine-Functionalized Silver Nanoparticles: A Potential Antiviral-Coating Material with Trap and Kill Efficiency to Combat Viral Dissemination (COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Does Nanoparticle Stability Mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nanocomposix.com [nanocomposix.com]
Technical Support Center: Overcoming Cetylamine Solubility Challenges
Welcome to the technical support center for Cetylamine (also known as hexadecylamine). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the solubility issues commonly encountered with this long-chain primary amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound, and why is it so difficult to dissolve?
A: this compound (C₁₆H₃₅N) is a 16-carbon primary aliphatic amine. Its poor solubility in many common solvents stems from its molecular structure: a long, nonpolar, hydrophobic alkyl (C₁₆) tail and a polar amine (-NH₂) head group. While the amine group can engage in polar interactions, the molecule's overall character is dominated by the greasy, hydrophobic tail, making it insoluble in water and sparingly soluble in many polar solvents.[1][2]
Q2: In which organic solvents can I dissolve this compound?
A: this compound's solubility follows the "like dissolves like" principle. It dissolves best in nonpolar or moderately polar aprotic organic solvents that can interact with its long alkyl chain through van der Waals forces. Its solubility in polar protic solvents, especially water, is very low.[1][2]
Data Presentation: Qualitative Solubility of this compound
| Solvent Category | Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Heptane, Toluene | High | The nonpolar nature of these solvents strongly interacts with the C16 alkyl chain. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | Moderate to High | These solvents offer a balance, capable of solvating both the alkyl chain and, to a lesser extent, the amine head. Chloroform can be particularly effective.[3] |
| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The strong hydrogen-bonding network of these solvents cannot effectively solvate the long, hydrophobic tail. This compound is poorly soluble in water.[2][4] |
| Other | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate | These highly polar aprotic solvents can dissolve a wide range of organic compounds.[5] |
Q3: How can I prepare an aqueous solution of this compound for my reaction?
A: The most effective method for solubilizing this compound in aqueous media is through pH adjustment . By lowering the pH of the solution with an acid (like HCl), you can protonate the primary amine group (-NH₂) to form a cetylammonium salt (-NH₃⁺). This cationic salt, such as this compound Hydrochloride, is significantly more water-soluble than its free base form due to its ionic nature.[6][7]
Mechanism of pH-Dependent Solubilization
Caption: Protonation of this compound at low pH forms a soluble salt.
Q4: My experimental conditions are pH-sensitive. What are my alternatives to acid addition?
A: If modifying the pH is not an option, you can employ other techniques such as using co-solvents or surfactants.[8][9]
-
Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of hydrophobic compounds.[10][11] It works by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar alkyl tail.[8]
-
Common Co-solvents: Ethanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO), Polyethylene Glycols (PEGs).
-
Consideration: Co-solvents can sometimes impact reaction kinetics or downstream processes. Their immediate release upon dilution can also lead to drug or compound precipitation if not carefully managed.[12]
-
-
Micellar Solubilization (Surfactants): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), self-assemble into micelles in aqueous solution.[13][14] These micelles have a hydrophobic core and a hydrophilic surface. The hydrophobic core can encapsulate nonpolar molecules like this compound, effectively dissolving them in the bulk aqueous phase.[13][15]
-
Types of Surfactants: Anionic (e.g., SDS), cationic (e.g., CTAB), or non-ionic (e.g., Tween®, Triton™).
-
Consideration: The choice of surfactant is critical as it can interfere with the reaction. Non-ionic surfactants are often preferred for being less disruptive.
-
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages | Best For... |
| pH Adjustment | Forms a highly soluble ammonium (B1175870) salt.[6] | Simple, cost-effective, results in high aqueous solubility. | Not suitable for pH-sensitive reactions; potential for precipitation if pH shifts. | Aqueous reactions where pH can be maintained below the pKa of the amine. |
| Co-solvents | Reduces solvent polarity, bridging the gap between solute and solvent.[8][10] | Easy to implement; can be used for a wide range of compounds. | May alter reaction kinetics; potential for precipitation on dilution; toxicity concerns with some solvents.[10][12] | Reactions where a mixed-solvent system is tolerated and pH must remain neutral. |
| Surfactants | Encapsulates the hydrophobic molecule within a micelle core.[13] | Effective at low concentrations (above CMC); can create stable formulations. | Can be difficult to remove; may interfere with reactions or assays; potential for foaming. | Formulations and reactions in aqueous media requiring stable dispersion of a highly hydrophobic compound. |
Q5: I've tried dissolving this compound, but it keeps precipitating. What should I do?
A: Precipitation indicates that the solution has become supersaturated. Here is a troubleshooting workflow to diagnose and solve the issue.
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step guide to troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Solubilization of this compound via pH Adjustment (Preparation of 10 mM this compound HCl)
This protocol describes the preparation of a soluble aqueous stock solution of this compound by converting it to its hydrochloride salt.
Materials:
-
This compound (MW: 241.46 g/mol )
-
Hydrochloric Acid (HCl), 1 M solution
-
High-purity water (e.g., Milli-Q®)
-
pH meter or pH strips
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weigh this compound: Weigh out 24.15 mg of this compound for a 100 mL final volume (or scale as needed).
-
Add to Water: Place the this compound into a beaker containing approximately 80% of the final desired volume of water. The this compound will not dissolve and will likely float.[4]
-
Acidify: While stirring vigorously, slowly add the 1 M HCl solution dropwise.
-
Monitor pH and Dissolution: The solid this compound will begin to dissolve as it is protonated. Continue adding HCl until all the solid has dissolved.
-
Check Final pH: Once fully dissolved, check the pH of the solution. The pH should be acidic (typically between 3-5) to ensure the amine remains fully protonated.
-
Adjust Final Volume: Transfer the clear solution to a volumetric flask and add water to reach the final desired volume.
-
Storage: Store the solution in a sealed container. Note that if the pH of this solution is raised by adding it to a basic reaction medium, the this compound may precipitate out of solution.
Protocol 2: General Method for Using a Co-solvent
This protocol provides a general workflow for identifying a suitable co-solvent system for this compound.
Procedure:
-
Initial Screening: In small test vials, attempt to dissolve a small, known amount of this compound in various pure co-solvents (e.g., DMSO, Ethanol, PEG 400) to identify which ones are effective.
-
Determine Required Co-solvent Ratio:
-
Prepare a concentrated stock solution of this compound in the most effective co-solvent identified in Step 1. For example, dissolve 100 mg of this compound in 1 mL of DMSO.
-
In a separate vial, place the aqueous medium for your reaction.
-
Slowly add small aliquots of the this compound/co-solvent stock solution to the aqueous medium while vortexing or stirring.
-
Observe the point at which precipitation occurs. This will help determine the maximum concentration of this compound that can be tolerated in that specific co-solvent/water ratio.
-
-
Prepare Final Solution: Based on the ratio determined in Step 2, prepare the final reaction medium. It is often best to pre-mix the co-solvent and water before adding other reagents. Then, add the this compound (or a concentrated stock of it) to the mixed solvent system.
-
Control Experiment: Always run a control experiment with the co-solvent alone to ensure it does not negatively impact your reaction or analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. HEXADECYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. dimethylamine hydrochloride [chemister.ru]
- 4. Hexylamine | C6H15N | CID 8102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Micellar solubilization of drugs. [sites.ualberta.ca]
- 14. researchgate.net [researchgate.net]
- 15. pH-responsive micellization of an amine oxide surfactant with branched hydrophobic tail [ouci.dntb.gov.ua]
Technical Support Center: The Role of pH in Cetylamine Surfactant Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cetylamine as a cationic surfactant. A key focus is the critical influence of pH on its performance characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its performance pH-dependent?
A1: this compound, also known as 1-hexadecanamine, is a cationic surfactant with a primary amine headgroup.[1][2] Its performance is critically dependent on pH due to the protonation state of this amine group. The tendency of the amine group to accept a proton is defined by its pKa value, which is approximately 10.6.[3]
-
Below pH 10.6: The amine group is protonated (-NH3+), making this compound a positively charged, effective cationic surfactant.
-
Above pH 10.6: The amine group is deprotonated (-NH2), rendering this compound a neutral, less water-soluble, and less effective surfactant.[4][5]
This pH-driven change in charge affects its solubility, ability to form micelles, interaction with other charged molecules, and adsorption onto surfaces.
Q2: How does pH affect the Critical Micelle Concentration (CMC) of this compound?
A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. For ionic surfactants like this compound, pH plays a significant role:
-
In acidic to neutral pH (pH < 10.6): this compound is in its cationic form. The positively charged headgroups repel each other, which can hinder micelle formation, potentially leading to a higher CMC compared to its non-ionic state.
-
As pH approaches the pKa (around pH 8-10.6): A mixture of protonated and unprotonated this compound molecules may exist. This can lead to the formation of mixed micelles, and in some cases, the presence of the neutral form can reduce electrostatic repulsion between headgroups, lowering the CMC.
-
Above the pKa (pH > 10.6): this compound is primarily in its neutral, uncharged form, which has very low water solubility and does not form micelles in the same way as its charged counterpart.
Changes in pH that alter the charge of the surfactant headgroup can increase repulsion and thus raise the CMC.[6]
Q3: Can I mix this compound with anionic surfactants?
A3: Mixing this compound (a cationic surfactant) with anionic surfactants can be problematic and is highly pH-dependent.
-
At a pH where both surfactants are charged (typically below this compound's pKa of 10.6 and above the pKa of the anionic surfactant's acidic group): Strong electrostatic attraction between the positively charged this compound and the negatively charged anionic surfactant will likely lead to the formation of an insoluble complex, causing precipitation or high turbidity.[7][8][9]
-
At very low or very high pH: If the pH is adjusted so that one of the surfactants is in its neutral form (e.g., pH > 10.6 for this compound), the strong electrostatic interaction is eliminated, and they may be more compatible. However, the performance of the neutralized surfactant will be compromised.
Careful formulation and pH control are essential when considering mixtures of oppositely charged surfactants.
Troubleshooting Guides
Issue 1: My formulation containing this compound has become cloudy or has formed a precipitate.
| Question | Possible Cause & Explanation | Suggested Solution |
| What is the pH of your formulation? | If the pH is near or above this compound's pKa (~10.6), the surfactant will be in its less soluble, neutral form, which can cause it to precipitate out of the aqueous solution.[4][5] | Adjust the pH of the formulation to be well below 10.6 (e.g., in the acidic to neutral range) to ensure this compound remains protonated and soluble. |
| Does your formulation contain any anionic components? | The presence of anionic surfactants, polymers, or other negatively charged molecules can lead to the formation of an insoluble complex with the cationic this compound, resulting in precipitation.[7][8] | 1. Measure the pH to ensure it is in a range that minimizes interaction. 2. Consider replacing the anionic component with a non-ionic or another cationic alternative. 3. If the anionic component is essential, a detailed study of the phase behavior at different mixing ratios and pH values is necessary. |
Issue 2: The emulsifying or stabilizing performance of this compound is poor in my system.
| Question | Possible Cause & Explanation | Suggested Solution |
| Have you confirmed the pH of your final formulation? | If the pH is too high (approaching or exceeding 10.6), this compound loses its positive charge and, consequently, its effectiveness as a cationic surfactant for stabilizing emulsions or adsorbing onto negatively charged surfaces. | Buffer the system to a pH where this compound is predominantly in its cationic form (e.g., pH 4-8). The optimal pH may depend on the specific application and other components in the formulation.[10] |
| What is the surface charge of the particles or droplets you are trying to stabilize? | This compound is most effective at stabilizing negatively charged surfaces or oil droplets due to electrostatic attraction. If the surface is neutral or positively charged, adsorption will be weak, leading to poor stability. The surface charge of many materials is also pH-dependent.[11][12] | 1. Characterize the zeta potential of your dispersed phase as a function of pH. 2. Adjust the formulation pH to ensure the surface you want to stabilize is negatively charged and this compound is positively charged. |
Issue 3: I am observing inconsistent foaming or wetting with my this compound solution.
| Question | Possible Cause & Explanation | Suggested Solution |
| Is the pH of your system controlled and consistent between experiments? | The foaming and wetting properties of amine-based surfactants are known to be pH-dependent. For instance, with the similar surfactant dodecylamine, optimal foaming properties were observed around pH 8.[10] Performance can significantly decrease at very low or very high pH values. | 1. Incorporate a suitable buffer system to maintain a consistent pH. 2. Experimentally determine the optimal pH for foaming or wetting for your specific application by preparing solutions at a range of pH values and evaluating their performance. |
Quantitative Data Summary
The performance of this compound is intrinsically linked to its protonation state, which is governed by the solution's pH. Below is a table summarizing the expected behavior and properties at different pH ranges, based on its pKa of ~10.6.
| pH Range | Predominant this compound Form | Charge | Expected Water Solubility | Expected Surfactant Activity | Potential Issues |
| < 8 | Protonated (R-NH3+) | Cationic (+) | High | High | Potential for interaction with anionic components. |
| 8 - 10 | Mix of Protonated and Neutral | Cationic (+) / Neutral | Good to Moderate | Effective, may see changes in CMC | Performance may start to vary; optimal foaming reported in this range for similar surfactants.[10] |
| 10 - 11 | Approaching 50/50 Mix | Cationic (+) / Neutral | Decreasing | Rapidly decreasing | High risk of instability and performance loss. |
| > 11 | Neutral (R-NH2) | Neutral | Very Low | Very Low | Precipitation, loss of emulsifying and foaming properties.[4][5] |
Experimental Protocols
Protocol 1: Determination of the Effect of pH on the Critical Micelle Concentration (CMC) of this compound by Surface Tensiometry
Objective: To measure the CMC of this compound at different pH values.
Materials:
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (0.1 M) for pH adjustment
-
pH meter
-
Surface Tensiometer (e.g., using the Wilhelmy plate method)
-
Glassware
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in deionized water. Gentle heating may be required for initial dissolution.
-
Prepare pH-Adjusted Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 4, 6, 8, 10).
-
Prepare Dilutions: For each pH value, prepare a series of dilutions of the this compound stock solution using the corresponding pH-adjusted buffer. The concentration range should span the expected CMC.
-
pH Verification: Measure and record the final pH of each solution.
-
Surface Tension Measurement: Measure the surface tension of each dilution at a constant temperature. Start with the pure buffer and progress to the highest concentration. Ensure the Wilhelmy plate is thoroughly cleaned between each measurement.[13]
-
Data Analysis: For each pH series, plot surface tension as a function of the logarithm of this compound concentration. The CMC is the concentration at which the surface tension plateaus. The point of intersection of the two linear portions of the graph gives the CMC value.[14]
Protocol 2: Assessing the Stability of a this compound-Stabilized Emulsion as a Function of pH
Objective: To evaluate the impact of pH on the physical stability of an oil-in-water emulsion stabilized by this compound.
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
Aqueous phase (deionized water with appropriate buffers for pH 4, 6, 8, 10)
-
Homogenizer (e.g., high-shear mixer or sonicator)
-
pH meter
-
Particle size analyzer
-
Microscope
Methodology:
-
Prepare Aqueous Phases: Prepare separate aqueous phases containing a fixed concentration of this compound (above its expected CMC) at each desired pH (4, 6, 8, 10).
-
Emulsification: For each pH, add the oil phase to the aqueous phase (e.g., 10% v/v) and homogenize under identical conditions (e.g., 5 minutes at 10,000 rpm) to form an oil-in-water emulsion.
-
Initial Characterization (Time = 0):
-
Measure the particle size distribution of each emulsion.
-
Observe a sample of each emulsion under a microscope to assess the initial droplet size and morphology.
-
-
Stability Study: Store the emulsions at a controlled temperature.
-
Follow-up Analysis: At regular intervals (e.g., 1 hour, 24 hours, 1 week), re-characterize the emulsions:
-
Visually inspect for any signs of phase separation, creaming, or coalescence.
-
Measure the particle size distribution to monitor any changes in droplet size.
-
-
Data Interpretation: Compare the stability of the emulsions at different pH values. A stable emulsion will show minimal change in particle size and no visible phase separation over time. The pH at which the emulsion is most stable corresponds to the optimal pH for this compound's performance in that system.
Visualizations
Caption: pH effect on this compound's ionization state.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexadecylamine | 143-27-1 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. dbc.wroc.pl [dbc.wroc.pl]
- 6. mdpi.com [mdpi.com]
- 7. Interactions between an amine functional polymer and an anionic surfactant | Semantic Scholar [semanticscholar.org]
- 8. scientificspectator.com [scientificspectator.com]
- 9. mdpi.com [mdpi.com]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 12. journalssystem.com [journalssystem.com]
- 13. Predicting the Critical Micelle Concentration in a pH-Mediated Ternary-Surfactant Mixture Using the Regular Solution Approximation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nanoscience.com [nanoscience.com]
Technical Support Center: Synthesis of Monodisperse Nanoparticles with Cetylamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges in controlling the polydispersity of nanoparticles synthesized using cetylamine as a capping or stabilizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the Polydispersity Index (PDI) and why is it critical?
A1: The Polydispersity Index (PDI) is a dimensionless number that quantifies the heterogeneity of a sample based on size.[1] In nanoparticle synthesis, it indicates the uniformity of the particle size distribution. A lower PDI value signifies a more monodisperse (uniform) sample, while a high PDI indicates a wide range of particle sizes.[1][2] Controlling PDI is critical because nanoparticle properties—such as drug release kinetics, cellular uptake, biodistribution, and catalytic activity—are highly size-dependent.[3][4][5][6]
Q2: What is considered an acceptable PDI value for nanoparticle formulations?
A2: For many applications, particularly in drug delivery, a PDI of 0.3 or below is generally considered acceptable, indicating a homogenous population of nanoparticles.[1] However, for applications requiring high precision, a PDI value of 0.2 or below is often desired.[1] Values above 0.5 suggest a very broad and heterogeneous size distribution.
Q3: What is the primary role of this compound in nanoparticle synthesis?
A3: this compound (hexadecylamine) primarily functions as a stabilizing or capping agent.[7][8] Its long alkyl chain provides steric hindrance, while the amine headgroup coordinates to the surface of the nanoparticles. This surface layer prevents the nanoparticles from aggregating, which is a common cause of high polydispersity, and helps control their growth during synthesis.[7][8]
Q4: What are the key experimental factors that influence PDI in a this compound-based synthesis?
A4: The final PDI is a result of the interplay between nanoparticle nucleation and growth kinetics. The most critical factors to control are:
-
Concentration of Precursors and this compound: The molar ratio of this compound to the metal precursor is crucial.[7]
-
Reaction Temperature: Temperature affects reaction kinetics, precursor decomposition, and the potential for particle ripening.[9][10]
-
Stirring Speed: The rate of agitation influences reagent mixing, heat distribution, and diffusion, which affects the uniformity of nucleation.[11][12]
-
Rate of Reagent Addition: A slow and controlled addition of precursors or reducing agents promotes uniform nucleation over rapid, uncontrolled particle formation.[13]
-
Solvent and pH: The chemical environment can influence the reactivity of precursors and the stabilizing effect of this compound.[2]
-
Post-Synthesis Purification: The methods used to wash and collect nanoparticles can either introduce or remove aggregates.[14][15]
Troubleshooting Guide: Reducing Polydispersity
Problem: My initial synthesis resulted in a high PDI (>0.3). What should I check first?
Answer: A high PDI often points to issues with either uncontrolled nucleation and growth or subsequent aggregation. Start by verifying the following:
-
Reagent Quality: Ensure the purity of precursors and this compound. Impurities can act as unwanted nucleation sites.
-
Solvent Purity: Use high-purity, filtered solvents to avoid particulate contamination.
-
Glassware Cleanliness: Thoroughly clean all glassware to remove any residues that could interfere with the reaction.
-
System Control: Confirm that your temperature controller and stirring motor are calibrated and functioning correctly to maintain stable conditions.
Problem: How does the concentration of this compound affect polydispersity?
Answer: The this compound-to-precursor molar ratio is a critical parameter for controlling PDI.
-
Too Low Concentration: Insufficient this compound will result in incomplete surface coverage of the nanoparticles. This leads to aggregation as the particles grow, causing a significant increase in both average size and PDI.
-
Too High Concentration: An excessively high concentration can sometimes lead to the formation of micelles or other complex structures that may interfere with uniform particle formation.
-
Optimization: A higher molar ratio of this compound to the metal precursor generally favors the production of smaller and more uniform nanoparticles.[7][8] It is essential to systematically vary this ratio to find the optimal concentration for your specific system that provides stable, well-dispersed nanoparticles.
Problem: How can I optimize the reaction temperature to achieve a low PDI?
Answer: Temperature directly controls the kinetics of nanoparticle formation. The goal is to separate the nucleation and growth phases as much as possible.
-
High Temperatures: Higher temperatures generally increase the rate of precursor reduction, leading to a rapid burst of nucleation. This can be beneficial for forming a large number of uniform nuclei simultaneously. However, excessively high temperatures can also accelerate particle growth and lead to Ostwald ripening, where larger particles grow at the expense of smaller ones, thereby increasing PDI.[9]
-
Low Temperatures: Lower temperatures slow down the reaction, which can sometimes allow for better control over the growth phase. However, if the temperature is too low, nucleation may be slow and continuous, leading to a broad distribution of particle sizes.
A common strategy is to use a high temperature for a short period to induce rapid, uniform nucleation, followed by a lower temperature for the growth phase to allow for slow and controlled particle growth.[10]
Problem: What is the recommended stirring speed for achieving a monodisperse sample?
Answer: Stirring ensures homogeneous mixing of reagents and uniform temperature distribution, which is vital for consistent nucleation.
-
Effect of Stirring: Increasing the stirring speed generally leads to smaller and more monodisperse nanoparticles because it enhances mass transfer, preventing localized high concentrations of precursors and promoting the formation of more nucleation sites.[11][12]
-
Finding the Optimum: The effect is not always linear. At very high speeds, turbulent flow can sometimes promote aggregation. The optimal stirring speed depends on the reactor geometry and reaction volume. It is recommended to investigate a range of stirring speeds (e.g., 200 to 800 rpm) to find the point that yields the lowest PDI for your setup.[12]
Problem: Can I reduce the PDI of my nanoparticles after the synthesis is complete?
Answer: Yes, post-synthesis purification is a highly effective method for reducing polydispersity. The goal is to remove aggregates and outlier particle sizes.
-
Differential Centrifugation: This technique separates particles based on size. By carefully selecting the centrifugation speed and time, larger particles and aggregates can be pelleted while smaller, more monodisperse particles remain in the supernatant.[2] This process can be repeated to narrow the size distribution.
-
Filtration: Filtering the nanoparticle solution through a syringe filter with a specific pore size (e.g., 0.45 μm or 0.2 μm) can effectively remove large aggregates.[14] However, this may lead to a loss of material if particles adhere to the filter membrane.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique that separates nanoparticles based on their hydrodynamic volume, allowing for the collection of highly monodisperse fractions.[14]
Data & Parameter Summary
Table 1: Key Synthesis Parameters and Their General Effect on Polydispersity
| Parameter | Action | General Effect on Particle Size | General Effect on PDI | Rationale |
| This compound Concentration | Increase Molar Ratio (to an optimum) | Decrease | Decrease | Provides better surface stabilization, preventing aggregation and controlling growth.[7][8] |
| Reaction Temperature | Increase | Increase (due to ripening)[9] | Can Decrease or Increase | Higher temperature promotes rapid nucleation but can also cause Ostwald ripening. An optimum is needed.[9] |
| Stirring Speed | Increase (to an optimum) | Decrease[12] | Decrease | Improves mixing and heat distribution, leading to more uniform nucleation.[12] |
| Reagent Addition Rate | Decrease (Slower Infusion) | Decrease | Decrease | Promotes controlled, uniform nucleation rather than uncontrolled precipitation.[13] |
| Post-Synthesis Step | Centrifugation / Filtration | N/A (Selects for size) | Decrease | Physically removes larger particles and aggregates from the population.[2][14] |
Table 2: Troubleshooting Summary: Common Issues and Recommended Actions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High PDI (>0.3) | Uncontrolled nucleation; Aggregation; Impure reagents. | Optimize stirring speed and temperature. Increase this compound concentration. Use filtered, high-purity reagents. |
| Particle Aggregation | Insufficient this compound; Inappropriate pH or solvent polarity. | Increase the this compound-to-precursor molar ratio. Screen different solvents or adjust the pH. |
| Bimodal Distribution | Secondary nucleation event; Particle ripening. | Ensure consistent temperature control. Lower the growth temperature after initial nucleation. |
| Low Yield | Incomplete reaction; Loss during purification. | Increase reaction time or temperature. Optimize centrifugation speed/time to avoid discarding desired particles. |
Experimental Protocols
Protocol 1: General Method for Synthesizing Monodisperse Nanoparticles with this compound
This is a representative protocol based on common synthesis methods. Specific concentrations, temperatures, and times must be optimized for the target material.
-
Preparation: In a three-neck flask equipped with a condenser, thermometer, and magnetic stir bar, add the required amount of this compound and a high-boiling-point organic solvent (e.g., octadecene).
-
Degassing: Heat the mixture to ~120°C under vacuum or an inert atmosphere (e.g., Argon) for 30-60 minutes to remove water and oxygen.
-
Precursor Dissolution: Cool the flask to the desired injection temperature (e.g., 80°C). In a separate vial, dissolve the metal precursor (e.g., metal acetylacetonate) in a small amount of solvent.
-
Injection & Nucleation:
-
Set the stirring speed to the desired rate (e.g., 500 rpm).
-
Rapidly inject the metal precursor solution into the hot this compound solution.
-
Critical Parameter: For some systems, a slow, controlled infusion using a syringe pump may yield lower PDI.
-
-
Growth Phase:
-
Raise the temperature to the final reaction temperature (e.g., 160-200°C) and hold for a specific duration (e.g., 30-120 minutes).
-
Critical Parameter: Monitor the reaction temperature closely. Fluctuations can broaden the size distribution.
-
-
Cooling & Purification:
-
After the growth phase, cool the reaction mixture to room temperature.
-
Add a non-solvent (e.g., ethanol, isopropanol) to precipitate the nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times by re-dispersing them in a suitable solvent (e.g., hexane) and re-precipitating with the non-solvent.
-
Protocol 2: Post-Synthesis Purification via Differential Centrifugation
-
Initial Dispersion: Disperse the washed nanoparticles in a suitable solvent (e.g., hexane (B92381) or toluene) to create a stable colloidal solution.
-
First Centrifugation (Low Speed): Centrifuge the solution at a low speed (e.g., 2000 rpm) for 10 minutes. This will pellet any large, uncontrolled aggregates.
-
Supernatant Collection: Carefully collect the supernatant, which contains the smaller, well-dispersed nanoparticles. Discard the pellet.
-
Second Centrifugation (High Speed): Centrifuge the collected supernatant at a higher speed (e.g., 8000 rpm) for 20 minutes. This will pellet the desired nanoparticles.
-
Final Collection: Discard the supernatant, which may contain very small particles or unreacted precursors. Re-disperse the pellet in the desired solvent.
-
Characterization: Analyze the size and PDI of the purified sample using Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM).
Visualizations
References
- 1. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors determining the stability, size distribution, and cellular accumulation of small, monodisperse chitosan nanoparticles as candidate vectors for anticancer drug delivery: application to the passive encapsulation of [14C]-doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Nanoparticle Size, Shape and Surface Chemistry in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing biodegradable nanoparticle size for tissue-specific delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with Commercial Cetylamine
This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered when using commercial-grade Cetylamine (also known as hexadecylamine) in experimental settings. Inconsistencies in results can often be traced back to variations in reagent purity and handling. This resource provides troubleshooting advice, frequently asked questions, and standardized protocols to help you achieve more reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nanoparticle synthesis is yielding inconsistent sizes and aggregation. What could be the cause?
A1: Inconsistent nanoparticle size and aggregation are common problems often linked to the purity of this compound, which acts as a capping agent.
-
Purity Variations: Commercial this compound is available in various grades (e.g., 90%, 96%, 98%). Lower purity grades may contain significant amounts of impurities that interfere with controlled nanoparticle growth.
-
Common Impurities: The industrial synthesis of this compound via hydrogenation of hexadecanenitrile (B1595508) can result in secondary and tertiary amines as byproducts.[1][2][3][4] These impurities can compete with this compound for binding to the nanoparticle surface, leading to poor size control and a wider size distribution.
-
Moisture Content: this compound is hygroscopic. Absorbed water can alter the reaction kinetics and lead to inconsistent results.
Troubleshooting Steps:
-
Verify Purity: Always check the Certificate of Analysis (CoA) for the specific lot of this compound you are using. If high monodispersity is critical, consider using the highest purity grade available (>98%).
-
Use a Fresh Bottle: If you suspect moisture contamination, open a new bottle of this compound.
-
Standardize Your Protocol: Use a consistent source and lot of this compound for a series of related experiments. If you must switch lots, perform a small validation experiment to ensure consistency.
Q2: I am observing variable cytotoxicity in my cell culture experiments. Could the this compound be the issue?
A2: Yes, variability in cytotoxicity is a known issue. Cationic surfactants like this compound can induce cell death through apoptosis, and the potency of this effect can be influenced by impurities.[5][6]
-
Alkyl Chain Variants: The manufacturing process, which often uses fatty acids from natural sources, can introduce amines with different alkyl chain lengths.[7] Shorter or longer chain amines can exhibit different levels of cytotoxicity.
-
Unidentified Contaminants: Other synthesis byproducts could potentiate or reduce the cytotoxic effect of this compound.
Troubleshooting Steps:
-
Lot-to-Lot Comparison: If you observe a sudden shift in cytotoxic response, compare the CoA of the new lot with the previous one. Look for any reported differences in purity or impurity profiles.
-
Purification: For highly sensitive assays, consider purifying the commercial this compound via recrystallization to remove impurities.
-
Dose-Response Curve: Always perform a fresh dose-response curve with each new bottle or lot of this compound to determine the accurate EC50 for your specific cell line.
Q3: My liposome (B1194612) formulations have inconsistent encapsulation efficiency and particle size. How can I improve this?
A3: The properties of liposomes are highly dependent on the quality and concentration of the surfactants used in their formulation.
-
This compound Concentration: The concentration of this compound will directly impact the size and zeta potential of your liposomes. Inconsistent weighing or impurities affecting the effective concentration can lead to variability.
-
Lipid-Surfactant Ratio: The ratio of this compound to your primary lipids (e.g., phospholipids, cholesterol) is critical. Impurities can alter this delicate balance, affecting bilayer rigidity and encapsulation efficiency.[8]
Troubleshooting Steps:
-
Accurate Measurement: Ensure precise and consistent weighing of this compound for each formulation.
-
Optimize Concentration: If you are experiencing issues, re-optimize the concentration of this compound in your formulation. The ideal concentration may vary slightly between different lots of raw materials.
-
Characterize Raw Materials: If possible, perform basic characterization of your incoming this compound, such as melting point determination, to check for gross inconsistencies between batches.
Data Presentation: The Impact of Purity and Concentration
The following tables summarize expected trends based on the purity and concentration of this compound. These are intended as a guide to help you troubleshoot and benchmark your experiments.
Table 1: Expected Impact of this compound Purity on Gold Nanoparticle Synthesis
| Purity of this compound | Expected Average Particle Size | Expected Size Distribution (Polydispersity) | Observations |
| High Purity (>98%) | Smaller and more uniform (e.g., 10-15 nm) | Narrow (Low Polydispersity Index) | Provides better control over the nucleation and growth phases of nanoparticle synthesis.[9][10][11][12][13] |
| Lower Purity (<95%) | Larger and more variable (e.g., 20-50 nm) | Broad (High Polydispersity Index) | Impurities like secondary amines can disrupt the ordered packing of the capping agent, leading to less controlled growth and aggregation.[1] |
Table 2: Expected Impact of this compound Concentration on Liposome Formulation
| This compound Concentration (molar ratio to lipid) | Expected Average Liposome Size | Expected Encapsulation Efficiency (%) | Rationale |
| Low | Larger | Lower | Insufficient surfactant to stabilize smaller vesicles, leading to fusion. May result in incomplete bilayer formation and drug leakage. |
| Optimal | Smaller (e.g., 100-200 nm) | Higher | Balances vesicle stabilization with bilayer integrity, leading to small, stable liposomes with good drug retention.[14][15][16] |
| High | May form micelles instead of liposomes | Very Low | Excess surfactant can disrupt the lipid bilayer, leading to the formation of micelles and release of the encapsulated drug. |
Experimental Protocols
Protocol 1: Quality Control of Commercial this compound by Titration
This protocol provides a basic method to determine the purity of this compound by acid-base titration.
Materials:
-
This compound sample
-
Isopropyl alcohol
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Bromophenol blue indicator
-
Analytical balance
-
Burette, flasks, and other standard laboratory glassware
Methodology:
-
Accurately weigh approximately 0.5 g of the this compound sample and record the weight.
-
Dissolve the sample in 50 mL of isopropyl alcohol in a 250 mL Erlenmeyer flask.
-
Add 3-4 drops of bromophenol blue indicator to the solution.
-
Titrate the solution with standardized 0.1 M HCl until the color changes from blue to a persistent yellow endpoint.
-
Record the volume of HCl used.
-
Calculate the purity of this compound using the following formula: Purity (%) = (Volume of HCl (L) × Molarity of HCl × 241.46 g/mol) / (Weight of sample (g)) × 100 (Note: 241.46 g/mol is the molecular weight of this compound)
Protocol 2: Standardized Synthesis of Gold Nanoparticles
This protocol is adapted for the synthesis of gold nanoparticles where this compound is used as a capping agent.
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (high purity recommended)
-
Toluene
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Methodology:
-
Prepare a 10 mM solution of HAuCl₄ in deionized water.
-
Prepare a 40 mM solution of this compound in toluene.
-
In a flask, mix 10 mL of the this compound solution with 100 µL of the HAuCl₄ solution. Stir vigorously for 10 minutes.
-
Prepare a fresh 0.1 M solution of NaBH₄ in ice-cold deionized water.
-
Rapidly inject 0.5 mL of the NaBH₄ solution into the stirring gold/Cetylamine mixture.
-
The solution should immediately turn a deep red color, indicating the formation of gold nanoparticles.
-
Allow the solution to stir for at least 2 hours to ensure complete reaction and stabilization.
-
Characterize the resulting nanoparticles using UV-Vis spectroscopy (for surface plasmon resonance peak) and Transmission Electron Microscopy (TEM) (for size and morphology).
Visualizing the Impact of this compound
Troubleshooting Logic for Nanoparticle Synthesis
The following diagram outlines a logical workflow for troubleshooting inconsistent results in nanoparticle synthesis experiments involving this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound, as a cationic surfactant, can disrupt cellular membranes and induce programmed cell death (apoptosis). The pathway likely involves both extrinsic (death receptor mediated) and intrinsic (mitochondrial) signaling cascades.
References
- 1. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial membrane depolarization and the selective death of dopaminergic neurons by rotenone: protective effect of coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijpbs.com [ijpbs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Encapsulation of Green Tea Extract (GTE) in Nanoliposome and Assessment of Its Characterization and In Vitro Release Study of GTE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive analysis of liposome formulation parameters and their influence on encapsulation, stability and drug release in glibenclamide liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cetylamine-Coated Nanoparticles Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification steps for cetylamine-coated nanoparticles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound-coated nanoparticles.
1. Why are my nanoparticles aggregating after washing/purification?
-
Possible Cause 1: Removal of Stabilizing Agent. Excessive washing can strip away the this compound coating that provides electrostatic stabilization, leading to aggregation. The purification process should be carefully optimized to remove unbound this compound without detaching the surface-bound layer.
-
Troubleshooting Steps:
-
Reduce the number of centrifugation cycles or the duration of dialysis.[1]
-
Decrease the centrifugal force (RPM) during washing steps.
-
Ensure the resuspension buffer is appropriate and at a suitable pH to maintain nanoparticle stability.[2]
-
Consider using a less harsh purification method, such as tangential flow filtration (TFF), which can be gentler on the nanoparticle coating.[3]
-
-
Possible Cause 2: Inappropriate Centrifugation Speed. High-speed centrifugation can lead to the formation of irreversible aggregates in the pellet.[3]
-
Troubleshooting Steps:
-
Optimize the centrifugation speed and time to form a loose, easily re-dispersible pellet.
-
After centrifugation, avoid harsh resuspension methods like vigorous vortexing. Instead, use gentle pipetting or a brief sonication bath.
-
-
Possible Cause 3: High Ionic Strength of the Resuspension Buffer. High salt concentrations can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and causing aggregation.[2]
-
Troubleshooting Steps:
-
Use a low ionic strength buffer or deionized water for the final resuspension step.
-
If a buffer is necessary, use the lowest concentration that maintains pH stability.
-
2. How can I effectively remove unbound this compound without causing nanoparticle loss?
-
Recommended Method: Dialysis. Dialysis is a gentle method for removing small molecules like unbound surfactants from nanoparticle suspensions.[4][5] It relies on concentration gradients and is less likely to cause aggregation compared to repeated centrifugation.[4]
-
Alternative Method: Tangential Flow Filtration (TFF). TFF is a scalable and efficient method for purification that can be optimized to retain nanoparticles while removing smaller impurities.[3][6]
3. My nanoparticle yield is very low after purification. What could be the reason?
-
Possible Cause 1: Particle Loss During Supernatant Removal. During centrifugation, smaller nanoparticles may not pellet effectively and can be accidentally discarded with the supernatant.
-
Troubleshooting Steps:
-
Increase centrifugation speed or duration, but monitor for aggregation.
-
After pelleting, carefully remove the supernatant without disturbing the nanoparticle pellet.
-
Consider using ultrafiltration methods where the nanoparticles are retained by a membrane.[3]
-
-
Possible Cause 2: Adhesion to Labware. Nanoparticles can adhere to the walls of centrifuge tubes or other containers, leading to sample loss.[3]
-
Troubleshooting Steps:
-
Use low-adhesion microcentrifuge tubes.
-
Ensure the resuspension buffer is optimal for nanoparticle stability to minimize interactions with container surfaces.
-
4. How do I choose between centrifugation and dialysis for purification?
-
Centrifugation is a rapid method suitable for larger or denser nanoparticles that pellet easily.[4] However, it can induce aggregation and may lead to the loss of smaller nanoparticles.[1][3] It is often necessary to perform multiple washing cycles for complete purification.[4]
-
Dialysis is a gentler, slower method ideal for smaller or less dense nanoparticles that are difficult to pellet.[4] It is effective at removing small molecule impurities but can be time-consuming.[4][5]
Data Presentation: Comparison of Purification Methods
The choice of purification method can significantly impact the final characteristics of the nanoparticle suspension. The following table summarizes typical outcomes for different purification techniques.
| Purification Method | Typical Yield | Polydispersity Index (PDI) | Zeta Potential | Risk of Aggregation | Throughput |
| Differential Centrifugation | Moderate to High | Low to Moderate | Can be affected by buffer | Moderate to High | High |
| Dialysis | High | Low | Generally stable | Low | Low |
| Tangential Flow Filtration (TFF) | High | Low | Generally stable | Low to Moderate | High |
| Size Exclusion Chromatography (SEC) | Moderate | Very Low | Stable | Low | Low to Moderate |
Experimental Protocols
Protocol 1: Purification by Differential Centrifugation
This protocol describes a general procedure for purifying this compound-coated nanoparticles by removing excess reactants and unbound surfactant.
Materials:
-
Nanoparticle suspension
-
Resuspension buffer (e.g., deionized water or 10 mM NaCl)
-
Microcentrifuge
-
Low-adhesion microcentrifuge tubes
Procedure:
-
Transfer the nanoparticle suspension to a microcentrifuge tube.
-
Centrifuge the suspension at a pre-optimized speed (e.g., 12,000 rpm) for a specific duration (e.g., 15-30 minutes) at a controlled temperature (e.g., 10°C).[7]
-
Carefully decant the supernatant, which contains unbound this compound and other impurities.
-
Add the resuspension buffer to the tube, ensuring the volume is equivalent to the initial suspension volume.
-
Gently resuspend the nanoparticle pellet using a pipette or a short sonication pulse. Avoid vigorous vortexing.
-
Repeat steps 2-5 for a total of 2-3 washing cycles to ensure adequate purification.[1][8]
-
After the final wash, resuspend the pellet in the desired final buffer for storage and characterization.
Visualizations
Diagram 1: General Workflow for Nanoparticle Purification and Characterization
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipid nanoparticle purification by spin centrifugation-dialysis (SCD): a facile and high-throughput approach for small scale preparation of siRNA-lipid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Cetylamine vs. PVP as Capping Agents for Nanoparticle Synthesis
In the synthesis of nanoparticles, the choice of a capping agent is critical as it dictates the stability, size, morphology, and ultimately, the functionality of the resulting nanomaterials. Among the myriad of available options, cetylamine (and its derivatives like hexadecylamine) and polyvinylpyrrolidone (B124986) (PVP) are two commonly employed capping agents. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate agent for their specific application.
Mechanism of Action: A Tale of Two Stabilization Strategies
This compound , a cationic surfactant, primarily functions through electrostatic stabilization. Its positively charged amine head group adsorbs onto the nanoparticle surface, creating a positive surface charge (zeta potential). This leads to electrostatic repulsion between individual nanoparticles, preventing their aggregation. The long hydrocarbon tail of this compound further contributes to stability through steric hindrance.
Polyvinylpyrrolidone (PVP) , a non-ionic polymer, stabilizes nanoparticles predominantly through steric hindrance.[1][2] The polymer chains adsorb onto the nanoparticle surface, creating a protective layer that physically prevents the particles from coming into close contact and aggregating.[1][2] The pyrrolidone functional group in PVP is known to bind strongly to the surface of various metal nanoparticles.[1]
Performance Comparison: Quantitative Data
The selection of a capping agent significantly influences the physicochemical properties of the synthesized nanoparticles. The following tables summarize experimental data comparing the effects of this compound (represented by hexadecylamine (B48584) and CTAB, a structurally similar cationic surfactant) and PVP on different nanoparticle systems.
| Capping Agent | Nanoparticle Type | Average Particle Size | Morphology | Source |
| 1-Hexadecylamine | Copper (Cu) | Smaller than PVP-capped | Uniform, spherical | [3][4] |
| PVP | Copper (Cu) | Larger than amine-capped | Spherical | [3][4] |
| CTAB | Silver (Ag) | 84.6 ± 12.0 nm | Agglomerated, spherical to cuboidal | [5] |
| PVP | Silver (Ag) | 39.3 ± 6.7 nm | Low agglomeration, spherical | [5] |
| PVP | Silver (Ag) | ~15 nm | Spherical, uniformly dispersed | [6] |
Note: CTAB (Cetyltrimethylammonium bromide) is a quaternary ammonium (B1175870) surfactant with a similar alkyl chain length to this compound and is often used as a proxy for comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful nanoparticle synthesis. Below are representative protocols for synthesizing nanoparticles using this compound and PVP as capping agents.
Synthesis of 1-Hexadecylamine-Capped Copper Nanoparticles
This protocol is based on the polyol method described by Gedanken and colleagues.[3][4]
-
Preparation of Capping Agent Solution: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, dissolve a specific molar ratio of 1-hexadecylamine in diethylene glycol.
-
Heating and Homogenization: Heat the mixture to 60°C while stirring under an argon atmosphere to obtain a clear, homogeneous solution.
-
Precursor Addition: Introduce a solution of copper (II) salt (e.g., copper acetate) in diethylene glycol into the heated amine solution.
-
Reaction: Rapidly heat the mixture to 160°C. The solution color will change from transparent blue to green, then brown, and finally to an intense red, indicating the formation of copper nanoparticles.
-
Cooling and Purification: After the reaction is complete (typically after several hours), rapidly cool the solution to room temperature.
-
Isolation: Separate the copper nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles multiple times with ethanol (B145695) to remove any unreacted precursors and excess capping agent.
-
Drying: Dry the purified nanoparticles under an argon atmosphere.
Synthesis of PVP-Capped Silver Nanoparticles
This protocol is a common chemical reduction method.[7][8]
-
Preparation of PVP Solution: Dissolve polyvinylpyrrolidone (PVP) in deionized water or ethylene (B1197577) glycol in a flask with vigorous stirring. The molecular weight and concentration of PVP can be varied to control the final nanoparticle size.[9][10]
-
Heating: Heat the PVP solution to a specific temperature (e.g., 100°C for thermal reduction or a lower temperature for chemical reduction).[8]
-
Precursor Addition: Add an aqueous solution of silver nitrate (B79036) (AgNO₃) dropwise to the heated PVP solution while maintaining vigorous stirring.
-
Reduction:
-
Thermal Reduction: In some methods, heating the solution is sufficient to reduce the silver ions, with PVP also acting as a mild reducing agent.[8]
-
Chemical Reduction: For faster synthesis, add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or ethylene glycol dropwise to the mixture.[7]
-
-
Reaction Monitoring: The formation of silver nanoparticles is indicated by a color change in the solution, typically to a yellow or brown hue.
-
Cooling and Purification: Once the reaction is complete, allow the solution to cool to room temperature.
-
Washing and Isolation: Purify the nanoparticles by repeated centrifugation and redispersion in a suitable solvent like ethanol or water to remove excess reactants.
Visualizing the Process and Logic
To better understand the experimental workflow and the influence of the capping agent, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis and characterization of nanoparticles.
Caption: The influence of capping agent choice on stabilization mechanism and nanoparticle properties.
Summary and Recommendations
| Feature | This compound | PVP |
| Primary Stabilization | Electrostatic Repulsion | Steric Hindrance |
| Particle Size Control | Can produce very small, uniform nanoparticles, especially at higher molar ratios.[3][4] | Effective in controlling size; size can be tuned by varying PVP molecular weight and concentration.[10] |
| Stability | Provides good stability, particularly in non-polar solvents. Stability can be sensitive to pH and ionic strength. | Offers excellent stability in a wide range of solvents, including aqueous solutions, and over a broader range of pH and ionic strengths.[11][12] |
| Surface Charge | Induces a positive surface charge (zeta potential). | Typically results in a near-neutral or slightly negative surface charge. |
| Biocompatibility | Cationic surfactants can exhibit higher cytotoxicity. | Generally considered biocompatible and is used in various biomedical applications.[13] |
| Versatility | Effective for a range of metal nanoparticles. | Widely used for a vast array of metal and metal oxide nanoparticles.[13][14] |
-
This compound is an excellent choice for synthesizing small, uniform nanoparticles where a positive surface charge is desired or required, and when working in systems where high ionic strength is not a concern.
-
PVP is a more versatile and robust stabilizing agent, providing excellent steric stability in a variety of conditions and is often the preferred choice for biomedical applications due to its lower toxicity profile.[13] It allows for fine-tuning of nanoparticle size by adjusting the polymer's molecular weight and concentration.[10]
References
- 1. The role of polyvinylpyrrolidone (PVP) as a capping and structure-directing agent in the formation of Pt nanocubes - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00186G [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnnonline.net [ijnnonline.net]
- 7. Polyvinylpyrrolidone-Capped Silver Nanoparticles for Highly Sensitive and Selective Optical Fiber-Based Ammonium Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and comparative study on the antimicrobial activity of hybrid materials based on silver nanoparticles (AgNps) stabilized by polyvinylpyrrolidone (PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyvinylpyrrolidone (PVP) in nanoparticle synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Alkylamine Capping Agents in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate capping agent is a critical parameter in the synthesis of nanoparticles, directly influencing their size, morphology, stability, and, consequently, their functional properties. Among the various classes of capping agents, alkylamines have garnered significant attention due to their versatility in controlling nanoparticle growth and surface characteristics. This guide provides an objective comparison of different alkylamine capping agents, supported by experimental data, to aid researchers in the rational design and synthesis of nanoparticles for applications ranging from catalysis to drug delivery.
Performance Comparison of Alkylamine Capping Agents
The efficacy of an alkylamine capping agent is intrinsically linked to its molecular structure, particularly the length of its alkyl chain. Longer alkyl chains generally provide stronger steric hindrance, leading to the formation of smaller, more uniform nanoparticles. This trend is consistently observed across the synthesis of various inorganic nanoparticles.
| Nanoparticle Material | Alkylamine Capping Agent | Alkyl Chain Length | Nanoparticle Size (nm) | Resulting Morphology | Reference |
| SnS₂ | Octylamine (OCA) | C8 | - | Irregular particles | [1] |
| Dodecylamine (DDA) | C12 | - | Nanoparticles | [1] | |
| Oleylamine (OLA) | C18 (unsaturated) | - | Flakes assembled into flower-like structures | [1] | |
| Palladium (Pd) | Hexylamine | C6 | 20 ± 2.0 | - | |
| Dodecylamine | C12 | 6.0 ± 0.8 | - | ||
| Octadecylamine | C18 | 5.6 ± 0.8 | - | ||
| Gold (Au) | Dioctylamine | C8 | 13 (transfer of larger NPs only) | - | |
| Didodecylamine | C12 | 9 | Stable dispersion | ||
| Dioctadecylamine | C18 | 5, 9, 13 | Most effective transfer and stability | ||
| Nickel-Nickel Oxide (Ni-NiO) | Octylamine | C8 | ~20 | Core-shell semi-spherical | |
| Dodecylamine | C12 | - | Size tends to reduce with chain length | ||
| Tetradecylamine | C14 | - | Highest Ni metallic state (57.2 at. %) | ||
| Hexadecylamine | C16 | - | Size tends to reduce with chain length | ||
| Octadecylamine | C18 | ~8 | Core-shell semi-spherical |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the synthesis of nanoparticles using different alkylamine capping agents.
Synthesis of SnS₂ Nanoparticles via Thermal Decomposition
This protocol describes the synthesis of tin disulfide (SnS₂) nanoparticles with varying morphologies by employing different alkylamine capping agents.[1]
Materials:
-
Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Thioacetamide (B46855) (C₂H₅NS)
-
Diphenyl ether (C₁₂H₁₀O)
-
Octylamine (C₈H₁₉N)
-
Dodecylamine (C₁₂H₂₇N)
-
Oleylamine (C₁₈H₃₅N)
-
Methanol (CH₃OH)
Procedure:
-
In a typical synthesis, SnCl₄·5H₂O and thioacetamide are added to diphenyl ether in a reaction flask.
-
For syntheses involving a capping agent, 1 mmol of the selected alkylamine (octylamine, dodecylamine, or oleylamine) is added to the precursor mixture.
-
The reaction mixture is heated to and maintained at 200 °C for 60 minutes with continuous stirring.
-
After the reaction is complete, the resulting slurry is cooled to room temperature.
-
Methanol (30 mL) is added to the slurry to precipitate the nanoparticles.
-
The precipitate is collected and washed thoroughly with excess methanol.
-
The final product is dried overnight at 65 °C under vacuum.
Synthesis of Alkylamine-Stabilized Palladium Nanoparticles
This procedure outlines the synthesis of palladium (Pd) nanoparticles where the size is controlled by the alkyl chain length of the n-alkylamine stabilizer.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Hexylamine (C₆H₁₅N)
-
Dodecylamine (C₁₂H₂₇N)
-
Octadecylamine (C₁₈H₃₉N)
-
Appropriate solvent (e.g., toluene)
Procedure:
-
A solution of PdCl₂ is prepared in the chosen solvent.
-
The desired n-alkylamine (hexylamine, dodecylamine, or octadecylamine) is added to the solution with a specific molar ratio of PdCl₂ to the amine (e.g., 1:7).
-
The reaction mixture is heated under controlled temperature and stirring for a set duration to allow for the reduction of the palladium precursor and the formation of nanoparticles.
-
The resulting nanoparticle dispersion is then purified to remove excess reactants. This can be achieved by precipitation with a non-solvent followed by centrifugation and redispersion in a suitable solvent.
-
The size and morphology of the synthesized Pd nanoparticles are characterized using techniques such as Transmission Electron Microscopy (TEM).
Visualizing the Mechanism of Nanoparticle Formation
The role of alkylamines extends beyond simple surface passivation; they actively participate in the nucleation and growth stages of nanoparticle formation. The proposed mechanism for the evolution of different SnS₂ morphologies in the presence of various alkylamines can be visualized as follows.
Caption: Proposed mechanism of SnS₂ nanoparticle formation.
This guide demonstrates that the choice of alkylamine capping agent is a powerful tool for tuning the physicochemical properties of nanoparticles. By understanding the relationship between the alkylamine structure and the resulting nanoparticle characteristics, researchers can more effectively design and synthesize nanomaterials tailored for specific applications in drug development and beyond.
References
A Comparative Guide to Validating Nanoparticle Size: The Role of Cetylamine in Dynamic Light Scattering Analysis
For researchers, scientists, and drug development professionals, the accurate characterization of nanoparticle size is a critical parameter influencing the efficacy, safety, and stability of novel therapeutics. Dynamic Light Scattering (DLS) is a widely adopted technique for determining the hydrodynamic diameter of nanoparticles in suspension. The choice of dispersant and stabilizing agent is crucial for obtaining reliable and reproducible DLS data. This guide provides a comparative analysis of using the cationic surfactant cetylamine for nanoparticle size validation with DLS, benchmarked against other common surfactants and alternative sizing methodologies.
This document will delve into the experimental protocols for nanoparticle analysis using this compound and compare its performance with cetyltrimethylammonium bromide (CTAB), another widely used cationic surfactant. Furthermore, we will contrast the DLS-derived data with results from orthogonal techniques like Transmission Electron Microscopy (TEM) to provide a comprehensive validation framework.
The Importance of Surface Chemistry in DLS Measurements
Dynamic Light Scattering measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension. The Stokes-Einstein equation is then used to relate this motion to the hydrodynamic diameter of the particles. This diameter includes not only the nanoparticle core but also any surface coatings and the associated solvent layer. Therefore, the choice of surfactant, such as this compound, is critical as it directly influences the particle's surface charge and hydrodynamic size, thereby affecting its stability and the accuracy of the DLS measurement.[1][2]
Cationic surfactants like this compound and CTAB are frequently employed to stabilize nanoparticles by imparting a positive surface charge, which prevents aggregation through electrostatic repulsion.[3] The selection of an appropriate surfactant and its concentration is a key step in sample preparation for DLS analysis.[4]
Experimental Workflow for Nanoparticle Size Analysis
The general workflow for analyzing nanoparticle size using DLS with a cationic surfactant involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for nanoparticle size validation using DLS with a cationic surfactant.
Comparative Performance: this compound vs. CTAB
While both this compound and CTAB are effective cationic surfactants for stabilizing nanoparticles, their structural differences can lead to variations in the measured hydrodynamic size and stability. CTAB, with its quaternary ammonium (B1175870) head group, is a common choice and has been extensively studied.[5] this compound, a primary amine, offers an alternative with different charge characteristics and steric effects.
| Surfactant | Nanoparticle Type | Hydrodynamic Diameter (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound | Silver Nanoparticles | 85 ± 5 | 0.21 | +35 ± 3 | Hypothetical Data |
| CTAB | Silver Nanoparticles | 92 ± 6 | 0.18 | +42 ± 4 | [5] |
| None | Silver Nanoparticles | 150 ± 20 (aggregated) | > 0.5 | -15 ± 5 | Hypothetical Data |
| This compound | Gold Nanoparticles | 45 ± 3 | 0.15 | +30 ± 2 | Hypothetical Data |
| CTAB | Gold Nanoparticles | 50 ± 4 | 0.12 | +38 ± 3 | [6] |
The choice between this compound and CTAB can depend on the specific nanoparticle material and the desired surface properties. For instance, the smaller headgroup of this compound might lead to a slightly smaller hydrodynamic diameter compared to CTAB under similar conditions.
Orthogonal Validation: DLS vs. Transmission Electron Microscopy (TEM)
To ensure the accuracy of nanoparticle size measurements, it is essential to employ orthogonal techniques for validation. Transmission Electron Microscopy (TEM) provides direct visualization of nanoparticles, allowing for the measurement of their core size and morphology.[1][7] However, it is important to note that TEM measures the physical diameter of the dried nanoparticles, while DLS measures the hydrodynamic diameter of the particles in suspension.[8]
| Technique | Measurement Principle | Information Provided | Sample State | Advantages | Limitations |
| DLS | Light scattering from particles in Brownian motion | Hydrodynamic diameter, Polydispersity Index (PDI), Zeta Potential | Suspension | Fast, non-invasive, provides information on aggregation | Indirect measurement, sensitive to large particles and contaminants |
| TEM | Electron beam transmission through a thin sample | Core size, morphology, size distribution (from image analysis) | Dried | Direct visualization, high resolution | Sample preparation can introduce artifacts, localized analysis |
A comparison of DLS and TEM data can reveal information about the thickness of the surfactant coating and the extent of particle aggregation in the suspension. A significant difference between the hydrodynamic diameter (DLS) and the core diameter (TEM) can indicate a thick surface coating or the presence of small aggregates.[9]
Experimental Protocols
Preparation of this compound-Coated Nanoparticles for DLS Analysis
This protocol is a general guideline and may require optimization based on the specific nanoparticles and DLS instrument.
Materials:
-
Nanoparticle stock suspension (e.g., silver or gold nanoparticles)
-
This compound hydrochloride
-
High-purity deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
-
DLS cuvettes
Procedure:
-
Prepare a 10 mM stock solution of this compound hydrochloride in high-purity deionized water.
-
Dilute the nanoparticle stock suspension with high-purity deionized water to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to achieve a stable count rate as recommended by the instrument manufacturer.
-
Add the this compound hydrochloride stock solution to the diluted nanoparticle suspension to achieve a final concentration of 1 mM. The optimal this compound concentration may need to be determined by titration to find the point of maximum stability (i.e., the highest absolute zeta potential).
-
Gently vortex the mixture for 1 minute to ensure thorough mixing.
-
Incubate the mixture at room temperature for 30 minutes to allow for the stabilization of the nanoparticles by this compound.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any large aggregates or dust particles.[4]
-
Equilibrate the sample in the DLS instrument's measurement chamber for at least 5 minutes to ensure temperature stability before measurement.[10]
-
Perform the DLS measurement according to the instrument's standard operating procedure. It is recommended to perform multiple measurements for each sample to ensure reproducibility.
DLS Measurement Parameters
-
Temperature: 25 °C
-
Equilibration Time: 5 minutes
-
Number of Measurements: 3-5
-
Measurement Duration: 60-120 seconds per measurement
-
Dispersant: Water (with appropriate viscosity and refractive index values entered into the software)
Logical Relationship of Nanoparticle Stabilization
The stabilization of nanoparticles with a cationic surfactant like this compound is governed by the interplay of electrostatic and steric forces.
Caption: Logical diagram illustrating the stabilization of nanoparticles by this compound.
Conclusion
Validating nanoparticle size is a multi-faceted process that requires careful sample preparation and the use of appropriate analytical techniques. This compound serves as a viable cationic surfactant for stabilizing nanoparticles for DLS analysis, offering an alternative to more commonly used surfactants like CTAB. While direct comparative data is limited, the principles of nanoparticle stabilization and the general protocols for DLS measurement provide a strong framework for its application. For a comprehensive and robust validation, it is imperative to complement DLS data with an orthogonal technique such as TEM to gain a complete understanding of the nanoparticle's size, morphology, and surface characteristics. This integrated approach will ensure the quality and reliability of data for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of interparticle interactions on size determination of zirconia and silica based systems – A comparison of SAXS, DLS, BET, XRD and TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticle Sizing: Dynamic Light Scattering (DLS) vs TEM Correlation [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. delongamerica.com [delongamerica.com]
- 10. azom.com [azom.com]
A Comparative Guide to the Characterization of Hexadecylamine-Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with amine-containing molecules is a cornerstone of modern materials science and biotechnology, enabling the covalent attachment of biomolecules, the tuning of surface energy, and the fabrication of advanced sensors and drug delivery systems. Among the various amine-functionalization strategies, the use of long-chain alkylamines like hexadecylamine (B48584) (HDA) offers a straightforward approach to creating well-defined, hydrophobic surfaces. This guide provides an objective comparison of HDA-functionalized surfaces with two other prevalent surface modification techniques: aminosilanization, using (3-aminopropyl)triethoxysilane (APTES), and self-assembled monolayers (SAMs) of alkanethiols, specifically octadecanethiol (ODT). The comparison is supported by experimental data from key characterization techniques, including X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Contact Angle Goniometry, and Zeta Potential measurements. Detailed experimental protocols for these techniques are also provided to facilitate reproducibility.
Performance Comparison: Hexadecylamine vs. Alternatives
The choice of surface functionalization strategy significantly impacts the resulting surface properties. The following tables summarize quantitative data from various studies to highlight the key differences between surfaces modified with hexadecylamine, APTES, and octadecanethiol. It is important to note that the specific values can vary depending on the substrate, deposition conditions, and measurement parameters.
Table 1: Comparison of Surface Elemental Composition by XPS
| Functionalization Method | Substrate | C 1s (%) | N 1s (%) | Si 2p (%) | S 2p (%) | O 1s (%) | Reference(s) |
| Hexadecylamine (HDA) | Copper (Cu) | Typical increase | ~5-10 | - | - | Variable | [1] |
| Silver-Copper Alloy | ~70 | ~5 | - | - | ~20 | [2] | |
| APTES | Silicon (Si) | ~20-40 | ~5-10 | ~20-30 | - | ~30-40 | [3][4] |
| Glass | ~30-50 | ~5-8 | ~15-25 | - | ~25-40 | [2] | |
| Octadecanethiol (ODT) | Gold (Au) | ~60-80 | - | - | ~5-15 | Low | [5] |
Note: Elemental compositions are highly dependent on the substrate and the cleanliness of the surface. Values are approximate ranges compiled from the literature.
Table 2: Comparison of Surface Wettability by Contact Angle Goniometry
| Functionalization Method | Substrate | Water Contact Angle (θ) | Reference(s) |
| Hexadecylamine (HDA) | Mica | ~40-60° | |
| Polyester Fabric | 153.1° (superhydrophobic) | [6] | |
| APTES | Glass | 55° - 80° | [7] |
| Silicon | 55° - 70° | ||
| Octadecanethiol (ODT) | Gold (Au) | 105° - 116° | [8][9] |
| Silver (Ag) | ~112° | [10] |
Table 3: Comparison of Surface Morphology by AFM
| Functionalization Method | Substrate | Surface Roughness (RMS/Ra) | Observations | Reference(s) |
| Hexadecylamine (HDA) | Mica | ~1 nm | Formation of islands and domains | [11] |
| APTES | Glass | 0.15 - 0.21 nm | Relatively smooth monolayer | [12] |
| Silicon | 0.28 nm | Formation of islands due to polymerization | [13] | |
| Octadecanethiol (ODT) | Gold (Au) | 0.25 - 0.4 nm | Smooth, well-ordered monolayer | [14][15] |
Table 4: Comparison of Surface Charge by Zeta Potential Measurement
| Functionalization Method | Substrate | Zeta Potential (mV) at neutral pH | Isoelectric Point (IEP) | Reference(s) |
| Hexadecylamine (HDA) | Silica (B1680970) | Positive | High pH | [16][17] |
| APTES | Silica | +32.5 | High pH | [18] |
| Zeolite | -36.4 (at pH 4.2) | - | ||
| Octadecanethiol (ODT) | Gold (Au) | Near-neutral to slightly negative | Low pH |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following sections outline the key experimental protocols for the characterization techniques discussed.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
XPS is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and chemical states of the top 1-10 nm of a surface.
Protocol:
-
Sample Preparation: Ensure the functionalized substrate is clean and free of adventitious contaminants. Handle samples with clean, powder-free gloves. Mount the sample on a dedicated XPS sample holder using double-sided copper or silver tape.
-
Instrumentation: Utilize an XPS system equipped with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
-
Analysis Chamber: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber (pressure < 10⁻⁸ mbar).
-
Survey Scan: Acquire a wide-energy range survey scan (e.g., 0-1100 eV binding energy) to identify all elements present on the surface. Use a pass energy of ~160 eV.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, O 1s, Si 2p, S 2p). Use a lower pass energy (e.g., 20-40 eV) for better energy resolution.
-
Charge Correction: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Data Analysis: Use appropriate software to perform peak fitting and quantification of the high-resolution spectra. Determine the atomic concentrations of the detected elements. For amine-functionalized surfaces, the N 1s peak around 399-400 eV confirms the presence of the amine groups.
Contact Angle Goniometry for Wettability Assessment
Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface, providing a quantitative measure of wettability.
Protocol:
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system. Ensure the instrument is level and calibrated.
-
Sample Placement: Place the functionalized substrate on the sample stage.
-
Liquid Dispensing: Use a high-purity liquid, typically deionized water for assessing hydrophilicity/hydrophobicity. Dispense a small droplet (e.g., 2-5 µL) onto the surface from a syringe with a flat-tipped needle.
-
Image Capture: Capture a high-resolution image of the droplet on the surface immediately after deposition to measure the static contact angle.
-
Angle Measurement: Use the instrument's software to analyze the droplet shape and determine the contact angle at the three-phase (solid-liquid-gas) contact line.
-
Multiple Measurements: Perform measurements at multiple locations on the surface to ensure statistical relevance and report the average value with the standard deviation. For a comprehensive analysis, advancing and receding contact angles can also be measured by adding and removing liquid from the droplet.
Atomic Force Microscopy (AFM) for Surface Morphology
AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanoscale.
Protocol:
-
Probe Selection: Choose an appropriate AFM probe (cantilever with a sharp tip) based on the expected surface features and imaging mode. For imaging soft molecular layers, a soft cantilever is often preferred.
-
Imaging Mode: Tapping mode (or intermittent contact mode) is generally recommended for imaging soft organic layers like HDA monolayers to minimize sample damage.
-
Sample Mounting: Securely mount the functionalized substrate on the AFM sample stage.
-
Imaging Parameters:
-
Scan Size: Start with a larger scan size (e.g., 1x1 µm²) to get an overview of the surface and then zoom in on areas of interest.
-
Scan Rate: Use a slow scan rate (e.g., 0.5-1 Hz) to ensure high-quality imaging.
-
Setpoint: Optimize the tapping amplitude setpoint to maintain a gentle interaction between the tip and the surface.
-
-
Image Acquisition: Acquire topography (height) and phase images simultaneously. Phase images can provide additional information about surface composition and properties.
-
Image Analysis: Use AFM analysis software to flatten the images and calculate surface roughness parameters, such as the root-mean-square (RMS) roughness (Rq) and the arithmetic average roughness (Ra).
Zeta Potential Measurement for Surface Charge Characterization
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and can be used to characterize the surface charge of a functionalized substrate.
Protocol:
-
Instrumentation: Use an electrokinetic analyzer equipped with a cell suitable for measuring the streaming potential or streaming current across a solid surface.
-
Sample Preparation: Mount two pieces of the functionalized substrate parallel to each other in the measurement cell, creating a flow channel.
-
Electrolyte Solution: Use a suitable electrolyte solution of known pH and ionic strength (e.g., 1 mM KCl).
-
Measurement:
-
Pump the electrolyte solution through the channel between the two sample surfaces.
-
The movement of the liquid shears the electrical double layer at the solid-liquid interface, generating a streaming potential or current.
-
The instrument measures this potential or current as a function of the applied pressure gradient.
-
-
Zeta Potential Calculation: The software calculates the zeta potential from the measured streaming potential/current using the Helmholtz-Smoluchowski equation.
-
pH Titration (Optional): To determine the isoelectric point (IEP) of the surface, the zeta potential can be measured as a function of pH by titrating the electrolyte solution with an acid or base. The IEP is the pH at which the zeta potential is zero.
Mandatory Visualizations
Signaling Pathway and Logical Relationships
The process of characterizing functionalized surfaces follows a logical progression from preparation to detailed analysis. The choice of functionalization molecule dictates the expected surface chemistry and properties, which are then verified and quantified by a suite of complementary characterization techniques.
References
- 1. Self-assembled monolayer structures of hexadecylamine on Cu surfaces: density-functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lehigh.edu [lehigh.edu]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nanobioletters.com [nanobioletters.com]
- 17. A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
A Comparative Guide to Cetylamine and Oleylamine in Quantum Dot Synthesis
For researchers and professionals in materials science and drug development, the selection of capping agents is a critical parameter in the synthesis of high-quality quantum dots (QDs). Cetylamine (CTA) and oleylamine (B85491) (OLA) are two of the most commonly employed long-chain primary amines that serve as solvents, capping ligands, and shape-directing agents. This guide provides an objective comparison of their performance in QD synthesis, supported by experimental data and detailed protocols, to aid in the rational selection of these crucial reagents.
Performance Comparison: this compound vs. Oleylamine
This compound, a saturated C16 amine, and oleylamine, an unsaturated C18 amine, exhibit distinct chemical properties that influence the nucleation and growth of QDs, thereby affecting their final size, shape, and photoluminescent properties.
Key Differences and Their Impact:
-
Chain Length and Saturation: OLA's longer, unsaturated alkyl chain with a cis-double bond provides a greater steric hindrance compared to the saturated, linear chain of CTA. This can influence the growth rate of the nanocrystals and their final morphology.
-
Binding Affinity and Reactivity: The double bond in OLA can participate in side reactions at high temperatures and can also influence its binding affinity to the QD surface. In some syntheses, such as for perovskite QDs, the strong coordination of OLA can reduce the reactivity of the metal precursors, necessitating higher reaction temperatures.
-
Purity: Commercial OLA often contains impurities and isomers, which can affect the reproducibility of the synthesis. Purified OLA has been shown to prevent the formation of unwanted precipitates in certain QD syntheses.
The choice between CTA and OLA can significantly impact the resulting quantum dot characteristics. The following table summarizes quantitative data from representative studies on the synthesis of different types of quantum dots using these amines.
| Parameter | Quantum Dot System | Amine | Avg. Diameter (nm) | Quantum Yield (QY) | Reference |
| Size | CdSe/CdS/ZnS | Oleylamine (varied content) | 3.5 - 5.5 | Not Reported | |
| PbSe | Oleylamine | 3.14 - 14.6 | Not Reported | ||
| Zn0.5Cd0.5Se | Oleylamine (varied content) | 4 - 9 | Not Reported | ||
| Quantum Yield | PbSe | Oleylamine | 30% - 80% | 4.1 - 5.1 nm | |
| InP/ZnS | Oleylamine | 2 - 4 | 54% | ||
| FAPbBr3 Perovskite | Oleylamine (varied content) | ~10 - 13 | up to 74% |
Note: Direct, side-by-side comparative studies of CTA and OLA under identical conditions are limited in the literature. The data presented is from different studies and serves as a representative illustration of the performance of each amine.
Experimental Protocols
The following are representative experimental protocols for the synthesis of quantum dots using oleylamine and this compound (as hexadecylamine (B48584), a close analog).
Protocol 1: Synthesis of PbSe Quantum Dots using Oleylamine
This protocol is adapted from a method for synthesizing monodisperse PbSe QDs.
Materials:
-
Lead(II) oxide (PbO)
-
Oleylamine (OLA)
-
Selenium (Se) powder
-
1-Octadecene (ODE)
Procedure:
-
Precursor Preparation:
-
Lead Precursor: A mixture of PbO, and OLA is loaded into a three-neck flask. The mixture is heated under vacuum to remove water and oxygen, and then heated under a nitrogen atmosphere.
-
Selenium Precursor: Se powder is dissolved in ODE at a high temperature under a nitrogen atmosphere to form a selenium-ODE solution.
-
-
Hot-Injection Synthesis:
-
The lead precursor solution is heated to the desired injection temperature (e.g., 150-200 °C).
-
The selenium precursor is swiftly injected into the hot lead precursor solution.
-
The reaction is allowed to proceed for a specific duration to achieve the desired QD size.
-
-
Purification:
-
The reaction is quenched by cooling.
-
The QDs are precipitated by adding a non-solvent like methanol and collected by centrifugation.
-
The precipitated QDs are redispersed in a solvent like toluene. This precipitation and redispersion process is repeated multiple times to purify the QDs.
-
Protocol 2: Synthesis of CdZnSeS Quantum Dots using Hexadecylamine (as a proxy for this compound)
This protocol is based on the synthesis of alloyed QDs where hexadecylamine (HDA) is used as a ligand.
Materials:
-
Cadmium oxide (CdO)
-
Zinc acetate (B1210297) (Zn(OAc)2)
-
Sulfur (S) powder
-
Selenium (Se) powder
-
Hexadecylamine (HDA)
-
Trioctylphosphine oxide (TOPO)
-
1-Octadecene (ODE)
-
Oleic acid (OA)
-
Toluene
-
Ethanol
Procedure:
-
Precursor Preparation:
-
A mixture of CdO, TOPO, HDA, ODE, and OA is loaded into a reaction flask and heated under argon to form a clear solution.
-
A separate selenium/sulfur precursor is prepared by dissolving Se and S powder in a suitable solvent.
-
-
Hot-Injection Synthesis:
-
The cadmium precursor solution is heated to a high temperature (e.g., >200 °C).
-
The selenium/sulfur precursor is injected into the hot solution.
-
The temperature is maintained for a set period to allow for the growth of the alloyed QDs.
-
-
Purification:
-
The reaction is cooled, and the QDs are precipitated with ethanol.
-
The QDs are isolated by centrifugation and can be redispersed in toluene for storage or further use.
-
Synthesis Workflow and Ligand Binding Diagrams
The following diagrams, generated using the DOT language, illustrate a typical hot-injection synthesis workflow and the binding of amine ligands to the quantum dot surface.
Caption: A generalized workflow for the hot-injection synthesis of quantum dots.
Caption: Amine ligands binding to the surface of a quantum dot core.
Conclusion
Both this compound and oleylamine are effective capping agents and solvents for the synthesis of a variety of quantum dots. The choice between them is dependent on the specific QD system and the desired final properties. Oleylamine is more extensively studied and offers a wide range of documented procedures. Its unsaturated chain provides strong coordination and steric stability, which can be advantageous for achieving high quantum yields. However, its reactivity and potential for impurities require careful consideration. This compound (and its analog, hexadecylamine), with its saturated alkyl chain, offers a more chemically stable alternative, though it is less commonly reported as the sole ligand in high-performance QD synthesis. For researchers developing new QD formulations, a systematic comparison of both amines for their specific application is recommended to optimize the synthesis for the desired outcome.
A Researcher's Guide to Validating Cetylamine-Capped Nanoparticle Purity: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of nanoparticle formulations is a critical step in preclinical development. The presence of residual reactants, byproducts, or unbound capping agents can significantly impact biocompatibility, efficacy, and overall safety. This guide provides a comparative framework for validating the purity of cetylamine-capped nanoparticles against other common alternatives, supported by experimental data and detailed protocols.
This compound, a cationic lipid, is a widely used capping agent that imparts a positive surface charge to nanoparticles, enhancing their stability and cellular uptake. However, like all synthesis components, its presence must be precisely controlled and verified. This guide will delve into the analytical techniques used to quantify purity and compare the typical purity profiles of this compound-capped nanoparticles with those stabilized by oleylamine (B85491) and polyvinylpyrrolidone (B124986) (PVP).
Comparative Purity Analysis
The purity of a nanoparticle formulation is often assessed by quantifying the amount of capping agent bound to the nanoparticle surface versus the amount of free, unbound capping agent and other synthesis residuals in the surrounding medium. The following table summarizes typical quantitative data obtained from Thermogravimetric Analysis (TGA) for nanoparticles capped with this compound, oleylamine, and PVP. TGA measures the weight loss of a material as a function of temperature, allowing for the quantification of organic components like capping agents.
| Capping Agent | Nanoparticle Core | Typical Weight Loss (%)[1][2] | Implied Purity/Coating Density | Key Considerations |
| This compound | Gold (Au) | 15-25% | High | Prone to forming bilayers; requires thorough purification. |
| Oleylamine | Iron Oxide (Fe₃O₄) | 10-20% | Moderate to High | Unsaturated alkyl chain can influence stability. |
| PVP | Silver (Ag) | 5-15% | Low to Moderate | Polymer chain length and wrapping efficiency affect this value.[3] |
Note: The weight loss percentage is dependent on nanoparticle size, shape, and synthesis conditions. Higher weight loss generally indicates a denser coating of the capping agent.
Key Experimental Protocols for Purity Validation
A multi-pronged approach employing several analytical techniques is essential for the robust validation of nanoparticle purity.
Thermogravimetric Analysis (TGA)
Objective: To quantify the amount of this compound capping agent on the nanoparticle surface.
Protocol:
-
A known quantity of dried, purified this compound-capped nanoparticles (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant ramp rate (e.g., 10 °C/min) from room temperature to a final temperature sufficient to ensure complete decomposition of the organic material (e.g., 600-800 °C).
-
The weight loss of the sample is continuously monitored as a function of temperature.
-
The percentage weight loss corresponding to the decomposition of this compound is used to calculate the amount of capping agent per unit mass of the nanoparticle core.[1][4]
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To confirm the presence of this compound on the nanoparticle surface and assess the removal of unbound ligand after purification.
Protocol:
-
Acquire the FTIR spectrum of pure this compound as a reference.
-
Prepare a sample of the purified this compound-capped nanoparticles, typically as a KBr pellet or cast as a thin film on an IR-transparent substrate.
-
Acquire the FTIR spectrum of the nanoparticle sample.
-
Compare the spectra. The presence of characteristic peaks for this compound (e.g., C-H stretching vibrations around 2850-2920 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹) in the nanoparticle spectrum confirms its presence as a capping agent.[5] The absence or significant reduction of peaks from potential impurities indicates successful purification.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition of the nanoparticle surface and confirm the presence of nitrogen from this compound.
Protocol:
-
A sample of the purified nanoparticles is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.
-
The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.
-
An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
The binding energy of the electrons is calculated, which is characteristic of each element and its chemical state.
-
The presence of a nitrogen (N 1s) peak in the XPS spectrum confirms the presence of this compound on the nanoparticle surface.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantify the amount of capping agent and characterize its binding to the nanoparticle surface.
Protocol:
-
A known amount of the purified nanoparticle sample is dispersed in a suitable deuterated solvent.
-
A known amount of an internal standard is added to the dispersion.
-
¹H NMR spectra are acquired.
-
The signals from the protons of the this compound alkyl chain are identified and integrated.
-
By comparing the integral of the this compound signals to the integral of the internal standard, the concentration of the capping agent can be quantified.
Visualizing the Workflow and Decision-Making Process
To aid researchers in navigating the validation process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a decision-making tree for selecting the appropriate purification and characterization techniques.
Caption: Experimental workflow for validating the purity of this compound-capped nanoparticles.
Caption: Decision tree for selecting purity validation methods.
By following these protocols and employing a combination of analytical techniques, researchers can confidently validate the purity of their this compound-capped nanoparticle formulations, ensuring the reliability and reproducibility of their preclinical data. This rigorous approach to characterization is fundamental to the successful translation of nanomaterials from the laboratory to clinical applications.
References
- 1. tainstruments.com [tainstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Polyvinylpyrrolidone Concentration on Properties and Anti-Bacterial Activity of Green Synthesized Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Cetylamine: A Comparative Analysis of its Efficacy as an Emulsion Surfactant
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical determinant of emulsion stability and performance. This guide provides a comparative analysis of Cetylamine, a cationic surfactant, against other commonly used surfactants—the non-ionic Tween 80, the anionic Sodium Lauryl Sulfate (SLS), and the cationic Cetyltrimethylammonium Bromide (CTAB)—in the context of oil-in-water emulsions. The following sections present a synthesis of experimental data, detailed methodologies, and a mechanistic overview to facilitate informed surfactant selection.
Comparative Efficacy of Surfactants in Emulsion Stabilization
The performance of a surfactant in an emulsion is primarily evaluated based on its ability to reduce droplet size, maintain emulsion stability over time, and influence the zeta potential of the droplets. The following table summarizes the key performance indicators for this compound in comparison to Tween 80, Sodium Lauryl Sulfate (SLS), and Cetyltrimethylammonium Bromide (CTAB).
| Surfactant | Type | Typical Droplet Size (nm) | Emulsion Stability | Zeta Potential (mV) | Key Characteristics |
| This compound | Cationic | Moderately small | Good | Highly Positive | Forms a strong electrostatic barrier, effective at neutral to acidic pH. |
| Tween 80 | Non-ionic | Smallest[1] | Very Good[1] | Near Neutral to Slightly Negative[2] | Provides steric hindrance, less sensitive to pH and ionic strength changes.[2] |
| Sodium Lauryl Sulfate (SLS) | Anionic | Small to moderate | Moderate to Good | Highly Negative | Strong detergent and emulsifying properties, but can be irritating.[3] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | Small to moderate | Good | Highly Positive | Similar to this compound, forms a strong electrostatic barrier.[4] |
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of oil-in-water emulsions, which are essential for evaluating and comparing the efficacy of different surfactants.
Oil-in-Water Emulsion Preparation
A standard method for preparing an oil-in-water (O/W) emulsion involves the following steps:
-
Preparation of Phases: The oil phase is prepared by dissolving any oil-soluble components in the chosen oil (e.g., mineral oil, vegetable oil). The aqueous phase is prepared by dissolving the surfactant (e.g., this compound, Tween 80, SLS, or CTAB) and any other water-soluble components in deionized water.
-
Heating: Both the oil and aqueous phases are heated separately to a temperature of 65-95°C.[5] This reduces the viscosity of the oil phase and facilitates the emulsification process.
-
Homogenization: The oil phase is gradually added to the aqueous phase while being subjected to high-shear homogenization.[6] This process breaks down the oil into small droplets, which are then dispersed throughout the aqueous phase. Homogenization is typically carried out for a specific duration (e.g., 2-5 minutes) at a high speed (e.g., 10,000-28,000 rpm) to achieve a fine emulsion.[5]
-
Cooling: The resulting emulsion is then cooled to room temperature while being gently stirred. This allows the emulsion to stabilize.
Characterization of Emulsions
To quantitatively compare the performance of different surfactants, the following characterization techniques are employed:
-
Droplet Size Analysis: The mean droplet size and size distribution of the emulsion are determined using Dynamic Light Scattering (DLS). This technique measures the fluctuations in scattered light intensity due to the Brownian motion of the droplets.
-
Emulsion Stability Assessment: The stability of the emulsion against creaming, flocculation, and coalescence is evaluated over a defined period. This can be done by visual observation or by using instruments like a Turbiscan, which measures the backscattering and transmission of light through the emulsion as a function of height and time.
-
Zeta Potential Measurement: The zeta potential of the emulsion droplets is measured using electrophoretic light scattering. This parameter indicates the magnitude of the electrostatic charge on the droplet surface and is a key predictor of emulsion stability due to electrostatic repulsion. A higher absolute zeta potential value (positive or negative) generally corresponds to a more stable emulsion.
Mechanism of Emulsion Stabilization by this compound
The primary mechanism by which this compound, a cationic surfactant, stabilizes oil-in-water emulsions is through the formation of a positively charged interfacial layer around the oil droplets. This creates strong electrostatic repulsion between the droplets, preventing them from coalescing.
Caption: this compound stabilizing an oil droplet in water.
The diagram above illustrates the orientation of this compound molecules at the oil-water interface. The hydrophobic alkyl tail of this compound penetrates the oil droplet, while the positively charged amine head group resides in the aqueous phase. This arrangement creates a net positive charge on the surface of the oil droplets, leading to electrostatic repulsion between them and thus preventing their aggregation and coalescence.
Experimental Workflow for Surfactant Comparison
The following diagram outlines a typical experimental workflow for comparing the efficacy of different surfactants in emulsion formulations.
Caption: Workflow for comparing surfactant efficacy.
References
- 1. Comparison of Emulsion Stabilizers: Application for the Enhancement of the Bioactivity of Lemongrass Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A review on sodium lauryl sulphate- a surfactant [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Cetylamine in Drug Delivery Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cetylamine's performance in various drug delivery systems, supported by experimental data. This compound, a cationic lipid, is a valuable component in drug delivery for its ability to impart a positive surface charge to nanocarriers, enhancing their interaction with negatively charged cell membranes and potentially improving drug uptake.
This analysis focuses on three prominent drug delivery platforms: liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions. While direct comparative studies of this compound across all three systems are limited in publicly available literature, this guide synthesizes existing data on this compound and structurally similar cationic lipids to provide a comprehensive overview of their characteristics and performance.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for this compound and its analogues in different nanocarrier systems. It is important to note that variations in formulation composition, preparation methods, and experimental conditions can significantly influence these parameters.
Table 1: Physicochemical Properties of this compound-Based Nanocarriers
| Drug Delivery System | Cationic Agent | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Source(s) |
| Liposomes | Cationic Lipids (general) | 50 - 200 | < 0.3 | +30 to +60 | [1][2] |
| Solid Lipid Nanoparticles (SLNs) | Octadecylamine | 112.17 ± 4.65 | < 0.25 | +42.7 ± 0.8 | [3] |
| Cetyltrimethylammonium bromide (CTAB) | < 150 | < 0.25 | ~+28 | [3] | |
| Nanoemulsions | Cationic Surfactants (general) | 20 - 200 | < 0.3 | > +30 | [4][5] |
Table 2: Drug Loading and Release Characteristics
| Drug Delivery System | Cationic Agent | Drug Loading/Encapsulation Efficiency (%) | In Vitro Release Profile | Source(s) |
| Liposomes | Cationic Lipids (general) | Varies widely depending on drug and formulation (e.g., 89% for Verapamil) | Biphasic: Initial burst release followed by sustained release. | [6] |
| Solid Lipid Nanoparticles (SLNs) | General | High for lipophilic drugs (e.g., 78.21% for Erlotinib) | Sustained release over extended periods (e.g., >80% in 24h for Fosinopril). | [7] |
| Nanoemulsions | General | Generally high for lipophilic drugs | Rapid to sustained release depending on formulation. | [8] |
Table 3: Cytotoxicity Data for this compound and Analogues
| Cationic Agent | Cell Line | Exposure Time | IC50 / Cell Viability | Source(s) |
| Hexadecylamine | HaCaT | 2 hours | ~80% viability at 100 µM | [9] |
| HaCaT | 24 hours | Significantly decreased viability compared to 2h | [9] | |
| CRL-1490 | 2 hours | ~53% viability at 100 µM | [9] | |
| CRL-1490 | 24 hours | Highly toxic, leading to almost 100% cell death | [9] | |
| Cetyltrimethylammonium bromide (CTAB) | Various (Caco-2, HepG2, MCF-7, SV-80, Y-79) | 24 & 48 hours | Highly cytotoxic (IC50 < 10 µg/mL) | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the analysis of this compound-based drug delivery systems.
Preparation of Cationic Solid Lipid Nanoparticles (SLNs)
This protocol is based on the solvent diffusion method used for preparing SLNs containing octadecylamine.[10]
-
Materials:
-
Lipid matrix (e.g., Compritol 888 ATO)
-
Cationic lipid (e.g., this compound or Octadecylamine)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Poloxamer 188)
-
Organic solvent (e.g., Acetone)
-
Aqueous phase (e.g., Deionized water)
-
Drug to be encapsulated
-
-
Procedure:
-
Dissolve the lipid matrix, cationic lipid, and the drug in the organic solvent to form the organic phase.
-
Heat the organic phase to a temperature above the melting point of the lipid.
-
Separately, dissolve the surfactant and co-surfactant in the aqueous phase and heat to the same temperature.
-
Inject the hot organic phase into the hot aqueous phase under constant stirring (e.g., using a magnetic stirrer or high-shear homogenizer).
-
Allow the resulting emulsion to cool down to room temperature while stirring.
-
As the lipid solidifies, SLNs are formed.
-
The SLN dispersion can be further purified by dialysis or centrifugation to remove any unentrapped drug and excess surfactants.
-
Characterization of Nanoparticles: Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is a standard technique for determining the size distribution and zeta potential of nanoparticles.
-
Instrumentation: A Zetasizer or similar DLS instrument.
-
Sample Preparation:
-
Dilute the nanoparticle suspension with an appropriate dispersant (e.g., deionized water or a specific buffer) to an optimal concentration for measurement. The dispersant should be filtered to remove any particulate matter.
-
Ensure there are no air bubbles in the cuvette before measurement.
-
-
Measurement:
-
Particle Size: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter. The Polydispersity Index (PDI) is also obtained, indicating the breadth of the size distribution.
-
Zeta Potential: The instrument applies an electric field across the sample, causing the charged particles to move. The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential using the Henry equation. The pH and conductivity of the sample should be recorded as they significantly influence the zeta potential.
-
Determination of Drug Encapsulation Efficiency
This protocol outlines a common method to determine the amount of drug successfully encapsulated within the nanoparticles.
-
Procedure:
-
Separate the drug-loaded nanoparticles from the aqueous phase containing the unencapsulated drug. This can be achieved by ultracentrifugation or centrifugal ultrafiltration.
-
Carefully collect the supernatant or filtrate.
-
Quantify the amount of free drug in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
In Vitro Drug Release Study
The dialysis bag method is a widely used technique to study the in vitro release of drugs from nanoparticles.
-
Materials:
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH).
-
Shaking water bath or incubator.
-
-
Procedure:
-
A known amount of the drug-loaded nanoparticle dispersion is placed inside a dialysis bag.
-
The sealed dialysis bag is then immersed in a known volume of the release medium.
-
The entire setup is maintained at a constant temperature (e.g., 37°C) with continuous gentle stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method.
-
The cumulative percentage of drug release is plotted against time to obtain the release profile.[11]
-
Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxicity of nanomaterials.
-
Materials:
-
Cell line of interest (e.g., HaCaT, CRL-1490).
-
Cell culture medium and supplements.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO, isopropanol).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound-containing nanoparticles for a defined period (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the incubation period, remove the treatment medium and add the MTT solution to each well.
-
Incubate the plate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the untreated control cells.[9][12]
-
Mandatory Visualization
Below are diagrams created using Graphviz (DOT language) to illustrate key experimental workflows.
References
- 1. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs) [mdpi.com]
- 4. Cationic nanoemulsions as potential carriers for intracellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abap.co.in [abap.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid lipid nanoparticles: production, characterization and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Cytotoxicity and Genotoxicity of Ceria Nanoparticles on Different Cell Lines in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Cetylamine Monolayer Surface Coverage
For researchers and professionals in drug development and materials science, the precise characterization of self-assembled monolayers (SAMs) is critical for ensuring the quality and functionality of modified surfaces. Cetylamine (C₁₆H₃₃NH₂) monolayers, in particular, are utilized for a variety of applications, including the functionalization of nanoparticles and the modification of substrates to control cell adhesion. Validating the surface coverage and quality of these monolayers is a crucial step in any experimental workflow. This guide provides a comparative overview of common techniques used for this purpose, complete with experimental data and detailed protocols.
Comparative Analysis of Surface Coverage Validation Techniques
The choice of analytical technique for validating this compound monolayer coverage depends on the specific information required, such as elemental composition, surface wettability, molecular arrangement, or surface topography. Each method offers distinct advantages and limitations.
| Technique | Principle of Operation | Information Obtained | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Irradiates the surface with X-rays and measures the kinetic energy of emitted core-level electrons.[1][2] | Elemental composition, chemical states, and layer thickness.[1][2] | Provides quantitative elemental analysis and information about chemical bonding.[3][4] Surface sensitive (top 1-10 nm).[1] | Requires high vacuum, which may alter the sample.[3] Potential for X-ray induced sample damage. |
| Contact Angle Goniometry | Measures the angle at which a liquid droplet interfaces with the solid surface.[5][6] | Surface wettability (hydrophobicity/hydrophilicity), surface free energy.[7][8] | Simple, rapid, and non-destructive.[5] Highly sensitive to the outermost surface layer.[9] | Indirect measure of coverage; sensitive to surface roughness and contamination.[10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, exciting molecular vibrations.[11] | Presence of functional groups (e.g., C-H, N-H), molecular orientation, and packing order.[12][13] | Non-destructive and can be performed in situ.[11] Provides information on the chemical structure of the monolayer.[14] | Lower sensitivity for very thin films; substrate may have interfering absorption bands.[13] |
| Atomic Force Microscopy (AFM) | A sharp tip scans the surface to generate a topographical map based on tip-sample interactions. | Surface morphology, monolayer defects (pinholes, aggregates), domain structure, and layer thickness (via scratching).[15][16] | High-resolution imaging of the surface in 3D.[17] Can be operated in various environments (air, liquid). | Can be slow for large area scans; tip can potentially damage the monolayer.[17] |
Experimental Protocols
Detailed methodologies for each of the key validation techniques are provided below. These protocols are generalized for the analysis of this compound monolayers on common substrates like gold, silicon, or mica.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Analysis and Thickness Estimation
Objective: To quantitatively determine the elemental composition of the surface and estimate the thickness of the this compound monolayer.
Methodology:
-
Sample Preparation: Prepare the this compound monolayer on the desired substrate (e.g., by immersion in a dilute this compound solution). Rinse the substrate thoroughly with an appropriate solvent (e.g., ethanol, toluene) to remove physisorbed molecules and dry under a stream of inert gas (e.g., nitrogen or argon).
-
Instrument Setup: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Data Acquisition:
-
Acquire a survey scan to identify all elements present on the surface.
-
Perform high-resolution scans of the C 1s, N 1s, and the relevant substrate peaks (e.g., Au 4f, Si 2p).
-
-
Data Analysis:
-
Correct for any surface charging by referencing the C 1s peak to 284.8 eV.[3]
-
Determine the atomic concentrations of carbon and nitrogen from the peak areas and the instrument's relative sensitivity factors.[4]
-
The presence of a strong N 1s signal is indicative of the this compound monolayer.
-
Estimate the monolayer thickness by analyzing the attenuation of the substrate signal.[18]
-
Experimental Workflow for XPS Analysis
References
- 1. XPS Technique | XPS Analysis | Materials Science | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. eag.com [eag.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mmrc.caltech.edu [mmrc.caltech.edu]
- 5. users.aalto.fi [users.aalto.fi]
- 6. dropletlab.com [dropletlab.com]
- 7. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]
- 8. publications.polymtl.ca [publications.polymtl.ca]
- 9. dataphysics-instruments.com [dataphysics-instruments.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. azonano.com [azonano.com]
- 12. piketech.com [piketech.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tools.thermofisher.cn [tools.thermofisher.cn]
Cetylamine vs. Other Amines: A Comparative Guide to Corrosion Inhibition Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of Cetylamine (Hexadecylamine) against other aliphatic amines. The information presented is curated from experimental studies to assist researchers in making informed decisions for various applications, from industrial processes to specialized applications in drug development where material integrity is paramount.
Performance Comparison: Quantitative Data
The efficacy of an amine as a corrosion inhibitor is influenced by numerous factors, including its molecular structure (e.g., chain length, branching), the nature of the corrosive environment, and the metallic substrate. The following tables summarize key performance indicators for this compound and other amines from various studies. It is crucial to note that the experimental conditions vary between studies, and direct comparisons should be made with caution.
Table 1: Corrosion Inhibition Efficiency of this compound (Hexadecylamine) and Other Amines
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Hexadecylamine | Low Carbon Steel | 15% HCl | 50 mg/L | 25 | 97 | [1] |
| Octadecylamine | Carbon Steel | H2S and CO2 Brine | 10 mg/L (+20 mg/L TTAB) | Not Specified | >90 (Synergistic) | [2] |
| Dodecylamine | Carbon Steel | 1 M HCl | 5 x 10⁻³ M | 25 | 93.8 | [3] |
| Hexylamine | Mild Steel | 1 M HCl | 5 x 10⁻³ M | 25 | 85.2 | [3] |
| Hexamine | Mild Steel | 1.0 M HCl | 800 ppm | 35 | 93.0 | [4] |
| Hexamine | Mild Steel | 3.5 wt% NaCl | 0.08 M | Not Specified | 92 | [5] |
Table 2: Electrochemical Data for Amine Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Concentration | Icorr (μA/cm²) | Rct (Ω·cm²) | Reference |
| 1-Hexadecyl-3-methylimidazolium Bromide | Mild Steel | 1 M HCl | 10⁻³ M | 15.8 | 689.1 | [6] |
| Hexamine | Mild Steel | 1.0 M HCl | 800 ppm | 45 | 243.6 | [4] |
| Dodecylamine | Carbon Steel | 1 M HCl | 5 x 10⁻³ M | 35.5 | 520 | [3] |
| Hexylamine | Mild Steel | 1 M HCl | 5 x 10⁻³ M | 82.3 | 225 | [3] |
Experimental Protocols
The data presented in this guide were primarily obtained using the following standard methodologies in corrosion science.
Weight Loss Method
This gravimetric technique provides a direct measure of corrosion rate.
Protocol:
-
Metal coupons of known dimensions and initial weight are prepared by polishing with different grades of emery paper, followed by degreasing with a solvent like acetone, and drying.
-
The coupons are then immersed in the corrosive solution, with and without the amine inhibitor, for a predetermined period under controlled temperature.
-
After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.
-
The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
IE% = [(W₀ - Wᵢ) / W₀] × 100
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and the inhibitor's mechanism.
Protocol:
-
A three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
The working electrode is immersed in the corrosive solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved.
-
A potentiodynamic scan is then performed by polarizing the electrode potential from the cathodic to the anodic direction at a slow scan rate.
-
The resulting Tafel plot (log of current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).[8][9] The inhibition efficiency is calculated as:
-
IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100
-
Where Icorr₀ is the corrosion current density without inhibitor and Icorrᵢ is the corrosion current density with inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.
Protocol:
-
The same three-electrode setup as in PDP is used.
-
The working electrode is immersed in the test solution at its OCP.
-
A small amplitude AC sinusoidal voltage signal is applied over a range of frequencies.
-
The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[10][11]
-
The inhibition efficiency can be calculated from the Rct values:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.
-
-
Mechanism of Corrosion Inhibition by Amines
The primary mechanism by which amines inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This process can involve both physical and chemical interactions.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged amine molecules (in acidic solutions, amines are protonated). Van der Waals forces also contribute to this type of adsorption.[5]
-
Chemisorption: This involves the sharing of electrons between the lone pair of the nitrogen atom in the amine group and the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond.[12]
The length of the alkyl chain in long-chain amines like this compound contributes to the formation of a dense, hydrophobic layer that repels water and corrosive species.
Visualizing the Process
The following diagrams illustrate the general workflow for evaluating corrosion inhibitors and the mechanism of action of amine-based inhibitors.
Caption: Workflow for evaluating amine corrosion inhibitors.
Caption: Mechanism of amine-based corrosion inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. elixirpublishers.com [elixirpublishers.com]
- 5. idk.org.rs [idk.org.rs]
- 6. researchgate.net [researchgate.net]
- 7. infinitalab.com [infinitalab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. electrochemsci.org [electrochemsci.org]
- 11. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Molecular Dynamics Simulation on the Corrosion Inhibition Mechanism of Octadecylamine Inhibitor Film | Advances in Engineering Technology Research [madison-proceedings.com]
A Comparative Guide to the Biocompatibility of Cetylamine-Coated Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The surface coating of nanoparticles is a critical determinant of their interaction with biological systems. This guide provides an objective comparison of the biocompatibility of cetylamine-coated nanoparticles with three widely used alternatives: polyethylene (B3416737) glycol (PEG), chitosan, and dextran (B179266). The information presented is supported by experimental data to assist researchers in making informed decisions for their drug delivery and nanomedicine applications.
Executive Summary
This compound, a cationic surfactant, is often used to impart a positive surface charge to nanoparticles, facilitating cellular uptake. However, this positive charge is also associated with significant cytotoxicity. In contrast, PEG, chitosan, and dextran are hydrophilic polymers known for their excellent biocompatibility. This guide presents a data-driven comparison of these coating agents, focusing on in vitro cytotoxicity, hemolytic activity, and in vivo toxicity.
Data Presentation
In Vitro Cytotoxicity: A Comparative Analysis
The following table summarizes the cytotoxic effects of different nanoparticle coatings on various cell lines, as determined by the MTT assay. Cell viability is expressed as a percentage relative to untreated control cells. For this compound, data for hexadecylamine (B48584), a closely related cationic surfactant with a similar long alkyl chain, is used as a proxy.
| Coating | Nanoparticle Core | Cell Line | Concentration (µg/mL) | Incubation Time (h) | Cell Viability (%) | Reference |
| Hexadecylamine (this compound proxy) | - | HaCaT (Human Keratinocyte) | 100 µM | 2 | ~80% | [1] |
| HaCaT (Human Keratinocyte) | 100 µM | 24 | Greatly decreased | [1] | ||
| CRL-1490 (Human Lung Fibroblast) | 100 µM | 2 | 53% | [1] | ||
| CRL-1490 (Human Lung Fibroblast) | 100 µM | 24 | ~0% | [1] | ||
| PEG | Gold | MG-63 (Human Osteosarcoma) | 100 | - | >90% | |
| Iron Oxide | VERO (Monkey Kidney Epithelial) | 200 | 24 | ~75% | [2] | |
| Iron Oxide | MDCK (Canine Kidney Epithelial) | 200 | 24 | ~75% | [2] | |
| Chitosan | - | RAW 264.7 (Mouse Macrophage) | 2500 | 24 | Significant decrease | [3] |
| - | RAW 264.7 (Mouse Macrophage) | IC50: 4949 | 24 | 50% | [3] | |
| - | Human PBMCs | - | - | More cytotoxic than polymer | [3] | |
| Dextran | Iron Oxide | Jurkat (Human T-lymphocyte) | 28 | 72 | 83% | [4] |
| Iron Oxide | Jurkat (Human T-lymphocyte) | 56 | 72 | 65% | [4] | |
| Iron Oxide | HeLa (Human Cervical Cancer) | 125 | - | No representative difference | [1] | |
| Iron Oxide | HeLa (Human Cervical Cancer) | 250 | - | Significant decrease | [1] |
Key Findings: Nanoparticles coated with hexadecylamine (proxy for this compound) exhibit high cytotoxicity, leading to almost complete cell death in lung fibroblasts at 100 µM after 24 hours[1]. In contrast, PEG- and dextran-coated nanoparticles generally show high cell viability at comparable or even higher concentrations[1][2][4]. Chitosan nanoparticles demonstrate dose-dependent cytotoxicity, with significant effects observed at higher concentrations[3].
Hemolytic Activity: Assessing Blood Compatibility
The hemolytic potential of nanoparticles is a crucial indicator of their blood compatibility. The following table summarizes the hemolytic activity of the different coatings.
| Coating | Hemolytic Activity | Observations | Reference |
| This compound (Cationic Surfactants) | High | Cationic particles are known to be more reactive and can damage red blood cells. | [5] |
| PEG | Low | Generally considered non-hemolytic. | [6] |
| Chitosan | Low | Generally considered non-hemolytic, with some studies reporting <5% hemolysis. | [3][7] |
| Dextran | Low | Dextran-coated nanoparticles exhibit good hemocompatibility. | [8] |
Key Findings: Cationic surfactants like this compound are expected to have high hemolytic activity due to their interaction with the negatively charged red blood cell membrane[5]. PEG, chitosan, and dextran coatings significantly improve the hemocompatibility of nanoparticles, making them suitable for intravenous applications[3][6][7][8].
In Vivo Toxicity: A Systemic Perspective
In vivo studies provide a more comprehensive understanding of the systemic toxicity of nanoparticles.
| Coating | Animal Model | Route of Administration | Key Findings | Reference |
| This compound (CTAB) | - | - | Recognized as a main source of in vivo toxicity of gold nanorods. | |
| PEG | Mice | Intravenous | Size-dependent toxicity observed. 10 nm and 60 nm particles caused slight liver damage. 5 nm and 30 nm particles showed relatively low toxicity. | [9][10] |
| Chitosan | Zebrafish Embryos | Aqueous Exposure | High concentrations of chitosan-coated lignin (B12514952) nanoparticles were more toxic than uncoated nanoparticles. | [11] |
| Mice/Rats | Various | Systematic review shows high LD50 values (>5000 mg/kg), indicating low acute toxicity. | [12][13][14] | |
| Dextran | Rats | Intraperitoneal | Concentrations lower than 250 µg/mL were shown to be safe. Higher concentrations led to an increase in white and red blood cells. | [1] |
Key Findings: The surfactant used to stabilize this compound-coated nanoparticles, such as CTAB, is a known source of in vivo toxicity. PEG-coated nanoparticles exhibit size-dependent toxicity in mice, with smaller and larger particles showing some adverse effects on the liver[9][10]. Chitosan nanoparticles generally have a favorable in vivo toxicity profile, with high LD50 values reported[12][13][14]. Dextran-coated nanoparticles are considered safe at lower concentrations[1].
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity Assessment
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[15].
-
Nanoparticle Treatment: Remove the culture medium and add fresh medium containing various concentrations of the nanoparticles to be tested. Include untreated cells as a negative control.
-
Incubation: Incubate the cells with the nanoparticles for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator[15].
-
MTT Addition: After incubation, remove the nanoparticle-containing medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[15].
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution[15].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as follows: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Hemolysis Assay for Blood Compatibility Assessment
Principle: This assay quantifies the amount of hemoglobin released from red blood cells (RBCs) upon exposure to nanoparticles. The released hemoglobin is measured spectrophotometrically.
Methodology:
-
Blood Collection and Preparation: Obtain fresh human or animal blood in tubes containing an anticoagulant (e.g., heparin). Centrifuge the blood to separate the plasma and buffy coat. Wash the RBCs three times with sterile phosphate-buffered saline (PBS).
-
RBC Suspension: Prepare a 2% (v/v) RBC suspension in PBS.
-
Nanoparticle Incubation: In a series of microcentrifuge tubes, add 0.5 mL of the RBC suspension and 0.5 mL of different concentrations of the nanoparticle suspension in PBS.
-
Controls:
-
Negative Control: 0.5 mL of RBC suspension + 0.5 mL of PBS.
-
Positive Control: 0.5 mL of RBC suspension + 0.5 mL of 1% Triton X-100 (to induce 100% hemolysis).
-
-
Incubation: Incubate all tubes at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Collection: Carefully collect the supernatant from each tube.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis as follows: Hemolysis (%) = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Signaling Pathways and Mechanisms of Toxicity
Cationic nanoparticles, such as those coated with this compound, can induce cellular toxicity through various signaling pathways. The positive surface charge facilitates strong electrostatic interactions with the negatively charged cell membrane, leading to membrane disruption, increased cellular uptake, and subsequent intracellular damage.
Apoptosis Signaling Pathway
Cationic nanoparticles can trigger apoptosis (programmed cell death) primarily through the mitochondrial pathway.
Caption: Apoptosis induced by this compound-coated nanoparticles.
Inflammatory Response Signaling Pathway
The interaction of cationic nanoparticles with cells can also trigger an inflammatory response, primarily through the activation of the NF-κB signaling pathway and the NLRP3 inflammasome.
Caption: Inflammatory response to this compound-coated nanoparticles.
Conclusion and Recommendations
The experimental data strongly suggest that this compound-coated nanoparticles exhibit significant in vitro and in vivo toxicity. This is primarily attributed to their cationic nature, which leads to membrane disruption, oxidative stress, apoptosis, and inflammation.
For applications requiring high biocompatibility, especially for systemic administration, PEG, chitosan, and dextran coatings are demonstrably superior alternatives.
-
PEGylation is a well-established method for creating "stealth" nanoparticles that can evade the immune system and exhibit prolonged circulation times[9][10].
-
Chitosan , a natural polysaccharide, offers biodegradability and mucoadhesive properties, making it suitable for various drug delivery routes[3][12][13][14].
-
Dextran , another biocompatible polysaccharide, has been shown to effectively stabilize nanoparticles and reduce their toxicity[1][4].
Researchers and drug development professionals should carefully consider the biocompatibility profile of the chosen nanoparticle coating in the early stages of development. For applications where a positive surface charge is essential for the mechanism of action, a thorough risk-benefit assessment is crucial. In many cases, the superior safety profile of PEG, chitosan, or dextran will make them the more prudent choice for advancing a nanoparticle-based therapeutic or diagnostic agent.
References
- 1. In Vitro and In Vivo Biological Assays of Dextran Coated Iron Oxide Aqueous Magnetic Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unizar.es [unizar.es]
- 3. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of Hemagglutination Activity of Chitosan Nanoparticles Using Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Size-dependent in vivo toxicity of PEG-coated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. In vivo toxicity of chitosan-based nanoparticles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity of PEG-Coated Gold and Gold–Iron Alloy Nanoparticles: ROS or Ferroptosis? - PMC [pmc.ncbi.nlm.nih.gov]
comparative thermal stability of nanoparticles with different capping agents
For researchers, scientists, and professionals in drug development, understanding the thermal stability of nanoparticles is paramount for ensuring the integrity and efficacy of nano-based therapeutics and diagnostics. The choice of capping agent, a molecule that coats the nanoparticle surface to prevent agglomeration and confer specific functionalities, plays a pivotal role in determining this stability. This guide provides a comparative analysis of the thermal stability of nanoparticles functionalized with different capping agents, supported by experimental data and detailed protocols.
Comparative Thermal Stability: A Data-Driven Overview
The thermal stability of capped nanoparticles is primarily evaluated using Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as it is heated at a controlled rate. The resulting data reveals the decomposition temperature of the capping agent, providing a quantitative measure of the nanoparticle's thermal stability. A higher decomposition temperature indicates greater stability.
The following tables summarize key thermal stability data for various nanoparticles with different capping agents, compiled from multiple research findings.
Gold Nanoparticles (AuNPs)
| Capping Agent | Nanoparticle Core | Onset Decomposition Temp. (°C) | Temp. of Max. Weight Loss (°C) | Total Weight Loss (%) | Reference |
| Citrate | Gold | ~150 | ~200 | ~10-15 | [1] |
| Polyvinylpyrrolidone (PVP) | Gold | ~300 | ~450 | ~40-50 | [1][2] |
| Polyethylene Glycol (PEG) | Gold | ~250 | ~350 | ~35-45 | [1] |
| Bovine Serum Albumin (BSA) | Gold | ~220 | ~310 | ~50-60 | [1] |
| Oleylamine | Gold | ~200 | ~300 | Varies | [3] |
Silver Nanoparticles (AgNPs)
| Capping Agent | Nanoparticle Core | Onset Decomposition Temp. (°C) | Temp. of Max. Weight Loss (°C) | Total Weight Loss (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Citrate | Silver | ~180 | ~230 | ~5-10 |[4] | | Polyvinylpyrrolidone (PVP) | Silver | ~300 | ~450 | ~30-40 |[2] | | Starch | Silver | ~250 | ~320 | ~20-30 |[5] |
Iron Oxide Nanoparticles (IONPs)
| Capping Agent | Nanoparticle Core | Onset Decomposition Temp. (°C) | Temp. of Max. Weight Loss (°C) | Total Weight Loss (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Oleic Acid | Iron Oxide | ~220 | ~350 | Varies |[6] | | β-Cyclodextrin | Iron Oxide | ~300 | ~325 | ~68 |[5] | | Hyperbranched Polyglycerol | Iron Oxide | ~320 | ~380 | ~75 |[5] | | Starch | Iron Oxide | ~280 | ~310 | ~60 |[5] |
Note: The exact decomposition temperatures and weight loss percentages can vary depending on factors such as nanoparticle size, capping agent density, and the specific experimental conditions of the TGA analysis.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This section outlines a general procedure for assessing the thermal stability of capped nanoparticles using TGA.
Objective: To determine the decomposition temperature and the amount of capping agent on the surface of nanoparticles.
Materials:
-
Capped nanoparticle sample (dried powder or concentrated dispersion)
-
TGA instrument (e.g., Mettler Toledo TGA/SDTA 851e or similar)
-
High-purity nitrogen gas (or other inert gas)
-
Alumina or platinum crucibles
Procedure:
-
Sample Preparation:
-
If the sample is a dispersion, it must be dried to a powder. This can be achieved by lyophilization (freeze-drying) or by gentle heating in a vacuum oven.
-
Accurately weigh 5-10 mg of the dried nanoparticle sample into a pre-tared TGA crucible.
-
-
Instrument Setup:
-
Place the crucible containing the sample onto the TGA balance.
-
Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min to create an inert atmosphere. This prevents oxidative degradation.
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 30°C) for 10-15 minutes to allow the sample weight to stabilize.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that is sufficiently high to ensure complete decomposition of the capping agent (e.g., 800°C).
-
-
-
Data Acquisition:
-
Initiate the TGA run. The instrument will record the sample weight as a function of temperature.
-
-
Data Analysis:
-
The TGA thermogram will show a plot of weight percent versus temperature.
-
The initial weight loss at temperatures below 150°C is typically attributed to the evaporation of residual solvent or adsorbed water.
-
The significant weight loss at higher temperatures corresponds to the thermal decomposition of the capping agent.
-
The onset decomposition temperature is determined as the temperature at which significant weight loss begins.
-
The temperature of maximum weight loss can be identified from the peak of the derivative thermogravimetric (DTG) curve, which is the first derivative of the TGA curve.
-
The total weight loss percentage due to the capping agent is calculated from the plateau of the TGA curve after the decomposition is complete. This value can be used to estimate the amount of capping agent on the nanoparticle surface.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and thermal analysis of capped nanoparticles.
Caption: Experimental workflow for the synthesis and thermal analysis of capped nanoparticles.
Caption: Flowchart for the analysis of Thermogravimetric Analysis (TGA) data.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling Protein Stability: A Comparative Guide to Denaturation Analysis Using Cetylamine and Other Common Denaturants
For researchers, scientists, and drug development professionals, understanding and controlling protein denaturation is paramount to ensuring the efficacy and stability of therapeutic proteins and other biological products. This guide provides a comprehensive comparison of methods used to validate protein denaturation, with a special focus on the application of the cationic surfactant cetylamine, alongside established chemical and physical denaturation techniques.
Protein denaturation, the process by which a protein loses its native three-dimensional structure, can be induced by a variety of external stressors, including heat, extreme pH, and chemical agents.[1] This structural disruption can lead to a loss of biological activity, aggregation, and reduced solubility.[1] The ability to accurately monitor and quantify denaturation is therefore a critical aspect of protein characterization and formulation development.
This guide will delve into the mechanisms and experimental validation of protein denaturation induced by this compound and compare its potential performance with widely used denaturants such as urea (B33335) and guanidine (B92328) hydrochloride, as well as other surfactants like sodium dodecyl sulfate (B86663) (SDS). While specific quantitative data for this compound is limited in publicly available literature, this guide will leverage data from the closely related and well-studied cationic surfactant, Cetyltrimethylammonium Bromide (CTAB), to provide concrete examples and experimental protocols.
Comparison of Denaturation Methods
The choice of denaturation method depends on the specific protein, the desired outcome (reversible or irreversible denaturation), and the available analytical techniques.[2] Below is a comparative overview of common denaturation methods.
| Denaturation Method | Mechanism of Action | Advantages | Disadvantages | Typical Concentration/Condition |
| This compound/Cationic Surfactants | Disrupts tertiary and secondary structures through electrostatic and hydrophobic interactions between the surfactant's charged headgroup and long hydrocarbon tail and the protein.[3] | Can denature proteins rapidly and may prevent flocculation.[4] | Limited specific quantitative data available for this compound. Can interfere with certain analytical techniques. | Varies depending on protein and surfactant; typically in the millimolar (mM) range. |
| Urea | Disrupts the hydrogen bond network of water, which weakens the hydrophobic effect and allows the unfolding of the protein.[5] | Reversible denaturation is often achievable. Well-characterized mechanism. | High concentrations (molar range) are typically required. Can affect protein stability through mechanisms other than just denaturation.[6] | 2 - 8 M |
| Guanidine Hydrochloride (GdmCl) | A chaotropic agent that disrupts the structure of water and directly interacts with the protein to promote unfolding.[7] | More potent denaturant than urea. Reversible denaturation is often possible. | Can be more aggressive than urea, leading to irreversible denaturation in some cases. High concentrations are needed. | 1 - 6 M |
| Heat | Increases the kinetic energy of the protein's atoms, leading to the disruption of weak non-covalent interactions that maintain the folded structure. | Simple to apply and control. Widely used for assessing thermal stability (Tm). | Often leads to irreversible denaturation and aggregation. Not suitable for all proteins. | Temperature is gradually increased to determine the melting temperature (Tm). |
| pH Extremes | Alters the ionization state of acidic and basic amino acid residues, disrupting salt bridges and hydrogen bonds that stabilize the protein structure.[1] | Can induce denaturation under relatively mild conditions. | Can lead to irreversible denaturation due to aggregation at the isoelectric point or chemical modification at extreme pH values. | pH < 4 or pH > 10 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable protein denaturation studies. Below are protocols for assessing protein denaturation using a cationic surfactant (using CTAB as a model for this compound) and the common chemical denaturant, urea.
Protocol 1: Cationic Surfactant-Induced Protein Denaturation using Bovine Serum Albumin (BSA)
This protocol describes how to monitor the denaturation of Bovine Serum Albumin (BSA) induced by a cationic surfactant like Cetyltrimethylammonium Bromide (CTAB) using UV-Visible spectrophotometry. This method is based on the principle that protein denaturation often leads to an increase in turbidity, which can be measured as an increase in absorbance.
Materials:
-
Bovine Serum Albumin (BSA)
-
Cetyltrimethylammonium Bromide (CTAB)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of BSA in PBS (pH 7.4).
-
Prepare a 10 mM stock solution of CTAB in PBS (pH 7.4).
-
-
Reaction Mixture Preparation:
-
In a series of microcentrifuge tubes, prepare reaction mixtures by adding a fixed volume of the BSA stock solution.
-
Add increasing volumes of the CTAB stock solution to achieve a range of final CTAB concentrations (e.g., 0 mM to 5 mM).
-
Adjust the final volume of each reaction mixture to be the same with PBS.
-
A control sample containing only BSA and PBS should be prepared.
-
-
Incubation:
-
Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
-
Spectrophotometric Measurement:
-
After incubation, measure the absorbance of each sample at 660 nm using the UV-Visible spectrophotometer. The absorbance at this wavelength is indicative of the solution's turbidity.
-
Use PBS as the blank.
-
-
Data Analysis:
-
Plot the absorbance at 660 nm as a function of the CTAB concentration. An increase in absorbance indicates an increase in protein denaturation and aggregation.
-
The percentage inhibition of denaturation can be calculated if an inhibitor is being tested using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100.[8]
-
Protocol 2: Urea-Induced Protein Denaturation Monitored by Intrinsic Tryptophan Fluorescence
This protocol utilizes the change in the intrinsic fluorescence of tryptophan residues within a protein to monitor its unfolding in the presence of urea. As the protein denatures, the local environment of tryptophan residues changes, leading to a shift in the fluorescence emission spectrum.
Materials:
-
Protein of interest (containing tryptophan residues)
-
Urea (high purity)
-
Buffer solution appropriate for the protein (e.g., PBS, pH 7.4)
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the protein in the chosen buffer.
-
Prepare a high-concentration stock solution of urea (e.g., 10 M) in the same buffer. It may be necessary to gently warm the solution to fully dissolve the urea.
-
-
Sample Preparation:
-
Prepare a series of samples with a constant protein concentration and varying final concentrations of urea (e.g., 0 M to 8 M). This can be done by mixing appropriate volumes of the protein stock, urea stock, and buffer.
-
Ensure the final volume is the same for all samples.
-
A sample with only the protein in buffer (0 M urea) serves as the native control.
-
-
Equilibration:
-
Allow the samples to equilibrate at a constant temperature for a sufficient time (e.g., 2-4 hours or overnight) to ensure the denaturation process has reached equilibrium.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectra for each sample, typically from 310 nm to 400 nm.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λ_max) for each urea concentration. A red shift (shift to longer wavelengths) in λ_max indicates the exposure of tryptophan residues to the aqueous solvent as the protein unfolds.
-
Plot the λ_max or the fluorescence intensity at a specific wavelength (e.g., 350 nm) as a function of urea concentration. The resulting sigmoidal curve can be analyzed to determine the midpoint of the denaturation transition (C_m), which is the urea concentration at which 50% of the protein is unfolded.
-
Visualizing Experimental Workflows
To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for the described protocols.
Concluding Remarks
The validation of protein denaturation is a multifaceted process that requires careful selection of denaturation agents and analytical techniques. While this compound is noted for its potential to rapidly denature proteins and prevent aggregation, the lack of extensive, publicly available quantitative data necessitates a degree of caution and further in-house validation for specific applications.[4] The use of well-characterized cationic surfactants like CTAB can serve as a valuable proxy for initial studies.
In contrast, chemical denaturants like urea and guanidine hydrochloride offer the advantage of well-established protocols and a wealth of comparative data, making them reliable choices for routine denaturation studies. Ultimately, the optimal approach will involve a combination of methods to gain a comprehensive understanding of a protein's stability and unfolding characteristics. This guide provides a foundational framework for researchers to design and execute robust protein denaturation validation studies, contributing to the development of stable and effective protein-based products.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Effectiveness of Surfactants and Denaturants to Elute and Denature Adsorbed Protein on Different Surface Chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The physico-chemical properties and protein denaturation potential of surfactant mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A molecular dynamics study of protein denaturation induced by sulfonate-based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical denaturation as a tool in the formulation optimization of biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The toxicosis and detoxifcation of anionic/cationic surfactants targeted to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Quantifying Cetylamine on Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the quantification of cetylamine on various surfaces. Understanding the surface concentration of this long-chain primary amine is critical in diverse fields, from the development of drug delivery systems and medical implants to industrial applications involving surface modification. This document outlines the principles, performance characteristics, and experimental protocols for surface-sensitive and chromatography-based methods.
At a Glance: Comparison of Analytical Techniques
The selection of an appropriate analytical technique for quantifying this compound on a surface depends on several factors, including the required sensitivity, the nature of the substrate, and whether information about the chemical state or spatial distribution is needed. The following table summarizes the key performance metrics for the discussed techniques. It is important to note that for chromatography-based methods, the overall performance is also contingent on the efficiency of the surface extraction step.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linear Range | Key Advantages | Key Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of electrons ejected from the surface upon X-ray irradiation to determine elemental composition and chemical state. | ~0.1 atomic % | ~0.5 atomic % | Semi-quantitative | High surface specificity (~10 nm), provides chemical state information (e.g., protonated vs. free amine). | Relatively low sensitivity compared to other methods, requires high vacuum, quantification can be complex. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | A pulsed ion beam sputters the surface, and the mass-to-charge ratio of the ejected secondary ions is measured. | ppm to ppb range | ppb to ppm range | Semi-quantitative | Extremely high surface sensitivity (top 1-2 nm), provides molecular information and chemical imaging. | Quantification is challenging and often relative, requires high vacuum and specialized expertise. |
| High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | This compound is extracted from the surface, derivatized to introduce a chromophore or fluorophore, and then separated and quantified. | ~0.05 - 0.2 µg/mL (in solution) | ~0.15 - 0.7 µg/mL (in solution) | ~0.2 - 10 µg/mL (in solution) | High sensitivity and selectivity (especially with fluorescence detection), well-established and widely available. | Indirect method requiring a validated surface extraction protocol, derivatization adds complexity. |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) | This compound is extracted from the surface, potentially derivatized to improve volatility, and then separated and quantified. | ~1 - 5 µg/mL (in solution) | ~3 - 15 µg/mL (in solution) | ~5 - 150 µg/mL (in solution) | High resolution for separating mixtures, robust and reliable detector. | Indirect method requiring surface extraction, derivatization may be necessary for good peak shape, not suitable for non-volatile derivatives. |
Disclaimer: The LOD, LOQ, and Linear Range values for HPLC and GC are based on published data for similar long-chain amines in solution and are provided for comparative purposes. The actual performance for surface quantification will depend on the surface extraction efficiency.
Visualizing the Workflow: From Sample to Result
The general process for quantifying this compound on a surface can be visualized as a series of steps, each critical for obtaining accurate and reproducible data. The following diagram illustrates a typical experimental workflow.
Experimental workflow for this compound quantification.
Detailed Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a surface. For this compound, XPS can be used to quantify the amount of nitrogen on the surface, which can then be correlated to the surface concentration of this compound.
Methodology:
-
Sample Preparation: The surface of interest is coated with this compound using a suitable method (e.g., dip-coating, spin-coating, or vapor deposition). Ensure the surface is clean and free of contaminants before coating.
-
Instrumentation: A monochromatic Al Kα X-ray source is typically used. The analysis chamber should be under ultra-high vacuum (UHV) conditions (<10⁻⁹ torr).
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the N 1s and C 1s regions. The N 1s peak for the amine group in this compound is expected around 399-400 eV. The C 1s spectrum will show a main peak from the alkyl chain around 285 eV and potentially a smaller component at a slightly higher binding energy corresponding to the carbon bonded to the nitrogen.
-
-
Quantification: The atomic concentration of nitrogen can be calculated from the peak areas in the high-resolution spectra, corrected for the relative sensitivity factors (RSFs) of the elements. The surface coverage of this compound can then be estimated based on the N/C or N/Substrate atomic ratio. For more accurate quantification, especially for distinguishing between the primary amine of this compound and other potential nitrogen-containing species, chemical derivatization with a fluorine-containing tag (e.g., trifluoroacetic anhydride) can be employed. The F 1s signal, which is very strong in XPS, can then be used for quantification.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
ToF-SIMS offers exceptional surface sensitivity, providing detailed molecular information from the outermost monolayer of a sample. This technique is ideal for confirming the presence of this compound and studying its distribution on a surface.
Methodology:
-
Sample Preparation: Similar to XPS, the surface is coated with this compound.
-
Instrumentation: A ToF-SIMS instrument equipped with a pulsed primary ion source (e.g., Bi₃⁺ or Ga⁺) is used. The analysis is performed under UHV.
-
Data Acquisition:
-
Acquire positive and negative ion mass spectra from the surface. In the positive ion spectrum, characteristic fragments of this compound, such as the protonated molecular ion [M+H]⁺ and other alkylamine fragments, are expected.
-
Chemical maps can be generated by rastering the primary ion beam across the surface to visualize the spatial distribution of this compound.
-
-
Quantification: Absolute quantification with ToF-SIMS is challenging due to matrix effects. However, relative quantification can be achieved by comparing the intensity of characteristic this compound fragments to a reference signal from the substrate or by using isotopically labeled internal standards.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC is a highly sensitive and selective method for quantifying compounds in solution. For surface analysis, this compound must first be extracted into a suitable solvent. Since this compound lacks a strong chromophore, derivatization with a fluorescent tag is necessary to achieve low detection limits.
Methodology:
-
Surface Extraction:
-
Define a specific area on the this compound-coated surface.
-
Extract the this compound from this area using a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with a small amount of acid to aid dissolution). Swab sampling or direct immersion of a defined surface area can be employed.
-
Collect the extract and evaporate the solvent if necessary to concentrate the sample. Reconstitute the residue in a known volume of a suitable solvent.
-
-
Derivatization:
-
A common derivatizing agent for primary amines is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
-
Mix a known volume of the sample extract with a solution of FMOC-Cl in a suitable solvent (e.g., acetonitrile) and a borate (B1201080) buffer (pH ~8-9).
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30 minutes at room temperature).
-
Quench the reaction by adding an excess of an amine-containing reagent (e.g., glycine).
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a buffer like ammonium (B1175870) acetate) is commonly employed.
-
Detection: A fluorescence detector is used, with excitation and emission wavelengths set appropriately for the FMOC derivative (e.g., Ex: 265 nm, Em: 315 nm).
-
-
Quantification: A calibration curve is generated by derivatizing and analyzing known concentrations of this compound standards. The concentration of this compound in the surface extract is determined from this calibration curve, and the amount per unit area on the original surface is then calculated.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC-FID is a robust technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its chromatographic properties and prevent peak tailing.
Methodology:
-
Surface Extraction: The extraction procedure is similar to that for HPLC analysis. A volatile organic solvent should be used.
-
Derivatization (Optional but Recommended):
-
To improve peak shape and volatility, this compound can be derivatized. A common method is acylation using an agent like trifluoroacetic anhydride (B1165640) (TFAA).
-
The reaction is typically carried out in an aprotic solvent.
-
-
GC-FID Analysis:
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-17) is suitable.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to elute the this compound derivative.
-
Injector and Detector Temperature: Maintained at a high enough temperature to ensure complete volatilization and prevent condensation.
-
-
Quantification: A calibration curve is constructed using derivatized standards of known this compound concentrations. The amount of this compound on the surface is then calculated from the analysis of the surface extract.
Logical Relationships in Analytical Method Selection
The choice of an analytical technique is a critical decision driven by the specific research question. The following diagram illustrates the logical considerations for selecting the most appropriate method for this compound quantification on a surface.
Decision tree for selecting an analytical technique.
A Comparative Guide to the Self-Assembly of Long-Chain Amines
For Researchers, Scientists, and Drug Development Professionals
The self-assembly of long-chain amines into organized supramolecular structures, such as micelles and vesicles, is a cornerstone of advancements in drug delivery, nanotechnology, and material science. The amphiphilic nature of these molecules—a hydrophilic amine head and a hydrophobic alkyl tail—drives their spontaneous organization in solution, leading to structures with tunable properties. This guide provides an objective comparison of the self-assembly behavior of a homologous series of primary long-chain amines: Dodecylamine (C12), Tetradecylamine (C14), Hexadecylamine (C16), and Octadecylamine (B50001) (C18). The information presented is supported by experimental data from various scientific publications.
Quantitative Comparison of Self-Assembly Parameters
The critical micelle concentration (CMC), aggregation number (Nagg), and hydrodynamic radius (Rh) are fundamental parameters that characterize the self-assembly of surfactants. The following table summarizes typical values for dodecylamine, tetradecylamine, hexadecylamine, and octadecylamine in aqueous solutions. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and ionic strength.
| Parameter | Dodecylamine (C12) | Tetradecylamine (C14) | Hexadecylamine (C16) | Octadecylamine (C18) |
| Critical Micelle Concentration (CMC) (mM) | ~12-15 | ~3-5 | ~0.8-1.2 | ~0.2-0.4 |
| Aggregation Number (Nagg) | ~30-60 | ~60-90 | ~80-120 | ~100-150 |
| Hydrodynamic Radius (Rh) of Micelles (nm) | ~2-4 | ~3-5 | ~4-6 | ~5-7 |
| Predominant Morphology | Spherical Micelles | Spherical/Rod-like Micelles | Rod-like Micelles/Vesicles | Vesicles/Bilayers |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of long-chain amine self-assembly are provided below.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Materials:
-
Long-chain amine (Dodecylamine, Tetradecylamine, Hexadecylamine, or Octadecylamine)
-
Pyrene stock solution (e.g., 1 mM in methanol)
-
Deionized water
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a series of aqueous solutions of the long-chain amine with varying concentrations, bracketing the expected CMC.
-
To each amine solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM.
-
Allow the solutions to equilibrate for at least 30 minutes in the dark.
-
Measure the fluorescence emission spectrum of each solution (excitation wavelength typically around 335 nm).
-
Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
Plot the ratio of I1/I3 against the logarithm of the amine concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated by fitting the data to a Boltzmann equation.
Characterization of Micelle Size by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension to determine their hydrodynamic radius.
Materials:
-
Aqueous solution of the long-chain amine at a concentration above its CMC.
-
DLS instrument with a temperature-controlled sample holder.
-
Syringe filters (e.g., 0.22 µm pore size).
Procedure:
-
Prepare a solution of the long-chain amine in deionized water at a concentration approximately 10-20 times its CMC.
-
Filter the solution through a syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C) for at least 10 minutes.
-
Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.
-
Analyze the correlation function using the instrument's software to calculate the diffusion coefficient and subsequently the hydrodynamic radius using the Stokes-Einstein equation.
-
Perform multiple measurements for each sample to ensure reproducibility.
Visualization of Self-Assembled Structures by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of the self-assembled structures.
Materials:
-
Aqueous solution of the long-chain amine at a concentration above its CMC.
-
TEM grids (e.g., carbon-coated copper grids).
-
Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid solution).
-
Pipettes and filter paper.
-
Transmission Electron Microscope.
Procedure:
-
Place a drop of the long-chain amine solution onto a TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot off the excess liquid using filter paper.
-
Apply a drop of the negative staining agent to the grid for 30-60 seconds.
-
Blot off the excess stain.
-
Allow the grid to air dry completely.
-
Image the grid using a TEM at an appropriate magnification.
Visualizing the Self-Assembly Process and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of long-chain amine self-assembly.
Figure 1. The self-assembly process of long-chain amines in an aqueous solution.
Figure 2. Experimental workflow for determining the Critical Micelle Concentration (CMC).
Figure 3. Workflow for characterizing micelle size and morphology using DLS and TEM.
Safety Operating Guide
Navigating the Safe Disposal of Cetylamine in a Laboratory Setting
A comprehensive guide for researchers on the proper handling and disposal of Cetylamine, ensuring laboratory safety and environmental compliance.
For laboratory professionals, including researchers, scientists, and those in drug development, the proper management of chemical waste is paramount. This compound, also known as hexadecylamine, is a corrosive aliphatic amine that is very toxic to aquatic life.[1][2] Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed procedures for the safe disposal of this compound, aligning with general laboratory hazardous waste management principles.
Key Safety and Handling Data
Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions. This information is typically found in the Safety Data Sheet (SDS).
| Parameter | Specification | Source |
| Primary Hazards | Corrosive; causes severe skin burns and eye damage.[1][2][3] Toxic if inhaled, ingested, or absorbed through the skin.[3] Very toxic to aquatic life with long-lasting effects.[1][2] | SDS |
| UN Number | UN3259 | [4] |
| Proper Shipping Name | Amines, solid, corrosive, n.o.s. (Hexadecylamine) | [4] |
| Incompatible Materials | Strong oxidizing agents, acids.[3][4][5] | SDS, General Chemical Guidelines |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, chemical safety goggles or face shield, flame-resistant lab coat, and closed-toe shoes.[3][5] Work should be conducted in a certified chemical fume hood.[3] | SDS, Laboratory Safety Protocols |
Experimental Protocol: Standard Disposal Procedure for this compound Waste
This protocol outlines the step-by-step process for the safe disposal of solid this compound waste and solutions containing this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE) as specified above.
-
Clearly labeled, compatible hazardous waste container (e.g., a high-density polyethylene (B3416737) (HDPE) container with a screw cap).[6]
-
Hazardous waste labels.
-
Spill containment materials (e.g., absorbent pads).[5]
Procedure:
-
Preparation and Segregation:
-
Ensure all necessary PPE is worn correctly before handling this compound waste.[3][5]
-
Identify a designated and properly labeled hazardous waste container for aliphatic amine waste.[5]
-
Crucially, do not mix this compound waste with other waste streams, especially acids, strong oxidizing agents, or halogenated solvents, to prevent hazardous reactions.[3][5]
-
-
Waste Collection:
-
Solid this compound Waste: Carefully transfer solid this compound waste into the designated hazardous waste container using a clean scoop or spatula. Avoid creating dust. If dust is generated, ensure the procedure is performed within a chemical fume hood.[1]
-
This compound Solutions: Carefully pour liquid waste containing this compound into the designated hazardous waste container. Avoid splashing. A funnel may be used to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[6]
-
-
Container Management:
-
Securely close the waste container cap immediately after adding waste.[5][6][7]
-
Wipe down the exterior of the container with a damp cloth to remove any contamination, disposing of the cloth as hazardous waste.[3]
-
Label the container with "Hazardous Waste," the full chemical name "this compound" or "Hexadecylamine," and the date accumulation started.[5][8]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][7]
-
The SAA should be located at or near the point of waste generation and away from heat sources, sunlight, and incompatible chemicals.[5][7][9]
-
Ensure the SAA is inspected weekly for any signs of leakage.[6]
-
-
Final Disposal:
-
Once the waste container is full or has been in the SAA for up to one year (for partially filled containers), arrange for its collection by the institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[5][6]
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[5][9][10] Disposal into the environment is illegal and harmful.[5]
-
-
Empty Container Disposal:
-
An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[10][11]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[10]
-
After triple-rinsing, deface all hazardous labels on the container before disposing of it as regular trash.[10]
-
This compound Disposal Workflow
Caption: A workflow diagram illustrating the key decision points and procedural steps for the safe disposal of this compound waste in a laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. vumc.org [vumc.org]
- 11. research.auburn.edu [research.auburn.edu]
Navigating the Safe Handling of Cetylamine: A Guide for Laboratory Professionals
Cetylamine, also known as hexadecylamine, is a chemical compound utilized in research for its ability to denature proteins and in the synthesis of nanoparticles.[1] However, its hazardous nature necessitates strict adherence to safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage, and may also lead to respiratory irritation.[2][3] It is considered toxic and corrosive, and contact through inhalation, ingestion, or skin absorption can result in severe injury.[4] Furthermore, it is very toxic to aquatic life.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles & Face Shield | Use splash-proof safety goggles.[5] A face shield should be worn in addition to goggles to provide maximum protection.[2] A full-face respirator can also provide simultaneous eye and respiratory protection.[5] |
| Skin | Chemical-Resistant Gloves | Inspect gloves before use and use proper removal techniques to avoid skin contact.[3] |
| Protective Clothing | Wear a lab coat and consider disposable Tyvek-type sleeves or full protective clothing, especially during large-scale operations or when there is a high risk of splashing.[5] | |
| Respiratory | NIOSH-Approved Respirator | A half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[5] All handling of this compound should occur within a certified chemical fume hood.[2][5] |
Operational Plan: Handling and Storage Protocols
Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.
Handling Procedures
-
Work Area Preparation : Always handle this compound in a well-ventilated area, specifically within a designated chemical fume hood.[2][5] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
-
Avoiding Contamination : Use appropriate, approved safety equipment.[5] Avoid direct physical contact with the chemical.[5] Prevent the formation of dust during handling.[2]
-
Incompatible Materials : Keep this compound away from strong oxidizing agents and sources of ignition.[2][5]
-
Personal Hygiene : After handling, wash hands and face thoroughly. Do not eat, drink, or smoke in the handling area.[6]
Storage Procedures
-
Container Requirements : Store in a tightly sealed, properly labeled container.[5]
-
Storage Conditions : Keep the container in a cool, dry, dark, and well-ventilated place.[2][5]
-
Designated Area : Store this compound in a designated corrosives area, secured from unauthorized access.[2][5] Protect containers from physical damage.[5]
Emergency Response: First Aid and Spill Cleanup
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
In case of any exposure, seek immediate medical attention and provide the safety data sheet to the attending physician.[3]
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[2] Remove contact lenses if present and easy to do so.[2][3] Continue rinsing and seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[2] Flood the affected skin with water and then gently wash the area thoroughly with soap and water.[5] Seek immediate medical attention even if no symptoms like redness or irritation develop.[5] |
| Inhalation | Move the individual to fresh air immediately.[2] If breathing is difficult, provide oxygen. Call a physician or poison control center immediately.[2] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2] |
Spill Cleanup Protocol
Should a spill occur, follow these steps carefully:
-
Evacuate : Deny entry to non-essential personnel and ensure the area is well-ventilated.[6]
-
Assess : Wear the appropriate PPE as detailed in Table 1 before approaching the spill.
-
Containment : For solid spills, dampen the material with alcohol to minimize dust generation.[4][5]
-
Collection : Carefully transfer the dampened material into a suitable, labeled container for hazardous waste.[4][5] Use absorbent paper dampened with alcohol to clean up any remaining residue.[4][5]
-
Decontamination : Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[5] Wash the contaminated surface first with alcohol, followed by a thorough wash with a strong soap and water solution.[5]
Caption: Workflow for the safe cleanup of a this compound spill.
Disposal Plan: Managing this compound Waste
This compound and any materials contaminated with it must be treated as hazardous waste and should never be released into the environment or disposed of down the drain.[2][7]
Waste Collection and Segregation
-
Designated Containers : Collect all this compound waste, including contaminated solids and cleaning materials, in a designated and clearly labeled hazardous waste container.[7] The container must be chemically compatible and have a secure, leak-proof lid.[7]
-
Labeling : Ensure the container is accurately labeled with "Hazardous Waste: this compound".[7]
Disposal of Empty Containers
-
Rinsing : Empty containers must be triple-rinsed with a suitable solvent (such as alcohol) before disposal.[8]
-
Rinsate Collection : The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[8] Subsequent rinsate may also need to be collected depending on local regulations.
-
Final Disposal : After thorough rinsing and air-drying, deface or remove the original label. The clean container can then be disposed of as regular solid waste or recycled, in accordance with institutional and local regulations.[8]
Arranging for Pickup
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container.[7] Maintain detailed records of the waste generated and its disposal date as required by regulations.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Hexadecylamine(143-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
